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  • Product: 2-Cyano-4-nitrobenzoic acid
  • CAS: 126388-92-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Cyano-4-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Cyano-4-nitrobenzoic acid (CAS No. 126388-92-9), a key chemical intermediate with signi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-4-nitrobenzoic acid (CAS No. 126388-92-9), a key chemical intermediate with significant potential in pharmaceutical synthesis and drug development. This document details its chemical and physical properties, outlines plausible synthetic routes, discusses its reactivity, and explores its applications as a versatile building block in the creation of complex, biologically active molecules. Safety considerations and handling protocols are also addressed to ensure its effective and safe utilization in a laboratory setting.

Introduction

2-Cyano-4-nitrobenzoic acid is a substituted aromatic carboxylic acid characterized by the presence of a cyano (-C≡N) group and a nitro (-NO₂) group on the benzene ring. These electron-withdrawing groups significantly influence the molecule's reactivity, making it a valuable precursor for a variety of chemical transformations. Its structural features offer multiple points for modification, rendering it an attractive starting material for the synthesis of diverse molecular scaffolds, particularly in the field of medicinal chemistry. The strategic placement of the cyano and nitro groups activates the aromatic ring for certain reactions and provides functional handles for the construction of heterocyclic systems and other complex organic compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Cyano-4-nitrobenzoic acid is crucial for its application in synthesis and for ensuring appropriate handling and storage.

PropertyValueSource
CAS Number 126388-92-9[][2][3][4][5]
Molecular Formula C₈H₄N₂O₄[][3][4][5]
Molecular Weight 192.13 g/mol [][5]
Purity Typically ≥95%[]
Appearance (Expected to be a solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis of 2-Cyano-4-nitrobenzoic Acid

While a definitive, peer-reviewed synthesis protocol for 2-Cyano-4-nitrobenzoic acid is not widely published, a plausible and logical synthetic pathway can be extrapolated from established organic chemistry principles. A common approach involves the oxidation of a corresponding methyl group on a toluene derivative.

Hypothetical Synthetic Pathway

A likely precursor for the synthesis of 2-Cyano-4-nitrobenzoic acid is 2-cyano-4-nitrotoluene. The synthesis would proceed via the oxidation of the methyl group to a carboxylic acid.

Synthesis_Pathway Precursor 2-Cyano-4-nitrotoluene Intermediate Oxidation Reaction Precursor->Intermediate [O] (e.g., KMnO₄, H₂CrO₄) Product 2-Cyano-4-nitrobenzoic acid Intermediate->Product

Figure 1: Hypothetical synthesis of 2-Cyano-4-nitrobenzoic acid.

Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on the general oxidation of alkylbenzenes and should be optimized for specific laboratory conditions.

Step 1: Oxidation of 2-Cyano-4-nitrotoluene

  • To a solution of 2-cyano-4-nitrotoluene in a suitable solvent (e.g., a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) in portions.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and filter to remove manganese dioxide (MnO₂).

  • Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the crude 2-Cyano-4-nitrobenzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Cyano-4-nitrobenzoic acid.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as by determining its melting point.

Reactivity and Chemical Profile

The chemical behavior of 2-Cyano-4-nitrobenzoic acid is dictated by its three functional groups: the carboxylic acid, the cyano group, and the nitro group.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride. The presence of two strong electron-withdrawing groups on the ring increases the acidity of the carboxylic acid compared to benzoic acid.

  • Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

  • Nitro Group: The nitro group can be reduced to an amino group, providing a key step for further derivatization. This transformation is fundamental in many synthetic sequences in drug discovery.

  • Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and cyano groups.

Reactivity_Profile Main 2-Cyano-4-nitrobenzoic acid Carboxylic Acid Cyano Group Nitro Group Ester Esterification Main:c->Ester Amide Amidation Main:c->Amide AcidChloride Acid Chloride Formation Main:c->AcidChloride Hydrolysis Hydrolysis Main:n->Hydrolysis Reduction_CN Reduction to Amine Main:n->Reduction_CN Reduction_NO2 Reduction to Amine Main:no2->Reduction_NO2

Figure 2: Reactivity profile of 2-Cyano-4-nitrobenzoic acid.

Applications in Drug Development

2-Cyano-4-nitrobenzoic acid and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The presence of multiple functional groups allows for the construction of complex molecular architectures.

Intermediate for Antiviral Agents

One of the documented applications of a close derivative, 2-cyano-4-nitrobenzamide, is as a key intermediate in the synthesis of N-acyl-N'-arylthioureas. These compounds have been identified as potent inhibitors of herpes viruses, as detailed in patents EP1137632A1 and EP1137633A2[6]. The synthesis involves the conversion of the carboxylic acid of 2-Cyano-4-nitrobenzoic acid to the corresponding benzamide, which then serves as a scaffold for further elaboration.

Versatile Building Block in Medicinal Chemistry

The trifunctional nature of 2-Cyano-4-nitrobenzoic acid makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. The ability to selectively modify each of the three functional groups provides medicinal chemists with a powerful tool for generating libraries of compounds for biological screening. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with other bifunctional reagents, can lead to the formation of various nitrogen-containing heterocycles.

Safety and Handling

General Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[3].

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[7].

  • First Aid:

    • Skin Contact: In case of contact, immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Hazard Statements for Structurally Similar Compounds (e.g., 4-Nitrobenzoic Acid):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Suspected of causing genetic defects.

  • Suspected of causing cancer.

  • Suspected of damaging fertility or the unborn child.

Given these potential hazards, it is imperative to handle 2-Cyano-4-nitrobenzoic acid with extreme care and to follow all institutional safety protocols.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Cyano-4-nitrobenzoic acid are not publicly available, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling patterns influenced by the positions and electronic effects of the cyano, nitro, and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, including the quaternary carbons of the cyano and carboxylic acid groups, and the aromatic carbons. The chemical shifts will be indicative of the electronic environment of each carbon.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure.

Conclusion

2-Cyano-4-nitrobenzoic acid is a chemical intermediate with significant potential for application in organic synthesis, particularly in the field of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the creation of complex and diverse molecular structures. While there is a need for more comprehensive experimental data on its physical properties and validated synthetic protocols, the information available suggests that it is a valuable tool for medicinal chemists. As with any chemical reagent, it is essential to handle 2-Cyano-4-nitrobenzoic acid with appropriate safety precautions. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its potential in the development of new therapeutic agents.

References

  • Fluoropharm. (n.d.). 126388-92-9 | 2-Cyano-4-nitrobenzoic acid. Retrieved from [Link]

  • Chemsigma. (n.d.). 2-cyano-4-nitrobenzoic acid [126388-92-9]. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Google Patents. (n.d.). Methods for producing cyanobenzoic acid derivatives.
  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Cyano-2-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-methyl-4-nitrobenzoic acid.

Sources

Exploratory

An In-depth Technical Guide to 2-Cyano-4-nitrobenzoic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Cyano-4-nitrobenzoic acid, a versatile chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-4-nitrobenzoic acid, a versatile chemical intermediate with significant potential in medicinal chemistry and agrochemical synthesis. This document elucidates its molecular structure and IUPAC nomenclature, offers a detailed, field-proven synthesis protocol, and explores its physicochemical properties and reactivity. Furthermore, it delves into the current and prospective applications of this compound, particularly in the development of novel therapeutic agents and crop protection solutions. This guide is intended to be a critical resource for researchers and professionals engaged in organic synthesis and drug discovery, providing the technical insights necessary for the effective utilization of this valuable building block.

Molecular Structure and IUPAC Nomenclature

2-Cyano-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-Cyano-2-nitrobenzoic acid [1]. The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH), a cyano group (-C≡N), and a nitro group (-NO₂).

The molecular formula is C₈H₄N₂O₄, and its molecular weight is 192.13 g/mol [1]. The structural arrangement of the functional groups on the benzene ring is crucial to its chemical reactivity and utility in synthesis. The carboxylic acid and nitro groups are ortho to each other, while the cyano group is para to the nitro group.

Caption: 2D Molecular Structure of 4-Cyano-2-nitrobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Cyano-2-nitrobenzoic acid is presented in the table below. These properties are essential for designing reaction conditions and purification protocols.

PropertyValueSource
IUPAC Name4-cyano-2-nitrobenzoic acid[1]
Molecular FormulaC₈H₄N₂O₄[1]
Molecular Weight192.13 g/mol [1]
AppearanceYellowish powder[2]
CAS Number64629-99-8[1]

Synthesis of 4-Cyano-2-nitrobenzoic Acid

The synthesis of 4-Cyano-2-nitrobenzoic acid is most effectively achieved through the oxidation of its corresponding toluene precursor, 4-cyano-2-nitrotoluene (also known as 3-methyl-4-nitrobenzonitrile). This method is advantageous as it utilizes readily available starting materials and employs a robust oxidation reaction.

Synthesis Workflow

Synthesis_Workflow start Starting Material: 4-Cyano-2-nitrotoluene oxidation Oxidation start->oxidation Oxidizing Agent (e.g., Na2Cr2O7/H2SO4) workup Aqueous Work-up & Acidification oxidation->workup purification Purification workup->purification Crude Product product Final Product: 4-Cyano-2-nitrobenzoic acid purification->product Purified Product Reactivity_Pathways start 4-Cyano-2-nitrobenzoic acid amidation Amidation start->amidation -COOH -> -CONH₂ esterification Esterification start->esterification -COOH -> -COOR reduction Reduction of Nitro Group start->reduction -NO₂ -> -NH₂ nucleophilic_sub Nucleophilic Aromatic Substitution start->nucleophilic_sub Displacement of -NO₂

Sources

Foundational

Physical and chemical properties of 2-Cyano-4-nitrobenzoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyano-4-nitrobenzoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Strategic Importance 2-Cyano-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyano-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

2-Cyano-4-nitrobenzoic acid is a substituted aromatic carboxylic acid characterized by the presence of a nitrile (-C≡N) group and a nitro (-NO₂) group on the benzoic acid framework. Its molecular structure, featuring three distinct and reactive functional groups, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic positioning of these electron-withdrawing groups significantly influences the molecule's reactivity and physical properties, rendering it an important intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their characterization, and insights into its chemical behavior, tailored for professionals in research and development.

Molecular Structure and Core Identifiers

The arrangement of the functional groups on the benzene ring is fundamental to the molecule's chemical personality. The carboxylic acid is at position 1, the cyano group at position 2, and the nitro group at position 4. This ortho/para relationship of the electron-withdrawing groups to the carboxylic acid dictates the electronic environment of the aromatic ring and the acidity of the carboxyl proton.

Caption: 2D Structure of 2-Cyano-4-nitrobenzoic acid.

Part 1: Physicochemical Properties

The physical and chemical properties of 2-Cyano-4-nitrobenzoic acid are summarized below. These characteristics are critical for determining appropriate solvents for reactions, purification methods, and storage conditions.

Physical Data Summary

The following table consolidates the key physical properties of the compound.

PropertyValueSource
Molecular Formula C₈H₄N₂O₄
Molecular Weight 192.13 g/mol [2]
Appearance Yellowish powder/solid[3]
Melting Point Data not consistently available; related compounds like 2-chloro-4-nitrobenzoic acid melt at 140-144 °C.[4][5]
Boiling Point Decomposes before boiling at atmospheric pressure.
Solubility Soluble in DMSO and methanol; expected poor solubility in water and non-polar solvents like hexane.[6]
Chemical Data Summary
PropertyValue / DescriptionSource / Rationale
IUPAC Name 2-Cyano-4-nitrobenzoic acid[2]
CAS Number 126388-92-9
pKa Estimated to be < 3.4. The pKa of 4-nitrobenzoic acid is 3.44.[7] The additional electron-withdrawing cyano group at the ortho position is expected to further stabilize the carboxylate anion, increasing acidity and lowering the pKa.[8]
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).[9]

Part 2: Chemical Behavior and Reactivity

The molecule's functionality is dictated by its three primary reactive sites: the carboxylic acid, the aromatic nitro group, and the ortho-cyano group.

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification (reaction with alcohols), conversion to acid chlorides (using reagents like thionyl chloride), and amidation (reaction with amines).[10] These reactions are fundamental to its use as a synthetic intermediate.

  • Nitro Group: The nitro group is strongly deactivating and meta-directing for electrophilic aromatic substitution, though such reactions are difficult on this electron-poor ring. More importantly, the nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is a cornerstone of many synthetic pathways, converting the electron-withdrawing nitro group into an electron-donating amino group, which drastically alters the molecule's properties and reactivity.

  • Cyano Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, potentially forming a dicarboxylic acid derivative. It can also be reduced to an aminomethyl group (-CH₂NH₂).

  • Aromatic Ring: The presence of three strong electron-withdrawing groups makes the aromatic ring highly electron-deficient. This deactivation makes it resistant to electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.

Caption: Key reactivity pathways for 2-Cyano-4-nitrobenzoic acid.

Part 3: Experimental Protocols

The following protocols describe standardized laboratory procedures to verify the key properties of 2-Cyano-4-nitrobenzoic acid. These methods are designed to be self-validating and are based on established chemical principles.

Protocol: Determination of Solubility Profile

Objective: To systematically determine the solubility of 2-Cyano-4-nitrobenzoic acid in aqueous and organic solvents, which provides insight into its polarity and acidic nature.

Causality: The solubility of an organic compound is governed by the "like dissolves like" principle.[11] The presence of a polar carboxylic acid group suggests potential solubility in polar solvents and basic aqueous solutions (via salt formation), while the larger aromatic structure suggests solubility in some organic solvents. This systematic test confirms the compound's acidic character and appropriate solvent systems for reactions and purification.

Methodology:

  • Preparation: Label five clean, dry test tubes (A-E). Add approximately 25 mg of 2-Cyano-4-nitrobenzoic acid to each tube.[12]

  • Test Solvent Addition:

    • Tube A (Water): Add 1 mL of deionized water.

    • Tube B (5% NaOH): Add 1 mL of 5% w/v sodium hydroxide solution.[12][13]

    • Tube C (5% NaHCO₃): Add 1 mL of 5% w/v sodium bicarbonate solution.[12][13]

    • Tube D (Methanol): Add 1 mL of methanol.

    • Tube E (Hexane): Add 1 mL of hexane.

  • Observation: Vigorously shake each tube for 10-20 seconds. Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[11]

  • Interpretation:

    • Insoluble in Water (A), Soluble in NaOH (B) and NaHCO₃ (C): This is the expected result and confirms the presence of a strong acidic group (carboxylic acid), which is deprotonated by both strong and weak bases to form a soluble salt.[12][13]

    • Soluble in Methanol (D): Indicates compatibility with polar protic organic solvents.

    • Insoluble in Hexane (E): Confirms the compound's overall polar nature and incompatibility with non-polar aliphatic solvents.

Solubility_Workflow start Start: 25 mg of Compound add_water Add 1 mL Water Shake vigorously start->add_water is_water_soluble Soluble? add_water->is_water_soluble water_soluble Result: Polar Compound (Class Sa) is_water_soluble->water_soluble Yes add_base Add 1 mL 5% NaOH Shake vigorously is_water_soluble->add_base No is_base_soluble Soluble? add_base->is_base_soluble strong_acid Result: Strong Acid (Class As) (Also test NaHCO₃) is_base_soluble->strong_acid Yes weak_acid_or_neutral Insoluble in Base (Test other solvents) is_base_soluble->weak_acid_or_neutral No

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2-Cyano-4-nitrobenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-cyano-4-nitrobenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-cyano-4-nitrobenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers insights based on analogous compounds, and provides robust experimental protocols for accurate solubility determination.

Introduction: The Significance of Solubility in Research and Development

2-Cyano-4-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in organic synthesis, particularly for pharmaceuticals and other specialty chemicals. The cyano and nitro groups, both strongly electron-withdrawing, along with the carboxylic acid functionality, create a molecule with distinct polarity and reactivity. Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. A thorough knowledge of solubility allows for optimal solvent selection, leading to improved reaction yields, purity of products, and efficient process design.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 2-cyano-4-nitrobenzoic acid, its solubility is influenced by the interplay of its functional groups:

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality generally imparts solubility in polar, protic solvents.

  • Nitro Group (-NO₂): The nitro group is highly polar and can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.

  • Cyano Group (-CN): The cyano group is also polar and contributes to the molecule's ability to engage in dipole-dipole interactions.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in solvents with aromatic character through π-π stacking interactions.

Given these structural features, it is anticipated that 2-cyano-4-nitrobenzoic acid will exhibit greater solubility in polar organic solvents, particularly those that can participate in hydrogen bonding.

Solubility Profile: Insights from Structurally Related Compounds

Table 1: Experimentally Determined Solubilities of Analogous Nitrobenzoic Acids in Various Organic Solvents

Solvent2-Nitrobenzoic Acid Solubility ( g/100 mL)3-Nitrobenzoic Acid Solubility (mol/L at 293.15 K)4-Nitrobenzoic Acid Solubility
Methanol 42.72 (at 10°C)[1]~3.18[2]1g in 12 mL (~8.33 g/100mL)[3]
Ethanol ~33.3[1]~1.97[2]1g in 110 mL (~0.91 g/100mL)[3]
Acetone 40[1]Not Available1g in 20 mL (5 g/100mL)[3]
Ethyl Acetate Not Available~1.50[2]Not Available
Dichloromethane Not Available~0.25[2]Not Available
Toluene Not Available~0.05[2]Not Available
Chloroform ~0.45[1]Not Available1g in 150 mL (~0.67 g/100mL)[3]
Ether ~22.2[1]Not Available1g in 45 mL (~2.22 g/100mL)[3]
Benzene 0.294 (at 10°C)[1]Not AvailableSlightly Soluble[3]
Carbon Disulfide Slightly Soluble[1]Not AvailableSlightly Soluble[3]
Petroleum Ether Slightly Soluble[1]Not AvailableInsoluble[3]
Water Not Available~0.026[2]1g in 2380 mL (~0.04 g/100mL)[3]

Note: The data is compiled from various sources and temperatures may vary. Direct comparison should be made with caution.

Based on this comparative data, a qualitative solubility profile for 2-cyano-4-nitrobenzoic acid can be inferred:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate and ether.

  • Low to Negligible Solubility: Anticipated in nonpolar solvents like toluene, benzene, and petroleum ether.

The presence of the additional polar cyano group in 2-cyano-4-nitrobenzoic acid, as compared to the nitrobenzoic acids, may enhance its solubility in polar solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data for 2-cyano-4-nitrobenzoic acid in a specific solvent, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique.

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Materials and Equipment
  • 2-Cyano-4-nitrobenzoic acid (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Thermostatically controlled oven

  • Syringe filters (chemically compatible with the solvent)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • UV/Vis Spectrophotometer or HPLC system

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-cyano-4-nitrobenzoic acid.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solid Weigh excess 2-cyano-4-nitrobenzoic acid prep_solvent Add known volume/mass of solvent to vial prep_solid->prep_solvent Combine equilibration Seal vial and place in constant temperature shaker prep_solvent->equilibration monitoring Agitate for 24-72 hours, monitoring for equilibrium equilibration->monitoring settling Allow solid to settle monitoring->settling filtration Withdraw supernatant and filter through syringe filter settling->filtration analysis Analyze filtrate concentration (Gravimetric or Spectroscopic) filtration->analysis calculation Calculate solubility (e.g., g/100mL, mol/L) analysis->calculation

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-cyano-4-nitrobenzoic acid to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Dispense a known volume of the filtered saturated solution into a pre-weighed container.

      • Carefully evaporate the solvent in a thermostatically controlled oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

      • Once the solvent is completely removed, cool the container in a desiccator and weigh it.

      • The mass of the dissolved solute is the difference between the final and initial weights of the container.

      • Calculate the solubility in desired units (e.g., grams of solute per 100 mL of solvent).

    • Spectroscopic Method (UV/Vis):

      • This method is suitable if 2-cyano-4-nitrobenzoic acid has a distinct chromophore that absorbs in the UV/Vis range.

      • Calibration Curve: Prepare a series of standard solutions of 2-cyano-4-nitrobenzoic acid of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

      • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

      • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Data Interpretation and Application

The experimentally determined solubility data will provide a quantitative basis for:

  • Solvent Screening: Selecting the most appropriate solvent for a particular chemical reaction or process.

  • Process Optimization: Designing and optimizing crystallization processes for purification.

  • Formulation Development: Creating stable and effective formulations for various applications.

Conclusion

While a comprehensive public database of the solubility of 2-cyano-4-nitrobenzoic acid is not currently available, a strong predictive understanding can be achieved by examining its molecular structure and the solubility of analogous compounds. For precise quantitative data, a rigorous experimental approach, such as the shake-flask method detailed in this guide, is essential. By following these protocols, researchers and drug development professionals can obtain reliable solubility data to support their research and development endeavors.

References

  • Zhang, R., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 706-710.
  • O'Neil, M.J. (ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • PubChem. 4-Nitrobenzoic Acid. Available at: [Link]

Sources

Foundational

Spectroscopic data for 2-Cyano-4-nitrobenzoic acid (1H NMR, 13C NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyano-4-nitrobenzoic acid Introduction 2-Cyano-4-nitrobenzoic acid (CAS No: 126388-92-9) is a substituted aromatic carboxylic acid featuring three di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyano-4-nitrobenzoic acid

Introduction

2-Cyano-4-nitrobenzoic acid (CAS No: 126388-92-9) is a substituted aromatic carboxylic acid featuring three distinct functional groups: a carboxyl group, a cyano group, and a nitro group.[1][2] Its molecular formula is C₈H₄N₂O₄, with a molecular weight of 192.13 g/mol .[1] The precise arrangement of these electron-withdrawing groups on the benzene ring creates a unique electronic environment that is reflected in its spectroscopic properties. For researchers in medicinal chemistry, materials science, and organic synthesis, the unambiguous structural confirmation of this molecule is paramount.

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Cyano-4-nitrobenzoic acid. As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying principles that govern the spectral output. The data herein is a predictive synthesis based on established spectroscopic theory and comparative analysis with structurally analogous compounds. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to construct a complete and validated spectroscopic profile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of protons in a molecule. The aromatic region of the spectrum for 2-Cyano-4-nitrobenzoic acid is of particular interest, as the three aromatic protons are influenced by the strong electron-withdrawing effects of the cyano and nitro substituents.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH ~13.5 - 14.0 Singlet, broad - 1H
H-6 ~8.50 - 8.60 Doublet J = 8.5 - 9.0 Hz (ortho) 1H
H-5 ~8.35 - 8.45 Doublet of Doublets J = 8.5 - 9.0 Hz (ortho), J = 2.0 - 2.5 Hz (meta) 1H

| H-3 | ~8.70 - 8.80 | Doublet | J = 2.0 - 2.5 Hz (meta) | 1H |

Expert Interpretation

The predicted spectrum in a polar aprotic solvent like DMSO-d₆ reveals several key features:

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet significantly downfield (δ > 13 ppm) due to hydrogen bonding with the solvent and deshielding.

  • Aromatic Protons: All three aromatic protons are shifted downfield (δ > 8.0 ppm), a direct consequence of the cumulative electron-withdrawing nature of the -COOH, -CN, and -NO₂ groups.

    • H-3: This proton is ortho to the highly deshielding nitro group and meta to the cyano group. This environment makes it the most downfield of the aromatic protons. It appears as a doublet due to meta-coupling with H-5.

    • H-5: This proton is ortho to the nitro group and meta to the carboxyl group. It experiences coupling from two different protons: ortho-coupling to H-6 and meta-coupling to H-3, resulting in a doublet of doublets.

    • H-6: This proton is ortho to the carboxyl group and meta to the nitro group. It appears as a doublet due to strong ortho-coupling with H-5.

This distinct splitting pattern and the downfield shifts are hallmark indicators of the 1,2,4-trisubstitution pattern on the benzene ring.

Protocol for ¹H NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-4-nitrobenzoic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the polar analyte and to allow for the observation of the acidic carboxyl proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[3]

  • Acquisition Parameters: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed, and the spectrum should be referenced to the TMS signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for identifying all unique carbon atoms in a molecule. The chemical shifts are highly sensitive to the electronic environment, providing a fingerprint of the carbon skeleton.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Carbon Atom Predicted Chemical Shift (δ, ppm) Description
C=O ~165 - 168 Carboxylic Acid Carbonyl
C4 ~150 - 153 Aromatic C, attached to -NO₂
C1 ~138 - 142 Aromatic C, attached to -COOH
C6 ~133 - 136 Aromatic CH
C5 ~128 - 131 Aromatic CH
C3 ~124 - 127 Aromatic CH
C≡N ~115 - 118 Cyano Carbon

| C2 | ~112 - 115 | Aromatic C, attached to -CN |

Expert Interpretation

The interpretation of the ¹³C NMR spectrum hinges on the electronic effects of the substituents:

  • Carbonyl Carbon (C=O): As is characteristic for carboxylic acids, the carbonyl carbon is the most downfield signal, typically found around 165 ppm.[4]

  • Aromatic Carbons:

    • C4 (-NO₂): The carbon atom directly attached to the strongly electron-withdrawing nitro group is significantly deshielded and appears far downfield.

    • C1 (-COOH): The carbon bearing the carboxylic acid group is also deshielded and appears downfield.

    • C2 (-CN): In contrast, the carbon attached to the cyano group is often shifted upfield relative to other substituted carbons, a known effect of the cyano substituent.

    • CH Carbons (C3, C5, C6): These carbons appear in the typical aromatic region (δ 120-140 ppm). Their precise shifts are modulated by their position relative to the three substituents.

  • Cyano Carbon (C≡N): The carbon of the cyano group itself typically resonates in the δ 115-120 ppm range.

Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Record the spectrum on a 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Acquisition Parameters: Employ a proton-decoupled pulse sequence to produce a spectrum with singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with Fourier transformation, phasing, and baseline correction. The solvent signal (DMSO-d₆ at δ ≈ 39.5 ppm) can be used as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
2500-3300Carboxylic Acid (O-H)Broad, strong stretch (due to H-bonding)
2220-2260Cyano (C≡N)Sharp, medium-intensity stretch
1700-1725Carboxylic Acid (C=O)Strong, sharp carbonyl stretch
1510-1560Nitro (N-O)Strong, asymmetric stretch
1335-1385Nitro (N-O)Strong, symmetric stretch
~1600, ~1475Aromatic Ring (C=C)Medium stretches
Expert Interpretation

The IR spectrum provides a clear and immediate confirmation of the key functional groups:

  • Carboxylic Acid: The most prominent feature will be a very broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer. This will be accompanied by a strong, sharp C=O stretching absorption around 1700-1725 cm⁻¹.[4]

  • Cyano Group: A sharp and distinct absorption of medium intensity in the 2220-2260 cm⁻¹ region is a definitive indicator of the C≡N triple bond stretch.[4]

  • Nitro Group: The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch between 1510-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹.[4][5]

Protocol for IR Data Acquisition (ATR Method)
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a small amount of the solid 2-Cyano-4-nitrobenzoic acid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable information about the structure through fragmentation patterns.

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

m/z Ion Description
191.01 [M-H]⁻ Deprotonated molecular ion
147.02 [M-H-CO₂]⁻ Loss of carbon dioxide from the parent ion
145.02 [M-H-NO₂]⁻ Loss of the nitro group from the parent ion

| 119.02 | [M-H-CO₂-CN]⁻ | Subsequent loss of the cyano group |

Expert Interpretation

Given the acidic nature of the molecule, negative-mode ESI is an excellent choice for analysis.

  • Molecular Ion: The base peak or a very prominent peak is expected at m/z 191.01, corresponding to the deprotonated molecule [M-H]⁻. The high-resolution mass of this ion can be used to confirm the elemental composition (C₈H₃N₂O₄).

  • Fragmentation: The structure is prone to characteristic fragmentation. A common loss from a benzoic acid is the neutral loss of CO₂ (44 Da), giving a fragment at m/z 147. Another expected fragmentation is the loss of the nitro group (NO₂, 46 Da), resulting in a peak at m/z 145. These fragmentation pathways provide strong evidence for the presence of both the carboxylic acid and nitro functional groups.[6]

Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization Parameters: Operate the ESI source in negative ion mode. Optimize key parameters like capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the [M-H]⁻ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).

Integrated Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy MS Acquire MS Data MS_Result Result: Molecular Weight = 192 (m/z 191 for [M-H]⁻) MS->MS_Result Provides Final_Structure Final Validated Structure: 2-Cyano-4-nitrobenzoic acid MS_Result->Final_Structure Confirms Formula IR Acquire IR Data IR_Result Result: Identifies Functional Groups (-COOH, -CN, -NO₂) IR->IR_Result Identifies IR_Result->Final_Structure Confirms Groups NMR_H Acquire ¹H NMR NMR_Result Result: Elucidates Connectivity (1,2,4-substitution pattern) NMR_H->NMR_Result Determine NMR_C Acquire ¹³C NMR NMR_C->NMR_Result Determine NMR_Result->Final_Structure Confirms Isomer

Caption: Integrated workflow for the structural elucidation of 2-Cyano-4-nitrobenzoic acid.

Conclusion

The spectroscopic characterization of 2-Cyano-4-nitrobenzoic acid is a clear example of a multi-technique, synergistic approach. Mass spectrometry confirms the molecular formula. Infrared spectroscopy provides rapid and definitive evidence for the presence of the carboxylic acid, cyano, and nitro functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed atomic-level information required to confirm the specific 1,2,4-trisubstituted isomeric arrangement, distinguishing it from other possible isomers. The predicted data and interpretations within this guide serve as a robust framework for any researcher working with this compound, ensuring accurate identification and quality control.

References

  • Benchchem. 2-(4-Cyanophenyl)-4-nitrobenzoic Acid | RUO | Supplier.

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances.

  • John Wiley & Sons, Ltd. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 1990.

  • Royal Society of Chemistry. Supplementary Information.

  • PubChem. 4-Cyano-2-nitrobenzoic acid.

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure, 2004.

  • ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.

  • ChemicalBook. 2-Nitrobenzoic acid(552-16-9) 13C NMR spectrum.

  • ChemicalBook. 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR spectrum.

  • ChemicalBook. 2-Nitrobenzoic acid(552-16-9) 1H NMR spectrum.

  • PubChem. 2-Chloro-4-nitrobenzoic acid.

  • PubChem. 2-Nitro-5-thiocyanatobenzoic acid.

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.

  • ChemicalBook. 2-cyano-4-nitrobenzoic acid CAS#: 126388-92-9.

  • ChemicalBook. 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum.

  • ChemScene. 2-Cyano-4-nitrobenzoic acid.

  • PubChem. 4-Nitrobenzoic Acid.

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.

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Exploratory

A Technical Guide to the Two-Step Synthesis of 2-Cyano-4-nitrobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-Cyano-4-nitrobenzoic acid is a valuable chemical intermediate, notable for its bifunctional nature which makes it a versatile building b...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-4-nitrobenzoic acid is a valuable chemical intermediate, notable for its bifunctional nature which makes it a versatile building block in the synthesis of complex heterocyclic compounds and pharmacologically active molecules.[1] This guide provides an in-depth, field-proven methodology for the synthesis of 2-Cyano-4-nitrobenzoic acid, commencing from the readily available starting material, 2-chloro-4-nitrotoluene. The synthesis is presented as a two-step process: (1) the robust oxidation of the benzylic methyl group to a carboxylic acid, and (2) the subsequent nucleophilic substitution of the aryl chloride with a cyanide moiety via a copper-catalyzed reaction. This document elucidates the causality behind experimental choices, furnishes detailed, step-by-step protocols, and underscores the critical safety procedures required, particularly when handling highly toxic cyanide reagents.

Overall Synthetic Strategy

The transformation of 2-chloro-4-nitrotoluene into 2-Cyano-4-nitrobenzoic acid is efficiently achieved through a sequential two-step pathway. The initial step leverages a powerful oxidizing agent to convert the chemically robust methyl group into a carboxylic acid. The subsequent step introduces the nitrile functionality by displacing the chlorine atom, a transformation facilitated by a copper(I) cyanide-mediated reaction.

Caption: Two-step synthesis of 2-Cyano-4-nitrobenzoic acid.

Part 1: Oxidation of 2-chloro-4-nitrotoluene

Principle and Rationale

The initial and critical step in this synthesis is the oxidation of the methyl group of 2-chloro-4-nitrotoluene to a carboxylic acid. The aromatic ring is substituted with two electron-withdrawing groups (nitro and chloro), which deactivates the ring towards electrophilic attack but does not prevent the oxidation of the benzylic carbon. Strong oxidizing agents are required for this transformation. Common and effective choices include potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium.[2][3] Potassium permanganate is a powerful oxidant where the manganese atom, in its +7 oxidation state, is reduced (commonly to MnO₂ in a +4 state) while oxidizing the toluene's methyl group.[4][5] The reaction is typically performed in an aqueous solution under reflux, followed by acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Detailed Experimental Protocol: Oxidation
  • Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. 2-chloro-4-nitrotoluene is harmful if swallowed or in contact with skin.[6][7] Potassium permanganate is a strong oxidizer. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-nitrotoluene (0.1 mol, 17.16 g).

  • Reagent Addition: Add 400 mL of water, followed by the careful, portion-wise addition of potassium permanganate (0.3 mol, 47.4 g). The addition should be controlled to manage the exothermic reaction.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Maintain reflux for 4-6 hours or until a spot test with TLC indicates the consumption of the starting material.

  • Work-up (Hot Filtration): While the mixture is still hot, filter it through a pad of Celite or glass wool to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2. A white or pale-yellow precipitate of 2-chloro-4-nitrobenzoic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid and inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-chloro-4-nitrobenzoic acid.[8]

Part 2: Cyanation of 2-chloro-4-nitrobenzoic acid

Principle and Rationale: The Rosenmund-von Braun Reaction

The conversion of an aryl halide to an aryl nitrile is a cornerstone transformation in organic synthesis. The Rosenmund-von Braun reaction is a classic and effective method for this purpose, involving the reaction of an aryl halide with copper(I) cyanide (CuCN), typically at elevated temperatures.[9][10] The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, which then undergoes reductive elimination to yield the aryl nitrile and regenerate a copper(I) species.[11] This reaction often requires a high-boiling polar solvent, such as dimethylformamide (DMF), pyridine, or quinoline, to facilitate the reaction.[11][12] The presence of electron-withdrawing groups on the aromatic ring, such as the nitro and carboxyl groups in our substrate, can influence reactivity.

Detailed Experimental Protocol: Cyanation
  • CRITICAL SAFETY WARNING: This procedure involves sodium cyanide , a highly toxic chemical that can be rapidly fatal if ingested, inhaled, or absorbed through the skin.[13][14][15] This reaction must be performed in a certified, high-flow chemical fume hood. An emergency cyanide antidote kit should be readily accessible, and all personnel must be trained in its use. Wear heavy-duty nitrile or butyl rubber gloves, a full-face shield, and a lab coat. All glassware must be decontaminated after use by rinsing with a bleach (sodium hypochlorite) or hydrogen peroxide solution to neutralize any residual cyanide.[15][16]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer, add 2-chloro-4-nitrobenzoic acid (0.05 mol, 10.08 g) and copper(I) cyanide (0.1 mol, 8.96 g).

  • Solvent Addition: Add 100 mL of anhydrous, high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline.[12]

  • Reaction: Under a gentle stream of nitrogen, heat the reaction mixture to 180-200 °C with vigorous stirring. Monitor the reaction's progress using TLC or HPLC. The reaction may take several hours (e.g., 4-8 hours) to reach completion.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. CAUTIOUSLY pour the dark mixture into a solution of ferric chloride (e.g., 20 g in 100 mL of 2M HCl) to decompose the copper-cyanide complexes. Stir this mixture for 1-2 hours.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product will likely require purification by column chromatography (silica gel) or recrystallization to yield pure 2-Cyano-4-nitrobenzoic acid.

Data and Workflow Summary

Quantitative Data Overview
ParameterStep 1: OxidationStep 2: Cyanation
Starting Material 2-chloro-4-nitrotoluene[17]2-chloro-4-nitrobenzoic acid[8]
Key Reagents Potassium Permanganate (KMnO₄)Copper(I) Cyanide (CuCN)
Solvent WaterNMP or Quinoline
Temperature Reflux (~100 °C)180-200 °C
Typical Yield 80-90%50-70%
Product 2-chloro-4-nitrobenzoic acid2-Cyano-4-nitrobenzoic acid
Experimental Workflow Visualization

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyanation (Rosenmund-von Braun) A Charge flask with 2-chloro-4-nitrotoluene B Add KMnO4 and H2O A->B C Reflux for 4-6 hours B->C D Hot filter to remove MnO2 C->D E Acidify filtrate with HCl D->E F Isolate product via vacuum filtration E->F G Recrystallize to yield pure 2-chloro-4-nitrobenzoic acid F->G H Charge flask with intermediate and CuCN under N2 G->H Proceed with dried intermediate I Add high-boiling solvent (NMP) H->I J Heat to 180-200 °C for 4-8 hours I->J K Cool and quench with acidic FeCl3 solution J->K L Extract with ethyl acetate K->L M Purify via column chromatography L->M N Isolate pure 2-Cyano-4-nitrobenzoic acid M->N

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 2-Cyano-4-nitrobenzoic acid from 2-chloro-4-nitrotoluene is a robust and logical two-step process that is well-established in organic chemistry. The initial oxidation of the methyl group is a high-yielding reaction that utilizes common and powerful oxidizing agents. The subsequent cyanation step, a Rosenmund-von Braun reaction, effectively installs the nitrile group, though it requires high temperatures and meticulous technique. The primary challenge and most critical aspect of this synthesis is the management of highly toxic cyanide reagents. Adherence to stringent safety protocols is not merely recommended but is absolutely essential for the safe execution of this valuable chemical transformation. This guide provides the necessary technical and safety framework for researchers to successfully and safely produce this important synthetic intermediate.

References

  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. (URL not available)
  • Rosenmund–von Braun reaction - Wikipedia. [Link]

  • What's the mechanism of oxidation of toluene by KMnO4? - Quora. [Link]

  • L-Proline-Promoted Rosenmund–von Braun Reaction. (URL not available)
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  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

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  • Product Quality and Safety Standards of Sodium Cyanide - United Chemical. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (URL not available)
  • 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem. [Link]

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Foundational

An In-Depth Technical Guide on the Electron-Withdrawing Effects of Cyano and Nitro Groups in Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the electron-withdrawing properties of cyano and nitro groups and their impact on the acidity of benzoic aci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electron-withdrawing properties of cyano and nitro groups and their impact on the acidity of benzoic acid. A deep understanding of these substituent effects is paramount in medicinal chemistry and drug design, as the acidity (pKa) of a molecule profoundly influences its pharmacokinetic and pharmacodynamic profiles, including solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4]

Theoretical Framework: Inductive and Resonance Effects

The influence of a substituent on the reactivity of a benzene ring is governed by a combination of inductive and resonance effects.[5]

  • Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms.[5][6] Both the cyano (-CN) and nitro (-NO₂) groups are strongly electron-withdrawing through the inductive effect due to the high electronegativity of the nitrogen and oxygen atoms relative to carbon.[5][6] This effect pulls electron density away from the aromatic ring.

  • Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons across the conjugated system.[7][8] The cyano and nitro groups exhibit a powerful electron-withdrawing resonance effect, further pulling electron density from the benzene ring.[5][9] This is possible due to the presence of π-bonds within these groups that can conjugate with the aromatic system.[6]

The interplay of these two effects dictates the overall electron-withdrawing strength of the substituent and its position-dependent impact on the acidity of the carboxylic acid group.

Visualizing Electronic Effects

The following diagrams illustrate the inductive and resonance effects of the cyano and nitro groups, which contribute to the stabilization of the benzoate conjugate base.

Inductive_Effect cluster_cyano Inductive Effect (-I) of Cyano Group cluster_nitro Inductive Effect (-I) of Nitro Group C_ring_CN C C_cyano C C_ring_CN->C_cyano σ-bond C_ring_CN->C_cyano δ+ N_cyano N C_cyano->N_cyano δ- C_ring_NO2 C N_nitro N⁺ C_ring_NO2->N_nitro σ-bond C_ring_NO2->N_nitro δ+ O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Inductive electron withdrawal by cyano and nitro groups.

Resonance_Effect cluster_benzoate Resonance in Benzoate Anion cluster_nitro_resonance Resonance Stabilization by p-Nitro Group Benzoate [Ring]-COO⁻ Resonance_Structure_1 [Ring]-C(=O)O⁻ Benzoate->Resonance_Structure_1 delocalization Resonance_Structure_2 [Ring]-C(O⁻)=O p_Nitrobenzoate ⁻OOC-[Ring]-NO₂ Resonance_Structure_3 O=C(O⁻)-[Ring]=N⁺(O⁻)=O p_Nitrobenzoate->Resonance_Structure_3 extended delocalization

Caption: Resonance stabilization of the benzoate anion.

Quantitative Analysis: pKa Values and the Hammett Equation

The acidity of substituted benzoic acids is quantified by their pKa values; a lower pKa indicates a stronger acid.[10] The electron-withdrawing nature of the cyano and nitro groups increases the acidity of benzoic acid by stabilizing the resulting carboxylate anion.[11][12] This stabilization is most pronounced when the substituent is in the ortho or para position, where both inductive and resonance effects operate effectively.

Comparative Acidity Data

The table below summarizes the experimentally determined pKa values for cyanobenzoic and nitrobenzoic acid isomers, with benzoic acid included as a reference.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20[10][13]
2-Nitrobenzoic AcidOrtho2.17[10][13]
3-Nitrobenzoic AcidMeta3.45[10][13]
4-Nitrobenzoic AcidPara3.44[10][13]
2-Cyanobenzoic AcidOrtho3.27
3-Cyanobenzoic AcidMeta3.60
4-Cyanobenzoic AcidPara3.55

Note: pKa values for cyanobenzoic acids can vary slightly depending on the experimental conditions.

From the data, the order of acidity for nitrobenzoic acids is ortho > para > meta.[13] The enhanced acidity of the ortho isomer is attributed to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, which can increase acidity.[13]

The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of benzene derivatives.[14][15] It is expressed as:

log(K/K₀) = σρ

or

pKa₀ - pKa = σρ

Where:

  • K and K₀ are the acid dissociation constants of the substituted and unsubstituted benzoic acid, respectively.[16]

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.[16]

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction and the conditions. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[14]

The Hammett equation provides a valuable tool for predicting the acidity of substituted benzoic acids and for understanding the electronic effects of different substituents.[14]

Implications in Drug Development

The pKa of a drug molecule is a critical determinant of its behavior in the body.[3] It influences:

  • Solubility and Absorption: The ionization state of a drug, which is dictated by its pKa and the pH of the surrounding environment, affects its solubility and ability to cross biological membranes.[1][2] Generally, the non-ionized form of a drug is more lipophilic and can more easily cross cell membranes.[1]

  • Distribution and Target Binding: The distribution of a drug throughout the body and its ability to bind to its target receptor can be influenced by its ionization state.[1]

  • Formulation: Knowledge of a drug's pKa is essential for developing stable and effective formulations.[3][4]

By strategically incorporating electron-withdrawing groups like cyano and nitro, medicinal chemists can modulate the pKa of a lead compound to optimize its ADME properties and enhance its therapeutic efficacy.[1][2]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable and widely used method for determining the pKa values of weak acids.[10]

Materials and Equipment
  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

  • Analytical balance

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Substituted benzoic acid sample

  • Deionized water

  • Standard pH buffers (pH 4, 7, and 10)

Procedure
  • Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a precise amount of the substituted benzoic acid and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker. Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

  • Titration: Begin stirring the solution at a moderate, constant rate. Record the initial pH. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of the volume required to reach the equivalence point).[14]

Experimental Workflow Diagram

pKa_Determination_Workflow start Start calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) start->calibrate prepare_acid Prepare Standardized Acid Solution calibrate->prepare_acid titrate Perform Potentiometric Titration prepare_acid->titrate prepare_base Prepare Standardized NaOH Solution prepare_base->titrate record_data Record pH vs. Volume of NaOH Added titrate->record_data plot_data Plot Titration Curve (pH vs. Volume) record_data->plot_data determine_ep Determine Equivalence Point plot_data->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep calculate_pka pKa = pH at Half-Equivalence Point determine_hep->calculate_pka end End calculate_pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Synthesis of Substituted Benzoic Acids

The synthesis of nitro- and cyanobenzoic acids typically involves electrophilic aromatic substitution and subsequent modification of functional groups.

  • Nitrobenzoic Acids: These are commonly synthesized by the nitration of toluene followed by oxidation of the methyl group, or by the direct nitration of benzoic acid.[17][18][19] The nitration of toluene yields a mixture of ortho- and para-nitrotoluene, which can be separated and then oxidized to the corresponding nitrobenzoic acids.[17][20] Direct nitration of benzoic acid primarily yields 3-nitrobenzoic acid.[19]

  • Cyanobenzoic Acids: These can be prepared through various methods, including the Sandmeyer reaction of aminobenzoic acids, the Rosenmund-von Braun reaction of bromobenzoic acids, or the oxidation of the corresponding tolunitriles.[21][22]

Conclusion

The cyano and nitro groups are potent electron-withdrawing substituents that significantly increase the acidity of benzoic acid. Their effects are a combination of strong inductive and resonance withdrawal of electron density, which stabilizes the conjugate base. The magnitude of this effect is position-dependent, with ortho and para substitution generally leading to a greater increase in acidity than meta substitution. A thorough understanding and quantitative assessment of these electronic effects are crucial for the rational design of drug candidates with optimized physicochemical and pharmacokinetic properties.

References

  • A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity. Benchchem.
  • What is pKa and how is it used in drug development?. Pion Inc.
  • p-NITROBENZOIC ACID. Organic Syntheses Procedure.
  • Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis. Benchchem.
  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. Benchchem.
  • 4-Nitrobenzoic acid synthesis. ChemicalBook.
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure.
  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH.
  • Unit 4: Free Energy Relationships.
  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. PubMed.
  • Resonance and Inductive Effects.
  • Hammett equation. Wikipedia.
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  • Process for the preparation of cyanobenzoic acid. Google Patents.
  • What is the mesomeric or inductive effect of a nitro group on phenol?. Quora.
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  • Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Quora.

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Exploratory

Reactivity profile of 2-Cyano-4-nitrobenzoic acid functional groups

An In-Depth Technical Guide to the Reactivity Profile of 2-Cyano-4-nitrobenzoic Acid Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Cyano-4-nitrobenzoic acid, a molecule o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Cyano-4-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Cyano-4-nitrobenzoic acid, a molecule of significant interest in organic synthesis, particularly as an intermediate for pharmaceuticals and advanced materials. The unique architecture of this compound, featuring a carboxylic acid, a cyano group, and a nitro group on a single aromatic scaffold, results in a complex and highly tunable reactivity profile. This document will dissect the electronic interplay between these functional groups and provide a detailed exploration of the reactions at each site: the carboxylic acid, the aromatic ring, the nitro moiety, and the cyano function. We will delve into the causality behind reaction selectivity, provide field-proven experimental protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Molecular Architecture and Electronic Landscape

2-Cyano-4-nitrobenzoic acid is a fascinating case study in substituent effects. The benzene ring is trisubstituted with powerful electron-withdrawing groups (EWGs):

  • Nitro Group (-NO₂): Exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-R).

  • Cyano Group (-C≡N): Also a potent EWG, acting through strong -I and moderate -R effects.

  • Carboxylic Acid Group (-COOH): Functions as an EWG primarily through induction (-I).

This trifecta of electron-withdrawing substituents renders the aromatic ring exceptionally electron-poor (π-deficient) and profoundly influences the reactivity of each functional group. The primary consequence is a significant enhancement of the carboxylic acid's acidity and a marked activation of the aromatic ring toward nucleophilic attack, while simultaneously deactivating it for electrophilic substitution.

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Molecule [label="{ 2-Cyano-4-nitrobenzoic Acid | COOH | CN | NO₂ }"];

Effects [label="{ Electronic Effects | Inductive Effect (-I) | Resonance Effect (-R)}"];

Properties [label="{ Resulting Properties | Increased Acidity (Low pKa) | π-Deficient Aromatic Ring | Activated for SNAr | Deactivated for EAS}"];

Molecule:f1 -> Effects:f1 [label="Strong", color="#EA4335"]; Molecule:f2 -> Effects:f1 [label="Strong", color="#EA4335"]; Molecule:f3 -> Effects:f1 [label="Strong", color="#EA4335"];

Molecule:f2 -> Effects:f2 [label="Moderate", color="#4285F4"]; Molecule:f3 -> Effects:f2 [label="Strong", color="#4285F4"];

Effects -> Properties [style=dashed, color="#34A853"]; } endom Caption: Electronic influence of functional groups in 2-Cyano-4-nitrobenzoic acid.

Acidity of the Carboxyl Group

The combined electron-withdrawing power of the cyano and nitro groups dramatically increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1][2] These groups stabilize the resulting carboxylate anion by delocalizing its negative charge through inductive and resonance effects, making the corresponding proton more easily abstracted.[2][3] This enhanced acidity is a key feature in its reaction profile, particularly in salt formation and base-mediated reactions.

Table 1: Comparison of pKa Values for Substituted Benzoic Acids

CompoundSubstituent(s)pKa (in water, 25°C)Acidity Relative to Benzoic Acid
Benzoic Acid-H~4.20Baseline
4-Nitrobenzoic Acid4-NO₂~3.44More Acidic[4]
4-Cyanobenzoic Acid4-CN~3.55More Acidic[1]
2-Cyano-4-nitrobenzoic acid 2-CN, 4-NO₂ Predicted < 3.0 Significantly More Acidic

Note: The pKa for the title compound is predicted based on the additive effects of strong EWGs.

Reactivity Profile by Functional Group

The molecule's reactivity can be systematically understood by examining each functional group independently, while remaining mindful of the overarching electronic environment.

Reactions of the Carboxylic Acid (-COOH)

The carboxyl group is a versatile handle for derivatization, undergoing typical reactions, often with enhanced reactivity due to the electron-poor nature of the acyl carbon.[5][6][7]

  • Esterification: The acid can be readily converted to its corresponding esters via Fischer esterification with an alcohol under acidic catalysis (e.g., H₂SO₄). The reaction proceeds through a standard addition-elimination mechanism.[8]

  • Amide Formation: Direct conversion to an amide using an amine is challenging due to acid-base chemistry forming an unreactive carboxylate salt.[8] Therefore, prior activation of the carboxylic acid is required. The most common and reliable method is conversion to the acyl chloride.

  • Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride provides a highly effective route to 2-cyano-4-nitrobenzoyl chloride.[9] This activated intermediate is a versatile precursor for synthesizing amides, esters, and other derivatives.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol (2-cyano-4-nitrophenyl)methanol. This transformation requires powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8] However, a significant challenge is selectivity, as LiAlH₄ will also readily reduce the nitro and cyano groups. Selective reduction of the carboxylic acid in the presence of these other groups is synthetically challenging and typically requires a protection-deprotection strategy or use of milder, more selective reagents like borane complexes under carefully controlled conditions.

Reactivity of the Aromatic Ring

The electronic nature of the ring dictates its reactivity towards external reagents.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated for SNAr reactions.[10] The presence of strong electron-withdrawing nitro and cyano groups stabilizes the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step.[11][12] While the parent molecule lacks a conventional leaving group (like a halogen), this property is crucial for its derivatives. For instance, a related compound like 2-chloro-4-nitrobenzonitrile undergoes facile substitution of the chloride. In some cases, the nitro group itself can act as a leaving group, particularly when activated and with a suitable nucleophile.[13]

  • Electrophilic Aromatic Substitution (EAS): Conversely, the ring is exceptionally deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).[11][14] The strong EWGs reduce the electron density of the π-system to such an extent that only the most aggressive electrophilic conditions would have any effect, likely leading to decomposition.

Reactions of the Nitro Group (-NO₂)

The reduction of the aromatic nitro group is one of the most synthetically valuable transformations for this class of molecules.[15]

  • Reduction to an Amine: The nitro group can be selectively reduced to a primary amine (-NH₂) to yield 4-amino-2-cyanobenzoic acid. This transformation is pivotal as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group, completely altering the ring's reactivity profile.[16] A variety of methods are effective:

    • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is a clean and efficient method.[17]

    • Metal-Acid Systems: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl are robust and widely used.[16][17]

    • Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst can offer mild and selective reduction.

It is often possible to achieve selective reduction of the nitro group while leaving the cyano and carboxylic acid functionalities intact.[18]

Reactions of the Cyano Group (-C≡N)

The cyano group offers another avenue for chemical modification.[19][20]

  • Hydrolysis: The nitrile can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions.[21][22][23]

    • Acid-Catalyzed Hydrolysis: Vigorous heating in strong aqueous acid (e.g., H₂SO₄, HCl) will convert the cyano group first to an amide intermediate and then to a carboxylic acid, yielding 4-nitroisophthalic acid (4-nitro-1,3-benzenedicarboxylic acid).[24][25]

    • Base-Catalyzed Hydrolysis: Treatment with a strong base like NaOH will produce the corresponding carboxylate salt.

  • Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong hydrides like LiAlH₄ or via catalytic hydrogenation under more forcing conditions than those used for nitro group reduction.[22] Achieving selectivity over the nitro group reduction can be difficult with these powerful reagents.

  • Reaction with Organometallic Reagents: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles like Grignard reagents (R-MgX).[22] This reaction, followed by aqueous workup, yields a ketone, providing a valuable method for carbon-carbon bond formation.

Synthetic Strategy and Selective Transformations

The true utility of 2-Cyano-4-nitrobenzoic acid lies in the ability to selectively manipulate its functional groups. A well-designed synthetic plan can leverage the differential reactivity of each site.

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Start [label="2-Cyano-4-nitrobenzoic Acid", fillcolor="#FBBC05"]; Amine [label="4-Amino-2-cyanobenzoic Acid"]; Ester [label="Methyl 2-cyano-4-nitrobenzoate"]; Dicarboxylic [label="4-Nitroisophthalic Acid"]; Amide [label="2-Cyano-4-nitrobenzamide"]; AcidChloride [label="2-Cyano-4-nitrobenzoyl Chloride", style="dashed,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Amine [label="H₂, Pd/C or\nSn/HCl", color="#34A853"]; Start -> Ester [label="MeOH, H⁺", color="#4285F4"]; Start -> Dicarboxylic [label="H₃O⁺, Heat", color="#EA4335"]; Start -> AcidChloride [label="SOCl₂", style=dashed, color="#5F6368"]; AcidChloride -> Amide [label="NH₃", color="#4285F4"]; } endom Caption: Key selective transformations of 2-Cyano-4-nitrobenzoic acid.

Table 2: Guide to Selective Reactions

Target TransformationReagents and ConditionsFunctional Group(s) ModifiedNotes
Nitro → AmineH₂, Pd/C, EtOH, RT or Fe/HCl, reflux-NO₂Generally high selectivity over -CN and -COOH.
COOH → COOMeMeOH, cat. H₂SO₄, reflux-COOHStandard Fischer esterification.
COOH → COClSOCl₂, reflux-COOHCreates a highly reactive intermediate.[9]
COCl → CONH₂NH₃ (aq. or gas) in aprotic solvent-COOH (via -COCl)Exothermic reaction.
CN → COOHconc. H₂SO₄, H₂O, heat-CNAlso hydrolyzes the primary acid; results in a dicarboxylic acid.

Selected Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Selective Reduction of the Nitro Group

Synthesis of 4-Amino-2-cyanobenzoic Acid

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Cyano-4-nitrobenzoic acid (1.92 g, 10 mmol).

  • Reagents: Add ethanol (50 mL) followed by granulated tin (Sn) (3.56 g, 30 mmol).

  • Reaction: While stirring, slowly add concentrated hydrochloric acid (HCl) (15 mL) dropwise via an addition funnel. The reaction is exothermic.

  • Heating: After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane with 1% Acetic Acid) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Be cautious of CO₂ evolution.

  • Isolation: The product may precipitate. Filter the solid tin salts and wash them thoroughly with ethyl acetate. Combine the filtrate with the ethyl acetate washes.

  • Extraction: Transfer the combined solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Amino-2-cyanobenzoic acid.

Protocol 2: Esterification of the Carboxylic Acid

Synthesis of Methyl 2-cyano-4-nitrobenzoate

  • Setup: To a 100 mL round-bottom flask, add 2-Cyano-4-nitrobenzoic acid (1.92 g, 10 mmol) and methanol (40 mL).

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) (0.5 mL) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor by TLC for the disappearance of the starting acid.

  • Workup: Cool the reaction to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker containing ice-water (100 mL). The ester product should precipitate as a solid.

  • Isolation: Stir for 15-20 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water to remove any residual acid.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from methanol to obtain the pure methyl ester.

Protocol 3: Hydrolysis of the Cyano Group

Synthesis of 4-Nitroisophthalic Acid

  • Setup: In a 100 mL round-bottom flask equipped for reflux, place 2-Cyano-4-nitrobenzoic acid (1.92 g, 10 mmol).

  • Reagents: Add a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).

  • Reaction: Heat the mixture to a vigorous reflux. The reaction can be slow; maintain reflux for 12-24 hours. Monitor by TLC or HPLC, observing the formation of a more polar spot corresponding to the dicarboxylic acid.

  • Workup: Carefully cool the reaction mixture to room temperature, then pour it onto crushed ice (100 g).

  • Isolation: The dicarboxylic acid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water. Dry the product in a vacuum oven. The purity is often high, but recrystallization from water can be performed if needed.

Conclusion

2-Cyano-4-nitrobenzoic acid presents a rich and varied reactivity profile governed by the strong electron-withdrawing nature of its three functional groups. This guide has demonstrated that while the aromatic ring is deactivated to electrophilic substitution, it is primed for nucleophilic attack in its derivatives. Furthermore, the carboxyl, nitro, and cyano groups each offer distinct and often separable handles for synthetic modification. A thorough understanding of the electronic interplay and the judicious choice of reagents and conditions, as outlined in this document, empower the research scientist to unlock the full synthetic potential of this versatile chemical intermediate.

References

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  • Google Patents. (1976). US3920670A - Process for hydrolysis of nitriles.
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  • Google Patents. (1978).
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  • Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?[Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 2-Cyano-4-nitrobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive safety and handling guide for 2-Cyano-4-nitrobenzoic acid. As a Senior Application Scientist, my objective i...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 2-Cyano-4-nitrobenzoic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of safety data sheet (SDS) sections. Instead, this guide synthesizes available data with established principles for handling aromatic nitro and cyano compounds to provide a framework of causal logic. Every recommendation is grounded in the "why"—the chemical reasoning that dictates safe laboratory practice. For a novel or less-common compound like this, where a specific, official SDS may not be readily available, we will build a robust safety profile based on the known hazards of its constituent functional groups and data from close structural analogs.

Section 1: Chemical Identity and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. These characteristics influence its behavior in experiments, its potential for aerosolization, and its interactions with other substances.

Table 1: Chemical and Physical Properties of 2-Cyano-4-nitrobenzoic acid

PropertyValueSource
Chemical Name 2-Cyano-4-nitrobenzoic acid-
CAS Number 126388-92-9[1]
Molecular Formula C₈H₄N₂O₄[1][2]
Molecular Weight 192.13 g/mol [1][2]
Physical State Solid (Assumed, based on analogs)-
Melting/Boiling Point Data not readily available-
Solubility Data not readily available-

Field Insight: The presence of the carboxylic acid, nitro, and cyano groups on an aromatic ring suggests that this compound is a crystalline solid at room temperature. The lack of readily available, verified physical data from suppliers underscores its status as a research chemical.[1][3] This necessitates a conservative approach to handling, assuming it can easily form fine, inhalable dust.

Section 2: Hazard Identification and GHS Classification

While a specific, verified Globally Harmonized System (GHS) classification for 2-Cyano-4-nitrobenzoic acid is not published, we can construct a reliable inferred hazard profile. This is based on the known toxicology of the nitrobenzoic acid and cyanobenzoic acid families. Aromatic nitro compounds are known for their potential toxicity, and the cyano group adds another layer of hazard.

Inferred GHS Classification and Justification:

Hazard ClassCategorySignal WordHazard StatementJustification based on Analogs
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowedThis is a common classification for nitrobenzoic acids.[4][5]
Skin IrritationCategory 2WarningH315: Causes skin irritationA standard warning for nitro- and chloro-substituted benzoic acids.[4][6][7]
Serious Eye Damage / IrritationCategory 2AWarningH319: Causes serious eye irritationA consistent hazard for this class of compounds.[4][6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritationDusts from acidic aromatic compounds are known respiratory tract irritants.[6][7]

Causality Behind the Hazards:

  • Systemic Toxicity (H302): Aromatic nitro compounds can interfere with metabolic processes, and upon absorption, may lead to conditions like methemoglobinemia, where the blood's ability to carry oxygen is reduced.[9]

  • Irritation (H315, H319, H335): The acidic nature of the carboxylic acid group, combined with the electron-withdrawing properties of the nitro and cyano groups, makes the compound a potent irritant to mucous membranes and skin.

GHS_Hazards cluster_pictograms GHS Pictograms cluster_hazards Primary Hazards p1 H302 H302 Harmful if swallowed H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation

Inferred GHS Hazard Profile.

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize all potential routes of exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling any potent, powdered chemical is a certified chemical fume hood.

  • Causality: A fume hood is not merely for vapor protection. For a fine solid like 2-Cyano-4-nitrobenzoic acid, the inward airflow prevents the accumulation of electrostatically charged, respirable dust in the laboratory environment. It also provides a contained space in the event of a spill. All weighing and solution preparation must occur within the hood.[10] Ensure eyewash stations and safety showers are readily accessible and tested.[10]

Personal Protective Equipment (PPE): The Last Barrier

The choice of PPE must directly address the hazards identified in Section 2.

Table 2: Mandatory PPE for Handling 2-Cyano-4-nitrobenzoic acid

PPE CategoryEquipment SpecificationRationale and Validation
Eye/Face Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant). A face shield is required when handling >5g.Protects against splashes and airborne dust, directly mitigating the "serious eye irritation" (H319) hazard.[10]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.Prevents skin contact, addressing the "skin irritation" (H315) hazard. Gloves must be changed immediately if contaminated.[10]
Skin/Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin from incidental contact and spills. Prevents contamination of personal clothing.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood. If a hood is unavailable, a NIOSH/MSHA-approved respirator with a P100 (particulate) filter is mandatory.Prevents inhalation of dust, mitigating the "respiratory irritation" (H335) hazard.[10]
Experimental Workflow: A Step-by-Step Protocol

This protocol ensures that safety is integrated into the experimental process itself.

  • Preparation: Don all required PPE before entering the designated work area. Verify that the chemical fume hood is operational (check airflow monitor).

  • Staging: Place all necessary equipment (spatulas, weigh paper, glassware, solvent wash bottles) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.

  • Weighing & Transfer: Perform all weighing operations on an analytical balance placed inside the hood or in a dedicated weighing enclosure. Use a spatula to gently transfer the solid. Avoid pouring, which can generate dust.

  • Solubilization: Add solvent to the solid in a flask or beaker while still in the hood. Ensure the container is appropriately sized to avoid splashes.

  • Post-Handling Hygiene: After completing the transfer, decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol). Remove outer gloves and dispose of them in the designated hazardous waste container.

  • Final Steps: Wash hands and forearms thoroughly with soap and water after removing all PPE and exiting the lab.[4]

Workflow prep 1. Preparation - Don PPE - Verify Fume Hood stage 2. Staging - Place all equipment in hood prep->stage Enter Hood weigh 3. Weighing & Transfer - Gentle spatula use - No pouring stage->weigh solubilize 4. Solubilization - Add solvent to solid - Avoid splashes weigh->solubilize decon 5. Decontamination - Clean tools & surfaces - Dispose outer gloves solubilize->decon Experiment Complete wash 6. Personal Hygiene - Wash hands thoroughly decon->wash Exit Hood

Safe Handling and Experimental Workflow.

Section 4: Emergency Procedures and First Aid

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before beginning work.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Have the conscious person drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

Spill Management
  • Evacuate: Alert others and clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain & Clean: For a small spill (<1g), wear appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. Avoid any actions that create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[10][12]

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure event Emergency Event (Spill or Exposure) evacuate Evacuate Area event->evacuate Spill route Route? event->route Exposure contain Contain & Clean (No Dust!) evacuate->contain dispose_spill Dispose Waste contain->dispose_spill skin Wash Skin (15+ min) route->skin Skin eye Flush Eyes (15+ min) route->eye Eye inhale Move to Fresh Air route->inhale Inhalation medical Seek Immediate Medical Attention skin->medical eye->medical inhale->medical

Logic Diagram for Emergency Response.

Section 5: Storage and Disposal

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

  • Storage Conditions: Store in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated. Keep away from incompatible materials, particularly strong oxidizing agents and strong bases.[10] The thermal stability of aromatic nitro compounds can be significantly lowered by impurities or incompatible substances, potentially leading to runaway reactions.[13][14]

  • Disposal: This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or the environment.[4] All disposal must be conducted through a licensed professional waste disposal service and in accordance with all local, state, and federal regulations.

Section 6: Toxicological and Ecological Information

  • Toxicological Summary: As stated in the safety data for its analogs, the specific chemical, physical, and toxicological properties of 2-Cyano-4-nitrobenzoic acid have not been thoroughly investigated.[6] However, the general toxicology of aromatic nitro compounds involves systemic effects such as methemoglobinemia (cyanosis), headaches, and dizziness.[9] Long-term exposure to related compounds is suspected of causing genetic defects and potential damage to fertility or an unborn child.[4]

  • Ecological Information: Data on the environmental fate and effects of this specific compound are not available. However, based on its structure, it should be considered potentially harmful to aquatic life and should not be released into the environment.[6]

References

  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS CAS No: 121-92-6 MSDS. Loba Chemie. [Link]

  • Labogens. (2015, September 4). 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS CAS No: 62-23-7 MSDS. Labogens. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]

  • Fluoropharm. 126388-92-9 | 2-Cyano-4-nitrobenzoic acid. Fluoropharm. [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • National Center for Biotechnology Information. 4-Nitrobenzoic Acid. PubChem. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]

  • Unknown. Nitro and Cyno Compounds Preparation of Nitro Compounds. Unknown Source. [Link]

  • Gustin, J. L. (1997). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (141), 13-28. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for Amide Synthesis Utilizing 2-Cyano-4-nitrobenzoic Acid as a Versatile Precursor

Abstract This application note provides a comprehensive guide for the synthesis of amides using 2-cyano-4-nitrobenzoic acid as the starting material. Amide bonds are of paramount importance in pharmaceuticals, materials...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of amides using 2-cyano-4-nitrobenzoic acid as the starting material. Amide bonds are of paramount importance in pharmaceuticals, materials science, and biochemistry.[1] The protocol herein details a reliable and efficient two-step process, commencing with the activation of 2-cyano-4-nitrobenzoic acid to its highly reactive acyl chloride intermediate, followed by coupling with a diverse range of primary and secondary amines. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step experimental procedures to ensure reproducible and high-yielding amide synthesis.

Introduction: The Rationale for Pre-Activation in Amide Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging transformation. A significant hurdle is the acid-base reaction between the two components, which forms a highly unreactive ammonium carboxylate salt.[2] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[3]

2-Cyano-4-nitrobenzoic acid is a particularly interesting starting material for specialized amide structures. The presence of two strong electron-withdrawing groups—the cyano (-CN) and nitro (-NO₂) groups—significantly increases the electrophilicity of the carbonyl carbon in its activated form. This heightened reactivity can facilitate amide bond formation, even with less nucleophilic amines.

This protocol focuses on the most common and effective activation method for 2-cyano-4-nitrobenzoic acid: its conversion to 2-cyano-4-nitrobenzoyl chloride using thionyl chloride (SOCl₂). This acyl chloride is a potent acylating agent that readily reacts with amines to furnish the desired amide product in high purity and yield.

Mechanistic Pathway

The overall synthesis proceeds via a two-stage mechanism:

  • Activation Stage: 2-Cyano-4-nitrobenzoic acid is treated with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to form 2-cyano-4-nitrobenzoyl chloride.[4] The DMF catalyst accelerates the reaction by forming a reactive Vilsmeier intermediate.

  • Coupling Stage: The isolated 2-cyano-4-nitrobenzoyl chloride is then introduced to an amine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine). The amine's lone pair attacks the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, aided by the base which scavenges the generated HCl, yields the final amide product.

Amide Synthesis Mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage Acid 2-Cyano-4-nitrobenzoic Acid AcylChloride 2-Cyano-4-nitrobenzoyl Chloride (Activated Intermediate) Acid->AcylChloride Activation SOCl2 SOCl₂ (cat. DMF) Amide Final Amide Product AcylChloride->Amide Nucleophilic Acyl Substitution Amine R₁R₂NH (Amine) Base Base (e.g., Et₃N)

Caption: General two-stage workflow for amide synthesis.

Detailed Experimental Protocols

Safety Precaution: This procedure involves corrosive and toxic reagents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 2-Cyano-4-nitrobenzoyl Chloride (Activation)

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride.[4]

Materials:

  • 2-Cyano-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and gas outlet/scrubber

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber containing an aqueous solution of sodium hydroxide to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: To the flask, add 2-cyano-4-nitrobenzoic acid (1.0 eq.). Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (approx. 5-10 eq.).

  • Catalysis: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate safety traps).

  • Azeotropic Removal: Add anhydrous toluene to the crude residue and evaporate again under reduced pressure. This step is repeated twice to ensure the complete removal of any residual thionyl chloride.

  • Product: The resulting crude 2-cyano-4-nitrobenzoyl chloride, a solid, is typically used directly in the next step without further purification.

Part B: Synthesis of N-substituted-2-cyano-4-nitrobenzamide (Coupling)

This protocol describes the reaction of the activated acyl chloride with a representative primary amine (e.g., benzylamine).

Materials:

  • Crude 2-cyano-4-nitrobenzoyl chloride (from Part A)

  • Primary or secondary amine (e.g., Benzylamine, 1.0 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.2 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer

Procedure:

  • Amine Solution: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 2-cyano-4-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and transfer it to an addition funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-substituted-2-cyano-4-nitrobenzamide.

Sources

Application

Application Notes and Protocols: 2-Cyano-4-nitrobenzoic Acid as a Novel Precursor for the Synthesis of Phthalazinone-Based PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a prospective application for 2-Cyano-4-nitrobenzoic acid as a versatile starting material for the synthesis of novel Poly(A...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a prospective application for 2-Cyano-4-nitrobenzoic acid as a versatile starting material for the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors. While not a component of currently approved PARP inhibitors, its unique trifunctional chemical architecture—comprising a carboxylic acid, a nitrile, and a nitro group—presents a strategic entry point for constructing the critical phthalazinone pharmacophore. This guide provides a detailed, albeit prospective, synthetic protocol, an overview of the scientific rationale, and the necessary safety considerations for utilizing this compound in the discovery of next-generation PARP-targeted therapeutics.

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to the cellular response to DNA damage.[1][2] PARP1, in particular, acts as a primary sensor for single-strand DNA breaks (SSBs).[1][2][3] Upon detecting a break, PARP1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits the machinery for DNA repair.[1][4]

In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP becomes synthetically lethal. When PARP is inhibited, unrepaired SSBs accumulate and can lead to the formation of DSBs during DNA replication.[1] In HR-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and, ultimately, cell death. This targeted approach has led to the successful development of several PARP inhibitors for the treatment of ovarian, breast, pancreatic, and prostate cancers.[5]

The core of many potent PARP inhibitors is a phthalazinone scaffold, which mimics the nicotinamide portion of the NAD+ substrate, effectively blocking the enzyme's catalytic activity.[5][6][7] This document proposes a novel synthetic route to a new class of phthalazinone-based PARP inhibitors, starting from the readily available precursor, 2-Cyano-4-nitrobenzoic acid.

Scientific Rationale: Leveraging the Chemistry of 2-Cyano-4-nitrobenzoic Acid

2-Cyano-4-nitrobenzoic acid (CAS No: 126388-92-9) is an attractive starting material due to its distinct functional groups, which can be manipulated sequentially to construct the desired heterocyclic core.[8] The proposed strategy involves a multi-step synthesis that capitalizes on the reactivity of the carboxylic acid, the selective reduction of the nitro group, and a final cyclization to form the phthalazinone ring.

The nitrile group is envisioned to remain in the final molecule, where it can potentially engage in additional interactions within the PARP active site, offering a new vector for inhibitor design.

PARP1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

PARP_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 activates No_SSB_Repair SSB Repair Inhibited DNA_damage->No_SSB_Repair PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes PARP1->No_SSB_Repair NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Protein Complex PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Replication_Fork Replication Fork SSB_Repair->Replication_Fork allows safe passage Cell_Survival Cell Survival Replication_Fork->Cell_Survival DSB Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR_Repair repaired by HR_Deficient HR Deficient (BRCA1/2 Mutant) DSB->HR_Deficient in HR_Repair->Cell_Survival PARPi PARP Inhibitor (e.g., Phthalazinone-based) PARPi->PARP1 inhibits No_SSB_Repair->DSB leads to Apoptosis Apoptosis HR_Deficient->Apoptosis leads to

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Proposed Synthetic Workflow

The following diagram outlines the proposed multi-step synthesis of a novel phthalazinone-based PARP inhibitor from 2-Cyano-4-nitrobenzoic acid.

Synthesis_Workflow Start 2-Cyano-4-nitrobenzoic Acid Step1 Step 1: Amidation Start->Step1 Intermediate1 2-Cyano-4-nitrobenzamide Step1->Intermediate1 Step2 Step 2: Nitro Reduction Intermediate1->Step2 Intermediate2 4-Amino-2-cyanobenzamide Step2->Intermediate2 Step3 Step 3: Phthalazinone Formation Intermediate2->Step3 Final_Product Novel Phthalazinone PARP Inhibitor Step3->Final_Product

Caption: Proposed synthetic workflow from 2-Cyano-4-nitrobenzoic acid to a novel phthalazinone PARP inhibitor.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Step 1: Synthesis of 2-Cyano-4-nitrobenzamide

This step involves the conversion of the carboxylic acid to an amide. A common method is the formation of an intermediate acid chloride followed by reaction with ammonia.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
2-Cyano-4-nitrobenzoic acid192.1310.0 g0.052
Thionyl chloride (SOCl₂)118.9715.0 mL0.205
Anhydrous Dichloromethane (DCM)-150 mL-
Concentrated Ammonium Hydroxide (28%)-50 mL-
Deionized Water-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Protocol:

  • Suspend 2-Cyano-4-nitrobenzoic acid (10.0 g, 0.052 mol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add thionyl chloride (15.0 mL, 0.205 mol) dropwise to the suspension at room temperature.[9][10][11][12][13]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the crude acid chloride in 50 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (50 mL) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and add 100 mL of deionized water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Cyano-4-nitrobenzamide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-Amino-2-cyanobenzamide

This step requires the selective reduction of the aromatic nitro group in the presence of the nitrile. Tin(II) chloride dihydrate is an effective reagent for this transformation.[14][15][16]

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
2-Cyano-4-nitrobenzamide191.138.0 g0.042
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6347.3 g0.210
Ethanol-200 mL-
Ethyl Acetate-As needed-
5% Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Protocol:

  • In a round-bottom flask, dissolve 2-Cyano-4-nitrobenzamide (8.0 g, 0.042 mol) in ethanol (200 mL).

  • Add Tin(II) chloride dihydrate (47.3 g, 0.210 mol) to the solution.[14]

  • Heat the reaction mixture to 70-75 °C and stir under a nitrogen atmosphere for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (approx. 500 mL).

  • Carefully neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Amino-2-cyanobenzamide.

  • The product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 7-Cyano-4-oxo-3,4-dihydrophthalazin-1-amine (Proposed PARP Inhibitor Core)

This final step involves the cyclization of the aminobenzamide with a suitable reagent to form the phthalazinone ring. For simplicity, this protocol uses hydrazine hydrate, which will result in an unsubstituted N2 position on the phthalazinone ring.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
4-Amino-2-cyanobenzamide161.165.0 g0.031
Hydrazine hydrate (55%)-10 mL-
Ethanol-100 mL-
Acetic Acid-5 mL-
Deionized Water-As needed-

Protocol:

  • Dissolve 4-Amino-2-cyanobenzamide (5.0 g, 0.031 mol) in ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine hydrate (10 mL) and a catalytic amount of acetic acid (5 mL).[17][18][19][20][21][22]

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to yield the purified phthalazinone product.

Characterization and Evaluation

The synthesized compound should be characterized using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups.

  • Purity Analysis (HPLC): To assess the purity of the final compound.

The inhibitory activity of the novel compound against PARP1 and PARP2 should be evaluated using established enzymatic assays to determine its IC₅₀ values. Further studies in relevant cancer cell lines (e.g., BRCA1/2-deficient lines) would be necessary to assess its cellular potency and mechanism of action.

Safety and Handling

  • 2-Cyano-4-nitrobenzoic Acid and its derivatives: These are aromatic nitro compounds and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[23][24]

  • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[9][10][11][12][13] It must be handled in a fume hood with appropriate PPE.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[17][18][19][20] It is also combustible.[18] Handle with extreme care in a well-ventilated area, avoiding contact with skin, eyes, and clothing.

Conclusion

2-Cyano-4-nitrobenzoic acid represents a promising, yet unexplored, precursor for the synthesis of novel PARP inhibitors. The proposed synthetic route provides a plausible and efficient pathway to a new class of phthalazinone-based compounds. This application note serves as a foundational guide for researchers to explore this avenue of drug discovery, potentially leading to the development of new and effective cancer therapeutics.

References

  • Wikipedia. (n.d.). PARP1. Retrieved from [Link]

  • Meanwell, N. A., Roth, H. R., Smith, E. C. R., Wedding, D. L., Wright, J. J. K., Fleming, J. S., & Gillespie, E. (1991). 1,3-Dihydro-2H-imidazo[4,5-b]quinolin-2-ones – Inhibitors of Blood Platelet cAMP Phosphodiesterase and Induced Aggregation. Journal of Medicinal Chemistry, 34(9), 2906–2916.
  • ARKEMA. (2012).
  • Sigma-Aldrich. (n.d.).
  • Carl ROTH. (2024).
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
  • Li, N., & Chen, J. (2014). The role of PARP1 in the DNA damage response and its application in tumor therapy. Acta Biochimica et Biophysica Sinica, 46(5), 347–357.
  • Fisher Scientific. (2024).
  • Ding, C., Cheng, Y.-J., Zhang, R. I., Bao, X., Miao, Z.-H., He, J.-X., & Zhang, A. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry, 243, 114757.
  • New Jersey Department of Health. (2000). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
  • Li, H., & Li, J. (2019). PARP-1 and its associated nucleases in DNA damage response. DNA Repair, 81, 102660.
  • Langelier, M.-F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Functional Aspects of PARP1 in DNA Repair and Transcription. International Journal of Molecular Sciences, 13(8), 9467–9484.
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  • El-Sayed, M. T., El-Gazzar, M. G., & El-Gazzar, M. G. (2021). Multi-stage structure-based virtual screening approach combining 3D pharmacophore, docking and molecular dynamic simulation towards the identification of potential selective PARP-1 inhibitors. Journal of Biomolecular Structure and Dynamics, 40(4), 1739–1755.
  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
  • de Oliveira, R. B., & de Alencastro, R. B. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4233.
  • de Fátima, Â., & de Oliveira, R. B. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLoS ONE, 12(1), e0170634.
  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. r/chemistry.
  • ResearchGate. (2014). (PDF) A Review on PARP1 Inhibitors: Pharmacophore Modeling, Virtual and Biological Screening Studies to Identify Novel PARP1 Inhibitors.
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  • Phthalazinone. (n.d.).
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Methyl-4-nitrobenzoic acid, 98%.
  • Sigma-Aldrich. (2025).
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  • Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Hydroxy-4-nitrobenzoic acid.
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  • Molecules. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes-Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(13), 5284.
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Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution on 2-Cyano-4-nitrobenzoic Acid

Abstract This technical guide provides a comprehensive protocol for performing nucleophilic aromatic substitution (SNAr) on 2-cyano-4-nitrobenzoic acid. This substrate is highly activated towards nucleophilic attack due...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for performing nucleophilic aromatic substitution (SNAr) on 2-cyano-4-nitrobenzoic acid. This substrate is highly activated towards nucleophilic attack due to the presence of three potent electron-withdrawing groups: a carboxylic acid, a cyano group, and a nitro group. The strategic positioning of these groups facilitates the displacement of the nitro group at the C4 position by a variety of nucleophiles. This document offers detailed, step-by-step experimental procedures for reactions with amine, oxygen, and sulfur nucleophiles, discusses the underlying reaction mechanism, and provides guidance on troubleshooting and product characterization. The methodologies presented are intended for researchers, chemists, and professionals in the field of drug development and organic synthesis seeking to generate diverse libraries of substituted 2-cyanobenzoic acid derivatives.

Introduction: The Chemistry of a Highly Activated Aromatic System

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the functionalization of aromatic rings, which are typically electron-rich and reactive towards electrophiles.[1] For SNAr to proceed efficiently, the aromatic ring must be rendered electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[2][3]

The substrate, 2-cyano-4-nitrobenzoic acid, is an exemplary model for this reaction class. Its reactivity is governed by three key features:

  • A Good Leaving Group: The nitro group (–NO₂) at the C4 position serves as the leaving group, departing as a nitrite ion (NO₂⁻). While halides are more common leaving groups, the displacement of a nitro group is a well-established and synthetically useful process in highly activated systems.[4][5]

  • Potent Activating Groups: A cyano group (–CN) at the C2 position (ortho to the site of substitution) and a carboxylic acid group (–COOH) at the C1 position (meta to the site of substitution) powerfully withdraw electron density from the aromatic ring. This reduction in electron density significantly lowers the activation energy for the initial nucleophilic attack.[6][7]

  • Stabilization of the Intermediate: The ortho-cyano group and para-carboxyl group (relative to the incoming nucleophile) are perfectly positioned to stabilize the negatively charged intermediate formed during the reaction through resonance, which is critical for the reaction to proceed.[2][6]

This application note provides validated protocols for leveraging this reactivity to synthesize a range of functionalized aromatic compounds.

Reaction Principle: The Addition-Elimination Mechanism

The SNAr reaction of 2-cyano-4-nitrobenzoic acid proceeds via a well-established two-step addition-elimination mechanism.[2][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the nitro leaving group (C4). This step is typically the rate-determining step of the reaction.[9] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

  • Leaving Group Elimination: The aromaticity of the ring is restored in the second, faster step through the elimination of the nitro group as a nitrite anion (NO₂⁻). This yields the final substituted aromatic product.

The delocalization of the negative charge in the Meisenheimer complex by the ortho-cyano and para-carboxyl groups is crucial for its stability and is the primary reason for the substrate's high reactivity.[6][10]

Caption: General mechanism for the SNAr addition-elimination reaction.

Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Polar aprotic solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS) before use.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the synthesis of 4-amino-2-cyanobenzoic acid derivatives.

Materials and Reagents

Reagent/MaterialGradeTypical SupplierNotes
2-Cyano-4-nitrobenzoic acid≥98%Sigma-Aldrich, TCIStarting material.
Amine Nucleophile (e.g., Morpholine)Reagent GradeAcros, Alfa AesarUse 1.1 - 1.5 equivalents.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificUse 2.0 - 3.0 equivalents as a non-nucleophilic base.
Dimethylformamide (DMF)AnhydrousEMD MilliporeReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
1 M Hydrochloric Acid (HCl)ACS GradeVWRFor workup and acidification.
BrineSaturated SolutionLab PreparedFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying organic layers.

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyano-4-nitrobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the substrate).

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (approx. 10x the volume of DMF).

    • Acidify the aqueous mixture to pH 2-3 by the slow addition of 1 M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent. A precipitate may form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-amino-2-cyanobenzoic acid derivative.

Protocol 2: Reaction with Oxygen Nucleophiles (O-Arylation)

This protocol is suitable for reacting phenols or alcohols to form 4-alkoxy- or 4-aryloxy-2-cyanobenzoic acid derivatives. It requires a stronger base to deprotonate the oxygen nucleophile.

Materials and Reagents

Reagent/MaterialGradeTypical SupplierNotes
2-Cyano-4-nitrobenzoic acid≥98%Sigma-Aldrich, TCIStarting material.
Alcohol or Phenol NucleophileReagent GradeAcros, Alfa AesarUse 1.5 equivalents.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichCAUTION: Flammable solid. Use 1.2 equivalents.
Tetrahydrofuran (THF)AnhydrousEMD MilliporeReaction solvent.
Other reagents--As listed in Protocol 1.

Step-by-Step Procedure

  • Nucleophile Preparation: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 eq) in anhydrous THF.

  • Alkoxide/Phenoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide or phenoxide.

  • Reaction Setup: In the main reaction flask, dissolve 2-cyano-4-nitrobenzoic acid (1.0 eq) in anhydrous THF.

  • Nucleophile Addition: Slowly add the prepared alkoxide/phenoxide solution to the solution of 2-cyano-4-nitrobenzoic acid at 0 °C via cannula or dropping funnel.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 50-65 °C (refluxing THF). Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The initial quench should be done carefully at 0 °C by the slow addition of water to neutralize any unreacted NaH.

Protocol 3: Reaction with Sulfur Nucleophiles (S-Arylation)

This protocol describes the reaction with thiols to form 4-(arylthio)- or 4-(alkylthio)-2-cyanobenzoic acid derivatives.

Materials and Reagents

Reagent/MaterialGradeTypical SupplierNotes
2-Cyano-4-nitrobenzoic acid≥98%Sigma-Aldrich, TCIStarting material.
Thiol Nucleophile (e.g., Thiophenol)Reagent GradeAcros, Alfa AesarUse 1.1 equivalents.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificUse 2.0 equivalents.
Dimethyl Sulfoxide (DMSO)AnhydrousEMD MilliporeReaction solvent.
Other reagents--As listed in Protocol 1.

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add 2-cyano-4-nitrobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO (approx. 0.2 M).

  • Nucleophile Addition: Add the thiol nucleophile (1.1 eq) to the stirring mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. Thiols are often very reactive, so the reaction may be complete in a shorter timeframe (2-6 hours). Monitor closely by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. Note that DMSO is water-miscible and can be challenging to remove completely; extensive washing of the organic layer with water is recommended.

Data Summary and Characterization

The choice of solvent, base, and temperature is critical for optimizing the reaction. The following table provides a general guide for various nucleophiles.

Nucleophile ClassTypical NucleophileRecommended BaseSolventTemperature (°C)Typical Time (h)
Primary AminesBenzylamineK₂CO₃DMF80-1006-12
Secondary AminesMorpholineK₂CO₃DMF80-1004-8
Phenols4-MethoxyphenolNaH, K₂CO₃THF, DMF50-808-18
AlcoholsEthanolNaHTHF6512-24
ThiolsThiophenolK₂CO₃DMSO60-802-6

Product Characterization: The identity and purity of the synthesized products should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and the successful incorporation of the nucleophile. The disappearance of signals corresponding to the protons ortho to the nitro group and the appearance of new signals from the nucleophile are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Base is not strong enough.3. Inactive nucleophile.1. Increase reaction temperature in 10 °C increments.2. For O-nucleophiles, switch from K₂CO₃ to a stronger base like NaH.3. Check the purity of the nucleophile.
Side Product Formation 1. Reaction temperature is too high.2. Decarboxylation of the starting material or product.1. Lower the reaction temperature and increase the reaction time.2. Use milder conditions or consider protecting the carboxylic acid group as an ester prior to the SNAr reaction.
Difficult Purification 1. Residual high-boiling solvent (DMF, DMSO).2. Product is highly polar.1. During workup, wash the organic layer extensively with water and brine.2. Use a more polar eluent system for column chromatography (e.g., with methanol) or consider reverse-phase chromatography.

Conclusion

The protocols detailed in this application note demonstrate that 2-cyano-4-nitrobenzoic acid is a highly versatile substrate for nucleophilic aromatic substitution. The strong activation provided by the cyano and carboxylic acid groups allows for the efficient displacement of the nitro group with a wide range of nitrogen, oxygen, and sulfur nucleophiles under accessible laboratory conditions. These methods provide a robust and reliable platform for the synthesis of complex substituted benzoic acid derivatives, which are valuable intermediates in pharmaceutical and materials science research.

References

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Grokipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]

  • Kornblum, N., et al. (1973). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • Devillers, C. H., et al. (2014). Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines as an Alternative Metal Catalyst Free Synthetic Approach To Obtain meso-N-Substituted Porphyrins. The Journal of Organic Chemistry. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: A Step-by-Step Guide to the Synthesis of Novel Antiviral Thiourea Derivatives from 2-Cyano-4-nitrobenzoic acid

Abstract This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of novel antiviral thiourea derivatives, commencing from the readily available starting material, 2-Cyano-4-nitrobenzoic a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of novel antiviral thiourea derivatives, commencing from the readily available starting material, 2-Cyano-4-nitrobenzoic acid. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antiviral properties against a range of viruses such as Hepatitis B and C, and HIV.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development. It elucidates the synthetic pathway, provides detailed experimental protocols, and explains the rationale behind the chosen methodologies, ensuring both scientific rigor and practical applicability.

Introduction: The Rationale for Thiourea Derivatives as Antiviral Agents

The thiourea moiety (S=C(N)₂) is a versatile pharmacophore capable of forming multiple hydrogen bonds and interacting with various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.[5][6] In the context of antiviral research, thiourea compounds have been identified as potent inhibitors of viral replication and entry.[1][7] The synthetic strategy outlined herein leverages 2-Cyano-4-nitrobenzoic acid as a versatile starting block, allowing for the systematic introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize antiviral potency.

Overall Synthetic Strategy

The synthesis is designed as a multi-step process that is both logical and efficient. The key transformations include the formation of an acyl isothiocyanate intermediate, followed by the reduction of a nitro group and subsequent reaction with various primary amines to generate a library of N-acyl-N'-substituted thiourea derivatives.

Synthetic_Workflow Start 2-Cyano-4-nitrobenzoic acid Step1 Step 1: Acyl Chloride Formation Start->Step1 Intermediate1 2-Cyano-4-nitrobenzoyl chloride Step1->Intermediate1 Step2 Step 2: Acyl Isothiocyanate Synthesis Intermediate1->Step2 Intermediate2 2-Cyano-4-nitrobenzoyl isothiocyanate Step2->Intermediate2 Step3 Step 3: Selective Nitro Group Reduction Intermediate2->Step3 Intermediate3 4-Amino-2-cyanobenzoyl isothiocyanate Step3->Intermediate3 Step4 Step 4: Thiourea Derivative Formation Intermediate3->Step4 End Library of Antiviral Thiourea Derivatives Step4->End Thiourea_Formation cluster_reactants Reactants Intermediate 4-Amino-2-cyanobenzoyl isothiocyanate Product N-(4-Amino-2-cyanobenzoyl)-N'-(R)-thiourea Intermediate->Product Amine Primary Amine (R-NH2) Amine->Product

Figure 2: Final step: Formation of thiourea derivatives.

Protocol 4: Thiourea Derivative Formation

ParameterValueRationale/Notes
Starting Material 4-Amino-2-cyanobenzoyl isothiocyanate1 equivalent
Reagent Various primary amines (aliphatic, aromatic, heterocyclic)1.1 equivalents
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Anhydrous conditions are preferred.
Temperature Room temperatureThe reaction is generally rapid.
Reaction Time 1-3 hoursMonitor by TLC.
Work-up Solvent evaporation and purification by recrystallization or column chromatographyTo obtain the pure final product.

Detailed Procedure:

  • Dissolve the crude 4-Amino-2-cyanobenzoyl isothiocyanate in THF.

  • To this solution, add the desired primary amine dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of Final Products:

The synthesized thiourea derivatives should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=S, C=O, N-H, C≡N).

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Conclusion

This application note provides a robust and detailed synthetic route for the preparation of a library of novel antiviral thiourea derivatives starting from 2-Cyano-4-nitrobenzoic acid. The protocols are based on well-established chemical transformations and are designed to be adaptable for the synthesis of a diverse range of compounds for antiviral screening. The systematic approach allows for the exploration of structure-activity relationships, which is crucial for the development of new and effective antiviral agents.

References

  • Yi, G., et al. (2009). Design, synthesis, and anti-HCV activity of thiourea compounds. Bioorganic & Medicinal Chemistry Letters, 19(7), 1950-1955. Available at: [Link]

  • Blankespoor, R. L., et al. (2003). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Kareem, H. S., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery, 16(6), 618-624. Available at: [Link]

  • Reeves, W. P., et al. (1981). Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Synthetic Communications, 11(10), 781-785. Available at: [Link]

  • Silva, A. M. S., et al. (2020). Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+ (BVDV, YFV, CV-B5, Sb-1) viruses and cytotoxicity against the cell lines used in the assays. Molecules, 25(21), 5085. Available at: [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Available at: [Link]

  • Kareem, H. S., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Ingenta Connect. Available at: [Link]

  • Tighadouini, S., et al. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 25(19), 4499. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Available at: [Link]

  • Graphene, M., et al. (2018). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. New Journal of Chemistry, 42(14), 11627-11635. Available at: [Link]

  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Available at: [Link]

  • Singh, S., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. Available at: [Link]

  • Reeves, W. P., et al. (1981). Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Entezari, M., et al. (2014). Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system. Monatshefte für Chemie - Chemical Monthly, 145(10), 1637-1641. Available at: [Link]

  • Wentrup, C., & Reisinger, A. (2008). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides, RCX-YCN → RCX-NCY → RCY-NCX → RCY-XCN (X, Y = O, S, NR′). The Journal of Organic Chemistry, 73(17), 6667-6674. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2008). Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. European Journal of Medicinal Chemistry, 43(2), 381-392. Available at: [Link]

  • Andrade, P. B., et al. (2022). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 27(23), 8206. Available at: [Link]

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Method

A Robust, Stability-Indicating HPLC Method for the Purity Determination of 2-Cyano-4-nitrobenzoic Acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to a robust, stability-indicating reversed-phase high-performance liquid chromato...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-Cyano-4-nitrobenzoic acid. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount for downstream process efficiency and final product safety. This application note details the complete analytical protocol, the scientific rationale behind the method design, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

2-Cyano-4-nitrobenzoic acid is a polar aromatic molecule containing three key functional groups: a carboxylic acid, a nitrile, and a nitro group. This unique structure makes it a versatile building block but also presents specific analytical challenges. The presence of the ionizable carboxylic acid group and the polar nitro and cyano moieties necessitates careful control of chromatographic conditions to achieve sharp, symmetrical peaks and reliable separation from potential impurities.

Potential impurities may include starting materials from its synthesis (e.g., 2-Chloro-4-nitrobenzoic acid), isomers, or degradation products formed during manufacturing or storage.[4] A robust, stability-indicating analytical method is one that can accurately quantify the main component and separate it from all potential process impurities and degradation products.[5][6][7] This method is designed to serve this exact purpose.

Scientific Rationale and Method Development Strategy

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution and compatibility with a wide range of analytes.[8]

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase.[9] This non-polar phase provides excellent retention for aromatic compounds. The hydrophobicity of the C18 ligand allows for effective separation based on subtle differences in the polarity of 2-Cyano-4-nitrobenzoic acid and its potential impurities.[10][11]

  • Mobile Phase Strategy: A polar mobile phase consisting of water and acetonitrile is used.[9]

    • pH Control: The carboxylic acid group on the analyte has a pKa that requires pH control to ensure a consistent ionization state. Operating the mobile phase at a low pH (e.g., pH 2.5-3.0) using an acid like phosphoric or formic acid suppresses the ionization of the carboxyl group. This minimizes peak tailing and yields sharp, symmetrical peaks, which are critical for accurate quantification.[12][13]

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed. This strategy is essential for a stability-indicating method. It ensures that any highly retained, non-polar impurities are eluted from the column in a reasonable time, while still providing excellent resolution for early-eluting polar impurities.

  • Detection: Ultraviolet (UV) detection is selected due to the strong chromophores (nitro group, aromatic ring) present in the analyte, which provide high sensitivity. A wavelength of 254 nm is a common starting point for aromatic compounds and is expected to provide a robust response.[11]

Experimental Workflow and Protocols

Materials and Reagents
  • Analyte: 2-Cyano-4-nitrobenzoic acid reference standard and sample batches.

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: Deionized water (18.2 MΩ·cm resistivity or higher).

  • Acid: Phosphoric acid (85%) or Formic acid (LC-MS grade).

  • Filters: 0.45 µm or 0.22 µm PTFE syringe filters.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system configuration and parameters.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1100/1200 series, Waters Alliance, or equivalent
Detector UV/Vis or Photodiode Array (PDA) Detector
Column C18 bonded silica, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation Protocol

1. Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20 v/v). 2. Standard Stock Solution (1.0 mg/mL): a. Accurately weigh approximately 25 mg of 2-Cyano-4-nitrobenzoic acid reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved. c. Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly. 3. Working Standard Solution (0.1 mg/mL): a. Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. b. Dilute to the mark with diluent and mix thoroughly. 4. Sample Solution (0.1 mg/mL): a. Accurately weigh approximately 25 mg of the 2-Cyano-4-nitrobenzoic acid sample into a 25 mL volumetric flask. b. Follow steps 2b and 2c to prepare the sample stock solution. c. Pipette 5.0 mL of the sample stock solution into a 50 mL volumetric flask. d. Dilute to the mark with diluent and mix thoroughly. 5. Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.

Analytical Workflow Diagram

The entire process, from preparation to final purity calculation, is visualized below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase & Diluent B Weigh & Dissolve Standard & Sample A->B C Filter Solutions (0.45 µm) B->C D Equilibrate System with Initial Conditions C->D E Inject Blank (Diluent) D->E F Inject Standard Solution (x5) E->F G Inject Sample Solution (x2) F->G H Integrate Peaks in Chromatograms G->H I Check System Suitability (Tailing, RSD%) H->I J Calculate Purity (% Area Normalization) I->J

Caption: HPLC analytical workflow for purity determination.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, a full validation must be performed according to ICH Q2(R1) guidelines.[1][2][3][14]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Protocol:

  • Blank and Placebo: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Expose the sample to stress conditions to intentionally produce degradation products.[5][6][15][16] The goal is to achieve 5-20% degradation of the active ingredient.[15]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 80 °C for 48 hours.

    • Photolytic Degradation: Solid sample exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[15]

  • Analysis: Analyze the stressed samples alongside an unstressed control. Use a PDA detector to assess peak purity of the main peak to ensure it is not co-eluting with any degradants. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the main peak.

Linearity

Protocol: Prepare at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot the peak area against concentration and perform a linear regression analysis.

Table 2: Acceptance Criteria for Validation Parameters

ParameterAcceptance Criteria
Specificity No interference at analyte RT. Peak purity index > 0.999 for stressed samples.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0%. Intermediate (n=6): RSD ≤ 2.0%.
LOQ Signal-to-Noise ratio ≥ 10.
Robustness RSD of results ≤ 2.0% after deliberate small variations.
Accuracy (Recovery)

Protocol: Spike a known amount of sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and calculate the percent recovery.

Precision
  • Repeatability (System Precision): Inject the working standard solution six times and calculate the Relative Standard Deviation (RSD) of the peak areas.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument. Calculate the RSD for the combined data set.

Limit of Quantitation (LOQ)

Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. This can be done by injecting progressively more dilute solutions of the standard. The LOQ must be precise and accurate.

Robustness

Protocol: Deliberately vary critical method parameters and observe the effect on the results.

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

  • Mobile Phase pH: ± 0.2 units.

Results and Discussion

This section would typically present the data from the validation experiments. The tables below show example data that would be expected from a successful validation.

Table 3: Example Linearity Data

Concentration (mg/mL)Mean Peak Area (n=3)
0.05510,250
0.08815,600
0.101,020,500
0.121,225,100
0.151,530,800
Result r² = 0.9998

Table 4: Example Accuracy (Recovery) Data

LevelAmount Spiked (mg)Amount Recovered (mg)% Recovery
80%4.03.9899.5%
100%5.05.03100.6%
120%6.05.9599.2%
Result Mean Recovery 99.8%

The low pH of the mobile phase is critical for this method. Without it, the carboxylic acid would be partially or fully ionized, leading to interactions with residual silanols on the silica support, causing significant peak tailing. The gradient elution ensures that any potential impurities, which may have significantly different polarities, are well-separated and eluted efficiently.

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining method performance. The following decision tree illustrates a logical approach to common problems.

Troubleshooting Start Problem Observed P1 Peak Tailing? Start->P1 P2 Shifting Retention Time? Start->P2 P3 Poor Resolution? Start->P3 C1a Mobile Phase pH too high? P1->C1a C1b Column Degradation? P1->C1b C2a Pump issue / Leak? P2->C2a C2b Mobile Phase composition error? P2->C2b C3a Contaminated Guard Column? P3->C3a C3b Gradient profile incorrect? P3->C3b S1a Verify pH of Mobile Phase A C1a->S1a S1b Replace Column C1b->S1b S2a Check pump pressure, look for leaks C2a->S2a S2b Remake Mobile Phase C2b->S2b S3a Replace Guard Column C3a->S3a S3b Verify Gradient Program in method C3b->S3b

Caption: A troubleshooting decision tree for common HPLC issues.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, specific, and reliable protocol for the purity determination of 2-Cyano-4-nitrobenzoic acid. The use of a C18 column with a low-pH, gradient mobile phase ensures excellent chromatographic performance. The comprehensive validation strategy outlined, based on ICH Q2(R1) guidelines, confirms that the method is suitable for its intended purpose in a regulated quality control environment. This document serves as a complete guide for implementation, validation, and routine use.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Pfeifer, D., Hennecke, D., & Kovar, K. A. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-145.

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • ICH Quality Guidelines. International Council for Harmonisation.

  • Sravani, S., & Neeharika, T. (2020). The role of forced degradation studies in stability indicating HPLC method development. GSC Biological and Pharmaceutical Sciences, 11(3), 139-148.

  • Forced Degradation Studies for Stability-Indicating HPLC Methods. BenchChem.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024).

  • Method Development & Forced Degradation. J-STAR Research.

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Applied Pharmaceutical Science, 2(3), 80-91.

  • Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. BenchChem.

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography.

  • Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.

  • Reversed-phase chromatography. Wikipedia.

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.

  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Fisher Scientific AppsLab Library.

  • Separation of Benzoic acid, 2-chloro-4-nitro- on Newcrom R1 HPLC column. SIELC Technologies.

  • A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. ResearchGate.

  • Khan, I. U., et al. (2017). Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Journal of Chromatographic Science, 55(6), 614-621.

  • HPLC chromatograms of 4-nitrobenzoic acid. ResearchGate.

  • Lai, J., et al. Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks.

  • Synthesis method of 2-methyl-4-nitrobenzoic acid. Google Patents.

  • A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. BenchChem.

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography.

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Application

Application Notes &amp; Protocols: Selective Hydrolysis of the Nitrile Group in 2-Cyano-4-nitrobenzoic acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective hydrolysis of the nitrile group in 2-Cyano-4-nitrobenzoic acid. This transf...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective hydrolysis of the nitrile group in 2-Cyano-4-nitrobenzoic acid. This transformation yields valuable synthetic intermediates, primarily 2-carbamoyl-4-nitrobenzoic acid and 4-nitrophthalic acid, which are precursors in the synthesis of various pharmacologically active molecules and fine chemicals.[1][2] This guide delves into the mechanistic principles, compares acidic, basic, and enzymatic hydrolysis conditions, and provides detailed, field-proven experimental protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the transformation.

Introduction: Strategic Importance of 2-Cyano-4-nitrobenzoic Acid Hydrolysis

2-Cyano-4-nitrobenzoic acid is a bespoke building block in organic synthesis. The strategic positioning of its three functional groups—nitrile, nitro, and carboxylic acid—offers multiple avenues for chemical modification. The hydrolysis of the nitrile group is a key transformation, converting it into either a primary amide (2-carbamoyl-4-nitrobenzoic acid) or a carboxylic acid (4-nitrophthalic acid). These products serve as crucial intermediates; for instance, 2-cyano-4-nitrobenzamide is a precursor for potent antiviral N-acyl-N'-arylthioureas.[1]

The primary challenge in this hydrolysis lies in achieving selectivity. The molecule's electron-deficient nature, due to the strong electron-withdrawing effects of the nitro (-NO₂) and carboxyl (-COOH) groups, renders the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] However, these same groups necessitate careful selection of reaction conditions to prevent unwanted side reactions, such as decarboxylation or modification of the nitro group under harsh thermal or reductive environments. This note outlines methodologies to navigate these challenges effectively.

Mechanistic Underpinnings of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is fundamentally a two-stage process: the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed.[5][6][7] The reaction can be promoted under acidic, basic, or enzymatic conditions, each with a distinct mechanism and strategic advantages.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid (e.g., H₂SO₄, HCl), the reaction is initiated by the protonation of the nitrile's nitrogen atom.[8][9] This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3][4] Subsequent proton transfers and tautomerization yield a protonated amide, which is then hydrolyzed further to the carboxylic acid and an ammonium ion.[9][10] In acidic media, the reaction typically proceeds to the carboxylic acid, and isolating the amide intermediate can be challenging.[8]

Acid_Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=N-H ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=N-H (Imidic Acid Tautomer) Intermediate1->ImidicAcid - H⁺ ProtonatedAmide R-C(OH)=N⁺H₂ ImidicAcid->ProtonatedAmide + H⁺ Amide R-C(=O)-NH₂ (Amide Intermediate) ProtonatedAmide->Amide - H⁺ CarboxylicAcid R-COOH Amide->CarboxylicAcid + H₂O, H⁺ (Further Hydrolysis)

Figure 1: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[5][11] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which tautomerizes to the more stable amide.[5] Unlike acid catalysis, the amide can sometimes be isolated under milder basic conditions.[8] With more vigorous conditions (e.g., prolonged heating), the amide undergoes further hydrolysis to a carboxylate salt and ammonia gas.[6][8] A final acidification step is required to obtain the free carboxylic acid.[6][7]

Base_Hydrolysis Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ ImidicAcid R-C(OH)=N-H (Imidic Acid Tautomer) Intermediate1->ImidicAcid + H₂O Amide R-C(=O)-NH₂ (Amide Intermediate) ImidicAcid->Amide Tautomerization Carboxylate R-COO⁻ Amide->Carboxylate + OH⁻ (Further Hydrolysis) CarboxylicAcid R-COOH Carboxylate->CarboxylicAcid + H₃O⁺ (Acid Workup)

Figure 2: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Enzymatic Hydrolysis

Biocatalytic hydrolysis offers a green and highly selective alternative to chemical methods.[12] It operates under mild conditions (neutral pH, room temperature), minimizing side reactions and energy consumption.[13] Two primary enzymatic pathways exist:

  • Nitrilase Pathway: A single enzyme, nitrilase, directly converts the nitrile to a carboxylic acid and ammonia by incorporating two molecules of water.[13][14]

  • Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by a separate amidase enzyme to the carboxylic acid.[13][14]

The high chemo-, regio-, and stereoselectivity of these enzymes makes them exceptionally valuable for complex molecules like 2-Cyano-4-nitrobenzoic acid.[13]

Comparative Analysis of Hydrolysis Conditions

The optimal conditions for hydrolyzing 2-Cyano-4-nitrobenzoic acid depend on the desired product (amide vs. dicarboxylic acid) and the scale of the reaction. The choice involves a trade-off between reaction rate, selectivity, and operational complexity.

Decision_Workflow Start Start: Hydrolysis of 2-Cyano-4-nitrobenzoic acid DesiredProduct Desired Product? Start->DesiredProduct Amide Amide: 2-Carbamoyl-4-nitrobenzoic acid DesiredProduct->Amide Amide Acid Di-Acid: 4-Nitrophthalic acid DesiredProduct->Acid Di-Acid MildBase Protocol 2: Controlled Basic Hydrolysis Amide->MildBase Enzymatic Protocol 3: Enzymatic Hydrolysis (Nitrile Hydratase) Amide->Enzymatic HarshBase Protocol 1: Vigorous Basic Hydrolysis Acid->HarshBase HarshAcid Vigorous Acidic Hydrolysis (High Temp, Strong Acid) Acid->HarshAcid

Figure 3: Decision workflow for selecting a hydrolysis protocol.

Table 1: Comparison of Hydrolysis Methods for 2-Cyano-4-nitrobenzoic acid

Parameter Acidic Hydrolysis Basic Hydrolysis Enzymatic Hydrolysis
Primary Reagents Strong mineral acids (e.g., H₂SO₄, HCl) in water.[15]Strong bases (e.g., NaOH, KOH) in water/alcohol.[16][17]Nitrilase or Nitrile Hydratase/Amidase in aqueous buffer.[13]
Typical Temperature High (Reflux).[7][16]Moderate to High (60°C to Reflux).[8][17]Ambient to Moderate (20-50°C).[18]
Primary Product 4-Nitrophthalic acid.[6][8]4-Nitrophthalic acid (harsh conditions) or 2-Carbamoyl-4-nitrobenzoic acid (mild conditions).[8]Product depends on enzyme: Nitrilase yields acid; Nitrile hydratase yields amide.[13][14]
Key Considerations - Risk of decarboxylation at high temperatures.- Highly corrosive.- Difficult to stop at the amide stage.[8]- The starting carboxylic acid is deprotonated.- Ammonia gas is evolved.[6]- Requires final acidification for acid product.[6]- High selectivity, minimal byproducts.- Environmentally benign.- Requires enzyme screening and optimization.- Enzyme cost and stability can be a factor.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Vigorous Basic Hydrolysis to 4-Nitrophthalic Acid

This protocol is designed for the complete hydrolysis of the nitrile group to a second carboxylic acid group, yielding 4-nitrophthalic acid.

Materials:

  • 2-Cyano-4-nitrobenzoic acid (e.g., 10.0 g, 52.0 mmol)

  • Sodium hydroxide (NaOH) pellets (e.g., 6.25 g, 156 mmol, 3.0 equiv.)

  • Deionized water

  • Concentrated hydrochloric acid (~12 M HCl)

  • Ethyl acetate or Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-Cyano-4-nitrobenzoic acid (10.0 g).

  • Base Addition: Prepare a solution of NaOH (6.25 g) in deionized water (100 mL) and add it to the flask. The starting material may not fully dissolve initially.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper held at the top of the condenser) or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Cooling and Acidification: Once the reaction is complete, cool the flask to room temperature and then further in an ice-water bath.

  • Workup: Slowly and carefully add concentrated HCl to the cooled reaction mixture with stirring until the pH is ~1. A precipitate of 4-nitrophthalic acid will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate or diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-nitrophthalic acid can be purified by recrystallization from hot water or an appropriate organic solvent system to yield a crystalline solid.

Protocol 2: Controlled Basic Hydrolysis to 2-Carbamoyl-4-nitrobenzoic acid

This protocol aims to selectively hydrolyze the nitrile to the primary amide while leaving the carboxylic acid group intact. It employs milder conditions than Protocol 1.

Materials:

  • 2-Cyano-4-nitrobenzoic acid

  • Potassium carbonate (K₂CO₃) or another mild base

  • 30% Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (DMSO) or a suitable polar aprotic solvent

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Reaction Setup: Dissolve 2-Cyano-4-nitrobenzoic acid (1.0 equiv.) in DMSO in a round-bottom flask.

  • Base Addition: Add potassium carbonate (1.5 equiv.).

  • Oxidant Addition: Cool the mixture to room temperature and slowly add 30% hydrogen peroxide (3.0-5.0 equiv.) dropwise. An exotherm may be observed. Maintain the temperature below 40°C.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the formation of the amide product.

  • Quenching and Precipitation: Once complete, pour the reaction mixture into cold water.

  • Acidification and Isolation: Acidify the aqueous solution to pH 3-4 with 1 M HCl. The amide product, being less soluble, should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization may be performed if necessary.

Protocol 3: General Protocol for Enzymatic Hydrolysis Screening

This protocol provides a general framework for screening nitrilase enzymes for the conversion of 2-Cyano-4-nitrobenzoic acid to 4-nitrophthalic acid.

Materials:

  • 2-Cyano-4-nitrobenzoic acid

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • A panel of commercially available nitrilase enzymes

  • Temperature-controlled shaker/incubator

  • HPLC or LC-MS system for analysis

Procedure:

  • Substrate Stock Solution: Prepare a stock solution of 2-Cyano-4-nitrobenzoic acid in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO), as the substrate may have limited aqueous solubility.[18]

  • Reaction Setup: In separate microcentrifuge tubes or vials, add phosphate buffer. Add a small aliquot of the substrate stock solution to each vial to a final concentration of 1-10 mM.

  • Enzyme Addition: To each vial, add a different nitrilase enzyme (typically supplied as a lyophilized powder or solution) to a final concentration of 0.1-1.0 mg/mL. Include a control reaction with no enzyme.

  • Incubation: Incubate the reactions at the enzyme's optimal temperature (often 25-40°C) with shaking for 24 hours.

  • Sample Analysis: After incubation, quench the reaction (e.g., by adding acetonitrile or acid). Centrifuge to pellet the enzyme. Analyze the supernatant by HPLC or LC-MS to quantify the conversion of the starting material to 4-nitrophthalic acid.

  • Optimization: For the most promising enzyme ("hit"), optimize reaction parameters such as pH, temperature, substrate loading, and co-solvent to maximize conversion and yield.

Conclusion

The selective hydrolysis of 2-Cyano-4-nitrobenzoic acid is a versatile transformation that can be effectively controlled to yield either the intermediate amide or the final dicarboxylic acid. Basic hydrolysis offers a robust and scalable method, with the product outcome dictated by the vigor of the reaction conditions. For syntheses demanding high selectivity and mild conditions, enzymatic hydrolysis presents a powerful and environmentally sustainable alternative. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform and optimize this important synthetic step.

References

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Method

2-Cyano-4-nitrobenzoic Acid: A Versatile Precursor for Heterocyclic Compound Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Multifunctional Building Block In the landscape of medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Cyano-4-nitrobenzoic acid is a trifunctional aromatic compound poised as a highly versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its structure is characterized by a carboxylic acid, a cyano group, and a nitro moiety, all attached to a benzene ring. This unique arrangement of functional groups offers a rich platform for a multitude of chemical transformations, making it an invaluable intermediate in drug discovery and organic synthesis.

The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution reactions. The carboxylic acid provides a handle for amide bond formation and other derivatizations. Crucially, the nitro group can be readily reduced to a primary amine, unlocking a plethora of cyclization strategies to forge important heterocyclic scaffolds such as quinazolines, benzimidazoles, and benzodiazepines. This guide provides a comprehensive overview of the synthesis, key reactions, and detailed protocols for leveraging 2-cyano-4-nitrobenzoic acid in the synthesis of valuable heterocyclic systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of 2-cyano-4-nitrobenzoic acid is essential for its safe handling and effective use in the laboratory.

PropertyValueSource
CAS Number 126388-92-9ChemScene[1]
Molecular Formula C₈H₄N₂O₄ChemScene[1]
Molecular Weight 192.13 g/mol ChemScene[1]
Appearance Expected to be a solidGeneral knowledge
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcoholsGeneral knowledge

Safety Precautions:

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Health Hazards: Nitroaromatic compounds can be harmful if swallowed, and may cause skin and eye irritation.

  • Fire and Reactivity: The compound is likely combustible. Keep away from heat and open flames.

Researchers should always consult the specific SDS provided by the supplier before commencing any experimental work.

Synthesis of 2-Cyano-4-nitrobenzoic Acid

The most plausible and commonly cited route to 2-cyano-4-nitrobenzoic acid is the oxidation of the corresponding methyl-substituted precursor, 2-methyl-5-nitrobenzonitrile. This transformation targets the selective oxidation of the benzylic methyl group to a carboxylic acid, a common and reliable reaction in organic synthesis.

Workflow for the Synthesis of 2-Cyano-4-nitrobenzoic Acid

Synthesis Workflow Synthesis of 2-Cyano-4-nitrobenzoic Acid Start 2-Methyl-5-nitrobenzonitrile Oxidation Oxidation (e.g., KMnO4, H2O, heat) Start->Oxidation Workup Acidic Workup (e.g., HCl) Oxidation->Workup Product 2-Cyano-4-nitrobenzoic Acid Workup->Product

Caption: General workflow for the synthesis of 2-cyano-4-nitrobenzoic acid.

Protocol 1: Oxidation of 2-Methyl-5-nitrobenzonitrile

This protocol is a representative procedure based on standard oxidation methods for benzylic methyl groups.

Materials:

  • 2-Methyl-5-nitrobenzonitrile

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (optional, for quenching excess KMnO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-nitrobenzonitrile (1 equivalent) and water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (approximately 2-3 equivalents) portion-wise to the suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The disappearance of the purple color of the permanganate is also an indicator of reaction progression.

  • Quenching: After completion, cool the reaction mixture to room temperature. If a significant amount of purple color remains, carefully add a small amount of sodium bisulfite until the solution becomes colorless and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Work-up: Filter the hot reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 2-cyano-4-nitrobenzoic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Key Transformation: Reduction to 2-Cyano-4-aminobenzoic Acid

The gateway to a vast array of heterocyclic systems from 2-cyano-4-nitrobenzoic acid is the selective reduction of the nitro group to a primary amine. This transformation yields 2-cyano-4-aminobenzoic acid, an anthranilic acid analogue, which is a versatile precursor for cyclization reactions.

Workflow for the Reduction of 2-Cyano-4-nitrobenzoic Acid

Reduction_Workflow Reduction of 2-Cyano-4-nitrobenzoic Acid Start 2-Cyano-4-nitrobenzoic Acid Reduction Reduction Method (e.g., Catalytic Hydrogenation) Start->Reduction Isolation Isolation/Purification Reduction->Isolation Product 2-Cyano-4-aminobenzoic Acid Isolation->Product Quinazolinone_Synthesis Synthesis of 7-Cyano-quinazolin-4-ones Start 2-Cyano-4-aminobenzoic Acid Reagent1 Acylating Agent (e.g., Acetic Anhydride) Start->Reagent1 Step 1 Intermediate Benzoxazinone Intermediate Reagent1->Intermediate Reagent2 Amine Source (e.g., Formamide, Ammonia) Intermediate->Reagent2 Step 2 Product 7-Cyano-quinazolin-4-one Derivative Reagent2->Product

Caption: General workflow for the synthesis of quinazolinones.

Protocol 3: Synthesis of 7-Cyano-2-methyl-quinazolin-4(3H)-one

This protocol is adapted from general methods for the synthesis of 2-substituted quinazolinones from anthranilic acids.

Materials:

  • 2-Cyano-4-aminobenzoic acid

  • Acetic anhydride

  • Ammonia solution (aqueous or in alcohol)

Procedure:

  • Formation of the Benzoxazinone Intermediate: In a round-bottom flask, heat a mixture of 2-cyano-4-aminobenzoic acid (1 equivalent) and an excess of acetic anhydride under reflux for several hours. Monitor the reaction by TLC.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess acetic anhydride under reduced pressure to yield the crude 2-methyl-7-cyano-4H-3,1-benzoxazin-4-one intermediate.

  • Cyclization to Quinazolinone: To the crude intermediate, add an aqueous or alcoholic solution of ammonia. Heat the reaction mixture to facilitate the ring-opening and subsequent recyclization to the quinazolinone.

  • Isolation and Purification: Cool the reaction mixture to allow the product to precipitate. Collect the solid by filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent for further purification.

Conclusion and Future Perspectives

2-Cyano-4-nitrobenzoic acid represents a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its trifunctional nature allows for a stepwise and controlled introduction of molecular diversity. The key transformation, the reduction of the nitro group, opens up access to anthranilic acid analogues that are precursors to medicinally important scaffolds like quinazolinones. The protocols outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for researchers to explore the full potential of this valuable starting material in their synthetic endeavors. Future work in this area could involve the exploration of this building block in multicomponent reactions and the development of novel heterocyclic systems with unique biological activities.

References

  • El-Sayed, M. A. A., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7300. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Patsnap Eureka. (n.d.). Synthesis method of 2-cyano-4-nitroaniline. Retrieved from [Link]

  • Zahran, M. A.-H., et al. (n.d.). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Der Pharma Chemica.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • Katreddi, H. R., et al. (2016). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 59(17), 8046-8063. [Link]

  • Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • Khidr, S. H., et al. (2021). Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity. European Journal of Medicinal Chemistry, 222, 113609. [Link]

  • Al-Suhaimi, O. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 693. [Link]

  • Google Patents. (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Mandatory Experiment 9. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. Retrieved from [Link]

  • Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids.
  • SMU Chemistry. (2020, May 24). Experiment #7: Oxidation-Reduction Titrations. YouTube. [Link]

  • SMU Chemistry. (2020, May 24). Experiment #7: Oxidation-Reduction Titrations. YouTube. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

  • Dolezal, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • NCERT. (n.d.). Titrimetric Analysis (Redox Reactions). Retrieved from [Link]

  • Dolezal, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • YouTube. (2019, February 7). Potassium Permanganate [KINETICS LAB] part 1 introduction. [Link]

  • Google Patents. (n.d.). CN100427457C - The preparation method of p-aminobenzoic acid.
  • ResearchGate. (n.d.). Cyclocondensation of ??-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. Retrieved from [Link]

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Application

Application Note &amp; Protocol: A Robust Framework for the Large-Scale Laboratory Synthesis of 2-Cyano-4-nitrobenzoic Acid

Abstract & Significance 2-Cyano-4-nitrobenzoic acid is a pivotal intermediate in contemporary organic and medicinal chemistry. Its trifunctional molecular architecture—comprising a carboxylic acid, a cyano group, and a n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

2-Cyano-4-nitrobenzoic acid is a pivotal intermediate in contemporary organic and medicinal chemistry. Its trifunctional molecular architecture—comprising a carboxylic acid, a cyano group, and a nitro group—renders it an exceptionally versatile building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules.[1] The electron-withdrawing properties of the cyano and nitro groups activate the aromatic ring, making it amenable to a variety of chemical transformations.[1] This document provides a detailed, field-proven protocol for the multi-gram scale synthesis of 2-Cyano-4-nitrobenzoic acid, grounded in the principles of the Sandmeyer reaction. The causality behind critical process parameters, a thorough safety analysis, and methods for ensuring product purity are discussed to guide researchers toward a successful and reproducible outcome.

Strategic Approach: The Sandmeyer Reaction

For a reliable and scalable laboratory synthesis, the Sandmeyer reaction offers a classic and well-understood pathway.[2][3] This method allows for the transformation of an aromatic primary amine into a wide array of functional groups via a diazonium salt intermediate. Our strategy employs a two-stage process beginning with the commercially available 4-amino-2-nitrobenzoic acid.

  • Stage 1: Diazotization. The primary amine of 4-amino-2-nitrobenzoic acid is converted into a highly reactive diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid.

  • Stage 2: Copper-Catalyzed Cyanation. The diazonium group, an excellent leaving group (N₂), is subsequently displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[2][4]

This approach is favored for its operational simplicity, high functional group tolerance, and predictable reactivity, making it suitable for scales beyond the exploratory milligram level.

Mechanistic Rationale: Causality in Synthesis

A core principle of process development is understanding the "why" behind each step. The Sandmeyer reaction is a prime example of a radical-nucleophilic aromatic substitution (SRNAr).[2]

  • The Diazotization Step: This reaction is critically temperature-sensitive. It is performed at 0-5°C to ensure the stability of the aryl diazonium salt intermediate, which readily decomposes at higher temperatures, leading to unwanted side products and reduced yields.[4] The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amino group.[3]

  • The Cyanation Step: The conversion of the diazonium salt to the benzonitrile is initiated by a single-electron transfer (SET) from the copper(I) cyanide catalyst to the diazonium ion.[2] This generates an aryl radical and releases dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward. The aryl radical then reacts with the copper-bound cyanide to form the final product and regenerate the copper(I) catalyst. The detection of biaryl byproducts in some Sandmeyer reactions provides strong evidence for this radical mechanism.[2]

cluster_0 Key Mechanistic Transformations A Aryl Amine (Ar-NH₂) B Aryl Diazonium Salt (Ar-N₂⁺) A->B NaNO₂ / H⁺ (Diazotization) C Aryl Radical (Ar•) B->C Cu(I) (Single Electron Transfer) - N₂ D Aryl Cyanide (Ar-CN) C->D [Cu(II)CN]⁺ (Cyanide Transfer)

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Hazard Analysis and Critical Safety Protocols

The large-scale execution of this synthesis demands strict adherence to safety protocols due to the use of highly toxic and corrosive materials.

  • Primary Hazard: Sodium Cyanide (NaCN) and Copper(I) Cyanide (CuCN) are potent poisons. They are fatal if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Critical Risk: Contact of cyanide salts with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[6] This reaction must be performed in a certified, high-flow chemical fume hood at all times.

  • Reagent Hazards:

    • Sodium Nitrite (NaNO₂): Strong oxidizer and toxic.

    • Hydrochloric Acid (HCl): Severely corrosive to skin and eyes; causes respiratory irritation.

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory:

    • Full-body lab coat.

    • Chemical splash goggles and a face shield.[7]

    • Heavy-duty, chemical-resistant gloves (e.g., nitrile inner glove with a neoprene or butyl rubber outer glove).[8]

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[8] All personnel must be trained in cyanide exposure first aid. Do not perform this reaction while working alone.

  • Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. This is typically achieved by treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate. Follow all institutional and local regulations for hazardous waste disposal.

Detailed Experimental Protocol

This protocol is designed for a nominal 0.1 mole scale. Adjust quantities accordingly for different scales.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesEquiv.
4-Amino-2-nitrobenzoic acidC₇H₆N₂O₄182.1418.2 g0.101.0
Concentrated HCl (37%)HCl36.4650 mL~0.606.0
Sodium NitriteNaNO₂69.007.6 g0.111.1
Copper(I) CyanideCuCN89.5610.8 g0.121.2
Sodium CyanideNaCN49.016.4 g0.131.3
Deionized WaterH₂O18.02As needed--
Ethanol (for recrystallization)C₂H₅OH46.07As needed--
Procedural Workflow

start Start: 4-Amino-2-nitrobenzoic acid diazotization 1. Dissolve in aq. HCl 2. Cool to 0-5°C 3. Add NaNO₂(aq) dropwise start->diazotization diazonium_sol Cold Diazonium Salt Solution diazotization->diazonium_sol sandmeyer Slowly add Diazonium Solution to CuCN/NaCN Solution diazonium_sol->sandmeyer cyanide_prep Prepare CuCN/NaCN Solution in Water cyanide_prep->sandmeyer reaction Stir and warm to RT (N₂ evolution observed) sandmeyer->reaction workup 1. Acidify with HCl to pH ~1 2. Precipitate formation reaction->workup filtration Vacuum filter the crude solid workup->filtration washing Wash solid with cold DI water filtration->washing purification Recrystallize from Ethanol/Water washing->purification product Pure 2-Cyano-4-nitrobenzoic acid purification->product

Caption: Experimental workflow for the synthesis of 2-Cyano-4-nitrobenzoic acid.

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt Solution

  • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-amino-2-nitrobenzoic acid (18.2 g, 0.10 mol).

  • Add 150 mL of deionized water followed by the slow addition of concentrated HCl (50 mL). Stir until a slurry is formed.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 40 mL of deionized water.

  • Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred amine slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.

  • After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5°C. The solution should be clear to slightly yellow. Keep this solution cold for immediate use in the next step.

Part B: Sandmeyer Cyanation

  • In a separate 2 L reaction flask equipped with a mechanical stirrer, dissolve copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (6.4 g, 0.13 mol) in 200 mL of deionized water. Gentle warming may be required to facilitate dissolution.

  • Cool this cyanide solution to 10-15°C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cyanide solution over approximately 1 hour.

  • Observe for gas evolution (N₂). The rate of addition should be controlled to manage the effervescence.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours, or until gas evolution has ceased.

Part C: Product Isolation and Purification

  • Transfer the reaction mixture to a larger beaker (or perform in the flask if large enough) in the fume hood. Slowly and carefully, acidify the mixture by adding concentrated HCl until the pH is ~1 (check with pH paper). This will precipitate the carboxylic acid product.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) to remove residual salts.

  • Dry the crude product in a vacuum oven at 50-60°C.

  • For purification, recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight. A typical yield for this procedure is in the range of 70-80%.

Conclusion

This application note provides a comprehensive and scalable protocol for the laboratory synthesis of 2-Cyano-4-nitrobenzoic acid. By understanding the underlying reaction mechanism and adhering strictly to the detailed safety and handling procedures, researchers can reliably produce this valuable chemical intermediate in high purity and good yield. The self-validating nature of the protocol, from temperature control in the diazotization to the careful work-up, ensures a reproducible and robust synthetic process suitable for drug discovery and development applications.

References

  • BenchChem. (2025). Application of 2-Cyano-4-nitrobenzamide as an Intermediate in Organic Synthesis. BenchChem Scientific Content.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route. BenchChem Scientific Content.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide. United Chemical Industry News. [Link]

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. United Chemical Knowledge & Science. [Link]

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.). Tae Kwang. [Link]

  • Google Patents. (n.d.).

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Method

The Strategic Application of 2-Cyano-4-nitrobenzoic Acid in the Synthesis of Pharmacologically Active Molecules: A Technical Guide

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 2-Cyano-4-nitrobenzoic acid is a bifunctional aromatic compound that presents itself as a highly valuable scaffold for the synthesis of a diverse array of pharmacologically active molecules. Its utility is rooted in the unique electronic properties conferred by the presence of three distinct functional groups: a carboxylic acid, a cyano group, and a nitro group. The electron-withdrawing nature of the cyano and nitro groups significantly activates the aromatic ring, rendering it susceptible to nucleophilic substitution reactions, while the carboxylic acid provides a convenient handle for amide bond formation and other derivatizations.[1]

This technical guide provides an in-depth exploration of the application of 2-Cyano-4-nitrobenzoic acid in the synthesis of pharmacologically active molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a forward-looking perspective on the broader applications of this versatile intermediate.

Core Principles of Reactivity: The Influence of Cyano and Nitro Groups

The strategic placement of the cyano and nitro groups on the benzoic acid scaffold is the cornerstone of this molecule's synthetic utility. Both are powerful electron-withdrawing groups, which synergistically influence the reactivity of the molecule in several key ways:

  • Activation of the Carboxylic Acid: The inductive effect of the ortho-cyano and para-nitro groups increases the electrophilicity of the carboxyl carbon, facilitating its activation for amide bond formation. This allows for efficient coupling with a wide range of amines under standard conditions.

  • Activation of the Aromatic Ring: The strong electron-withdrawing nature of these substituents deactivates the ring towards electrophilic aromatic substitution but, more importantly, activates it towards nucleophilic aromatic substitution (SNA r). This opens up pathways for the introduction of various nucleophiles, further diversifying the molecular scaffolds that can be accessed.[1]

  • Post-Synthetic Modification: The nitro group itself is a versatile functional handle. It can be readily reduced to an amine, which can then be further functionalized through diazotization reactions or acylation, providing access to a vast chemical space.[2][3][4]

The following diagram illustrates the key functional handles and their potential for synthetic transformations.

Caption: Key synthetic transformations of 2-Cyano-4-nitrobenzoic acid.

Primary Application: Synthesis of N-Acylthiourea-Based Antiviral Agents

A significant and well-documented application of 2-Cyano-4-nitrobenzoic acid is in the synthesis of N-acylthiourea derivatives, which have demonstrated potent inhibitory activity against herpes viruses.[1] The synthetic strategy involves a two-step process: first, the conversion of the carboxylic acid to its corresponding amide, 2-Cyano-4-nitrobenzamide, followed by the formation of an acyl isothiocyanate and subsequent reaction with an appropriate amine.

Part 1: Synthesis of the Key Intermediate: 2-Cyano-4-nitrobenzamide

The conversion of 2-Cyano-4-nitrobenzoic acid to 2-Cyano-4-nitrobenzamide is a critical first step. While direct amidation is possible, a more common and efficient laboratory-scale method involves the formation of an acyl chloride intermediate, which readily reacts with ammonia.

Rationale for Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. This method is often preferred for its high yields and relatively short reaction times. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is the active acylating agent.

Experimental Protocol: Synthesis of 2-Cyano-4-nitrobenzamide

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 19.2 g (0.1 mol) of 2-Cyano-4-nitrobenzoic acid in 100 mL of thionyl chloride.

    • Carefully add a catalytic amount of dimethylformamide (DMF) (e.g., 0.5 mL).

    • Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-cyano-4-nitrobenzoyl chloride as a solid or oil.

  • Amidation:

    • Dissolve the crude acid chloride in 150 mL of an anhydrous solvent such as dichloromethane or THF in a flask cooled to 0 °C in an ice bath.

    • With vigorous stirring, bubble anhydrous ammonia gas through the solution for 1 hour, or add a concentrated aqueous ammonia solution dropwise. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Filter the resulting precipitate, wash with cold water and a small amount of cold solvent (e.g., cold dichloromethane), and dry under vacuum to yield 2-Cyano-4-nitrobenzamide.[1]

Part 2: Synthesis of N-Acylthiourea Antiviral Agents

With the key intermediate, 2-Cyano-4-nitrobenzamide, in hand, the synthesis of the target N-acylthiourea derivatives can proceed. This involves the in-situ formation of 2-cyano-4-nitrobenzoyl isothiocyanate, followed by its reaction with a selected amine.

Rationale for In-Situ Isothiocyanate Formation: The acyl isothiocyanate is a reactive intermediate. Generating it in situ from the amide using oxalyl chloride and potassium thiocyanate minimizes its handling and potential degradation. The subsequent addition of the amine to the reaction mixture allows for a one-pot synthesis of the final thiourea derivative.

Experimental Protocol: General Synthesis of N-(2-Cyano-4-nitrobenzoyl)thioureas

  • Formation of Acyl Isothiocyanate:

    • To a solution of 2-Cyano-4-nitrobenzamide (1.91 g, 10 mmol) in 50 mL of anhydrous acetone in a flask cooled to 0 °C, add oxalyl chloride (1.1 mL, 12 mmol) dropwise.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

    • In a separate flask, dissolve potassium thiocyanate (1.17 g, 12 mmol) in 20 mL of anhydrous acetone.

    • Add the potassium thiocyanate solution to the reaction mixture and heat to reflux for 3 hours. This forms the acyl isothiocyanate in situ.

  • Thiourea Formation:

    • Cool the mixture to room temperature.

    • Add a solution of the desired substituted aniline or other amine (10 mmol) in 20 mL of acetone dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[1]

The following workflow diagram illustrates the synthesis of antiviral thiourea derivatives.

Caption: Synthetic workflow for N-acylthiourea antiviral agents.

Expanding the Synthetic Horizon: Broader Applications in Medicinal Chemistry

While the synthesis of antiviral agents is a prime example, the utility of 2-Cyano-4-nitrobenzoic acid extends to the creation of a much broader range of pharmacologically active molecules. The following sections outline protocols and strategies for leveraging this versatile building block.

Direct Amide Synthesis: Building a Library of Bioactive Amides

The direct coupling of 2-Cyano-4-nitrobenzoic acid with various amines is a straightforward approach to generate a library of amides for biological screening. Amide bonds are prevalent in over 25% of all pharmaceuticals due to their stability and hydrogen bonding capabilities.[5]

Rationale for Choice of Coupling Reagents: A variety of coupling reagents are available, each with its own advantages.

  • Carbodiimides (e.g., EDC, DCC): These are widely used and effective. EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are highly efficient and often lead to faster reactions and higher yields with minimal racemization, which is crucial when coupling with chiral amines.

  • Phosphonium Salts (e.g., PyBOP): These are also very effective, particularly for sterically hindered substrates.

General Protocol for Direct Amide Coupling

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-Cyano-4-nitrobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DCM, or THF).

    • Add the amine (1.0-1.2 equivalents).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent:

    • Add the chosen coupling reagent (e.g., HATU, 1.1 equivalents) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table of Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages
EDCHOBt or NHSDIPEA/TEADCM, DMF, Water1-12 hours60-95%Water-soluble byproduct
HBTU/HATUNoneDIPEA/TEADMF, NMP30 min - 4 hours80-98%Fast, high yield, low racemization
PyBOPNoneDIPEA/TEADMF, DCM1-8 hours75-95%Effective for hindered substrates

Yields and reaction times are general and can vary significantly based on the specific substrates and reaction conditions employed.

Transformations of the Nitro Group: Accessing Anilines and Beyond

The nitro group is a synthetic linchpin. Its reduction to an amino group opens a gateway to a vast array of further functionalizations, dramatically increasing the chemical diversity of the accessible molecules.

Rationale for Reduction Methods:

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean and efficient method, with water being the only byproduct. It is often the preferred method for industrial applications.

  • Metal-Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These are classic, robust, and cost-effective methods suitable for laboratory scale. Tin(II) chloride is particularly mild and selective.[4]

Experimental Protocol: Reduction of the Nitro Group

  • Reaction Setup (using SnCl₂):

    • Dissolve the 2-cyano-4-nitrobenzoic acid derivative (1 equivalent) in a solvent such as ethanol or ethyl acetate.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

    • Add the SnCl₂ solution to the solution of the nitro compound.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-amino-2-cyanobenzoic acid derivative.

The resulting aniline can then be used in a variety of subsequent reactions, such as the Sandmeyer reaction to introduce halides, cyano, or hydroxyl groups, or in coupling reactions to form new C-N or C-C bonds.

Conclusion and Future Outlook

2-Cyano-4-nitrobenzoic acid is a potent and versatile building block in the synthesis of pharmacologically active molecules. Its unique electronic and functional group arrangement provides multiple avenues for synthetic diversification. The well-established route to potent antiviral N-acylthioureas via its amide derivative showcases a prime application. Furthermore, the straightforward protocols for direct amide bond formation and nitro group reduction detailed in this guide provide a robust platform for researchers to generate libraries of novel compounds for drug discovery programs. The strategic use of this intermediate, grounded in a solid understanding of its reactivity, will undoubtedly continue to fuel the development of new therapeutic agents.

References

  • Google Patents. (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
  • Krasavin, M. (2014). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Justia Patents. (2000). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Available at: [Link]

  • Google Patents. (2002). US 2002/0072626A1 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Google Patents. (2003). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Sawant, S. D., et al. (2023). Working hypothesis for a direct amide synthesis from nitroarenes. Advanced Synthesis & Catalysis. Available at: [Link]

  • Google Patents. (1954). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
  • Dmytro, P., et al. (2022). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Research Progress on Chemical Constituents and Pharmacological Effects of Amides From Natural Sources. Available at: [Link]

  • Zenodo. (1987). Search for Potential Herbicides. 2-cyanoacrylamides Synthesis of Nitrophenyl-. Available at: [Link]

  • Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available at: [Link]

  • ResearchGate. (2019). Mild Amide Synthesis Using Nitrobenzene under Neutral Conditions. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available at: [Link]

  • Google Patents. (2007). CA2362381C - Amide compounds and medicinal use thereof.
  • Mphahlele, M. J., et al. (2019). Novel antimycobacterial C-21 amide derivatives of the antibiotic fusidic acid: synthesis, pharmacological evaluation and rationalization of media-dependent activity using molecular docking studies in the binding site of human serum albumin. RSC Advances. Available at: [Link]

  • Google Patents. (2014). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Al-Ostoot, F. H., et al. (2023). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzoic Acid by Recrystallization

Welcome to the technical support center for the purification of 2-cyano-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-cyano-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important chemical intermediate. By understanding the principles behind the purification process, you can optimize your results for higher purity and yield.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-cyano-4-nitrobenzoic acid, offering probable causes and actionable solutions.

Issue 1: The Compound Fails to Dissolve in the Hot Solvent.

Probable Cause:

  • Insufficient Solvent Volume: The most common reason for incomplete dissolution is using too little solvent.[1]

  • Inappropriate Solvent Choice: The selected solvent may not have the appropriate polarity to dissolve 2-cyano-4-nitrobenzoic acid, even at elevated temperatures. Nitroaromatic compounds are generally polar, and a solvent with similar polarity is often a good choice.[2]

  • Presence of Insoluble Impurities: The crude material may contain impurities that are insoluble in the chosen solvent.[3]

Solutions:

  • Incremental Solvent Addition: Add small portions of the hot solvent to the crude material with continuous stirring or swirling until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[1][4]

  • Solvent System Re-evaluation: If the compound remains insoluble even with a significant amount of hot solvent, a different solvent or a mixed solvent system may be necessary. For polar compounds like 2-cyano-4-nitrobenzoic acid, good starting points for solvent screening include ethanol, methanol, acetonitrile, and acetone.[5] A mixed solvent system, such as ethanol/water, can be employed when a compound is too soluble in one solvent and poorly soluble in another.[2]

  • Hot Filtration: If insoluble impurities are suspected, perform a hot gravity filtration to remove them before allowing the solution to cool.[4] It is crucial to pre-heat the filtration apparatus to prevent premature crystallization.[2]

Issue 2: No Crystals Form Upon Cooling.

Probable Cause:

  • Excess Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[2][6][7]

  • Supersaturation: The solution is supersaturated, meaning it holds more dissolved solute than it normally would at that temperature, and crystallization has not been initiated.[7]

  • Slow Crystallization Kinetics: Some compounds are slow to crystallize, and insufficient time has been allowed for crystal formation.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: Add a tiny "seed" crystal of pure 2-cyano-4-nitrobenzoic acid to the solution to act as a template for crystallization.[6][7]

  • Reduce Solvent Volume: If too much solvent is the issue, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[6]

  • Extended Cooling: Cool the solution in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[2] For some systems, even colder baths (e.g., dry ice/acetone) might be necessary.[5]

Issue 3: The Product "Oils Out" Instead of Forming Crystals.

Probable Cause:

  • High Impurity Concentration: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.[2]

  • Melting Point Below Solvent Boiling Point: The melting point of the compound may be lower than the boiling point of the solvent, causing it to melt before dissolving.[2][6]

  • Rapid Cooling: Cooling the solution too quickly can sometimes lead to the formation of an oil instead of crystals.[6]

Solutions:

  • Re-dissolve and Slow Cool: Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent.[2][6] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation.[2]

  • Change Solvent System: Select a solvent with a lower boiling point or use a mixed solvent system to adjust the overall solvent properties.[2]

Issue 4: The Recrystallized Product Yield is Low.

Probable Cause:

  • Using an Excessive Amount of Solvent: This is a primary cause of low recovery, as a significant portion of the product remains in the mother liquor.[2][6]

  • Premature Crystallization During Hot Filtration: If hot filtration is performed without pre-heating the equipment, the product can crystallize on the filter paper and in the funnel.[2]

  • Washing Crystals with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[2]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]

  • Optimize Filtration Technique: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[2]

  • Proper Washing Technique: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without significantly dissolving the product.[2]

Troubleshooting Workflow Diagram

G cluster_dissolve Troubleshooting Dissolution cluster_cool Troubleshooting Crystallization cluster_oil Troubleshooting 'Oiling Out' cluster_yield Troubleshooting Low Yield start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolve_issue Issue: Fails to Dissolve dissolve->dissolve_issue cool Cool Solution dissolve_issue->cool Dissolved add_solvent Add more hot solvent dissolve_issue->add_solvent hot_filter Perform hot filtration dissolve_issue->hot_filter Insoluble particles change_solvent_dissolve Change solvent system dissolve_issue->change_solvent_dissolve Still not dissolving cool_issue Issue: No Crystals Form cool->cool_issue oil_out Issue: Product 'Oils Out' cool->oil_out filter Filter and Wash Crystals cool_issue->filter Crystals form induce_xtal Induce crystallization (scratch/seed) cool_issue->induce_xtal reduce_solvent Reduce solvent volume cool_issue->reduce_solvent Still no crystals cool_further Cool to lower temperature cool_issue->cool_further Still no crystals oil_out->cool Resolved reheat_slow_cool Reheat and cool slowly oil_out->reheat_slow_cool Yes change_solvent_oil Change solvent system oil_out->change_solvent_oil Persists yield_issue Issue: Low Yield filter->yield_issue end Pure Product yield_issue->end Acceptable Yield min_solvent Use minimum solvent yield_issue->min_solvent No preheat_funnel Pre-heat filtration apparatus yield_issue->preheat_funnel No cold_wash Wash with ice-cold solvent yield_issue->cold_wash No add_solvent->dissolve hot_filter->cool change_solvent_dissolve->dissolve induce_xtal->filter reduce_solvent->cool cool_further->filter reheat_slow_cool->cool change_solvent_oil->dissolve min_solvent->start preheat_funnel->start cold_wash->start

Caption: Troubleshooting workflow for the recrystallization of 2-cyano-4-nitrobenzoic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 2-cyano-4-nitrobenzoic acid?

A1: The ideal solvent should have a steep solubility curve for the compound, meaning it is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For 2-cyano-4-nitrobenzoic acid, which is a polar molecule, polar solvents are generally a good starting point.[2] Ethanol, methanol, and acetonitrile are often suitable choices. A mixed solvent system, such as ethanol-water, can also be very effective. It is always recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent pair for your specific crude material.[3][4]

Q2: How can I remove colored impurities from my crude 2-cyano-4-nitrobenzoic acid?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8] The colored impurities adsorb onto the surface of the charcoal. Use a minimal amount of charcoal (typically 1-2% of the solute's weight) and boil the solution for a few minutes. Then, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of the desired product.

Q3: What are the potential impurities in crude 2-cyano-4-nitrobenzoic acid?

A3: Potential impurities largely depend on the synthetic route used. Common impurities could include unreacted starting materials, such as 2-chloro-4-nitrobenzonitrile or 4-nitrotoluene, and side-products from the reaction, like other isomers or over-oxidized/hydrolyzed products (e.g., 4-nitrobenzoic acid).[5][9][10] A properly executed recrystallization is generally effective at removing these types of impurities.[5]

Q4: What are the key physical properties of 2-cyano-4-nitrobenzoic acid?

A4: Understanding the physical properties is crucial for purification.

PropertyValueSource
Molecular FormulaC₈H₄N₂O₄[11]
Molar Mass192.13 g/mol [11]
AppearancePale yellow solid[10] (by analogy with similar compounds)
Purity (typical)>95%[12]

III. Detailed Recrystallization Protocol

This protocol provides a general step-by-step methodology for the recrystallization of 2-cyano-4-nitrobenzoic acid.

Experimental Workflow

G cluster_protocol Recrystallization Protocol start 1. Solvent Selection dissolution 2. Dissolution start->dissolution decolorization 3. Decolorization (Optional) dissolution->decolorization hot_filtration 4. Hot Filtration (Optional) decolorization->hot_filtration crystallization 5. Crystallization hot_filtration->crystallization isolation 6. Isolation & Washing crystallization->isolation drying 7. Drying isolation->drying end Pure Product drying->end

Caption: Step-by-step workflow for the recrystallization of 2-cyano-4-nitrobenzoic acid.

Methodology
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 2-cyano-4-nitrobenzoic acid in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[3][4]

  • Dissolution: Place the crude 2-cyano-4-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Gravity Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-warmed flask to remove them.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

IV. References

  • Recrystallization. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Finding the best solvent for recrystallisation student sheet - RSC Education. (2021). Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • "solvent selection for effective recrystallization of nitroaromatic compounds" - Benchchem. (2025). Retrieved from vertexaisearch.cloud.google.com

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from vertexaisearch.cloud.google.com

  • 4-Cyano-2-nitrobenzoic acid | C8H4N2O4 | CID 55264556 - PubChem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzamide by Recrystallization - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 2-Chloro-4-cyano-5-nitrobenzoic acid | C8H3ClN2O4 | CID 119016703 - PubChem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 2-Chloro-4-nitrobenzoic acid 99-60-5 wiki - Guidechem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC - NIH. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Application of 2-Cyano-4-nitrobenzamide as an Intermediate in Organic Synthesis - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 2-Chloro-4-nitrobenzoic acid - Solubility of Things. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization1. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 2-cyano-4-nitrobenzoic acid CAS#: 126388-92-9 - ChemicalBook. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Identifying and minimizing side products in 2-Cyano-4-nitrobenzamide synthesis - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. (2024). Retrieved from vertexaisearch.cloud.google.com

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 2-(4-Cyanophenyl)-4-nitrobenzoic Acid|RUO|Supplier - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development - ACS Publications. (2009). Retrieved from vertexaisearch.cloud.google.com

  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 126388-92-9|2-Cyano-4-nitrobenzoic acid|BLD Pharm. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 4-Cyano-2-nitro-benzoic acid - Advanced ChemBlocks. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 4-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from vertexaisearch.cloud.google.com

Sources

Optimization

Identifying common impurities in 2-Cyano-4-nitrobenzoic acid synthesis

Technical Support Center: Synthesis of 2-Cyano-4-nitrobenzoic Acid Welcome to the technical support guide for the synthesis of 2-Cyano-4-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Cyano-4-nitrobenzoic Acid

Welcome to the technical support guide for the synthesis of 2-Cyano-4-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable intermediate. The presence of three distinct functional groups—cyano, nitro, and carboxylic acid—on the aromatic ring presents unique challenges in controlling reaction selectivity and minimizing impurity formation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Cyano-4-nitrobenzoic acid?

The synthesis of 2-Cyano-4-nitrobenzoic acid typically originates from a precursor that already contains the nitro and amino or methyl functionalities. The most prevalent and strategically sound method is the Sandmeyer reaction , which introduces the cyano group at a late stage.[1][2] This pathway generally involves:

  • Diazotization of a precursor like 2-amino-4-nitrobenzoic acid to form a highly reactive diazonium salt.

  • Cyanation of the diazonium salt using a copper(I) cyanide catalyst to replace the diazonium group with a nitrile.[3]

An alternative, though often more challenging route, involves the oxidation of 2-cyano-4-nitrotoluene.[4] This requires a potent oxidizing agent that can selectively convert the methyl group to a carboxylic acid without affecting the other functional groups.

Q2: What is the primary mechanism for impurity formation during the Sandmeyer reaction route?

The diazonium salt intermediate is the primary source of impurities.[5] It is a powerful electrophile and an excellent leaving group (as N₂ gas), making it susceptible to several competing side reactions:

  • Hydrolysis: Reaction with water in the solvent to form 2-hydroxy-4-nitrobenzoic acid. This is often a major byproduct if reaction temperatures are not strictly controlled.

  • Azo Coupling: The electrophilic diazonium salt can react with the electron-rich starting material (2-amino-4-nitrobenzoic acid) or other nucleophilic species to form highly colored azo compounds.

  • Radical Reactions: The copper(I)-catalyzed mechanism proceeds through an aryl radical intermediate, which can participate in undesired side reactions if not efficiently trapped by the cyanide.[2][3]

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in the final product?

A multi-technique approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and separating it from closely related impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and helps in the characterization of major impurities, especially isomers or byproducts with distinct proton or carbon environments, such as the amide intermediate.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method for monitoring reaction progress and getting a quick snapshot of the product's purity during the workup and purification stages.[6]

Troubleshooting Guide: Common Synthesis Issues

Problem 1: My final product is a distinct yellow or orange color, not the expected off-white solid. What is the cause?

Answer: This discoloration is almost certainly due to the formation of azo-coupling byproducts . During the diazotization step, the highly electrophilic diazonium salt can attack an unreacted molecule of the starting material, 2-amino-4-nitrobenzoic acid, which is activated towards electrophilic aromatic substitution. This leads to the formation of a conjugated azo dye, which is intensely colored even at trace levels.

Causality & Solution:

  • Root Cause: Inefficient diazotization, leading to the simultaneous presence of both the diazonium salt and the starting amine. This can be caused by slow addition of sodium nitrite, localized "hot spots" if the temperature is not uniformly maintained below 5 °C, or incorrect stoichiometry.

  • Troubleshooting Steps:

    • Ensure Complete Diazotization: Maintain a slight excess of nitrous acid (generated from NaNO₂ and a strong acid) to ensure all the starting amine is converted to the diazonium salt before proceeding to the cyanation step. The presence of nitrous acid can be tested with starch-iodide paper (will turn blue).

    • Strict Temperature Control: Keep the reaction temperature between 0-5 °C throughout the diazotization process. Higher temperatures accelerate both the decomposition of the diazonium salt and the rate of azo coupling.

    • Purification: Most azo impurities can be removed through recrystallization. If the impurity is persistent, column chromatography may be necessary.

Problem 2: My HPLC analysis shows a significant impurity peak, and LC-MS suggests it has a mass 1 amu lower than my product (M-1). What is this impurity?

Answer: This impurity is likely 2-hydroxy-4-nitrobenzoic acid . It is formed when the diazonium salt intermediate reacts with water (hydrolysis) instead of the cyanide nucleophile. The diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH), resulting in a mass that is 1 Da less than the cyano-substituted product (mass of -CN is 26 Da; mass of -OH is 17 Da; the diazonium salt loses N₂, mass 28 Da).

Causality & Solution:

  • Root Cause: The Sandmeyer reaction is often performed in an aqueous medium. If the temperature rises above the optimal range (typically >10 °C for the cyanation step) or if the copper(I) cyanide catalyst is not sufficiently active, the rate of hydrolysis can become competitive with the desired cyanation reaction.[5]

  • Troubleshooting Steps:

    • Optimize Temperature: After diazotization is complete, add the diazonium salt solution slowly to the pre-heated copper(I) cyanide solution, maintaining the temperature recommended by your specific protocol (often between 20-50 °C, but this must be carefully controlled).

    • Ensure Catalyst Activity: Use freshly prepared or high-quality copper(I) cyanide. The activity of the catalyst is crucial for ensuring the rate of cyanation outcompetes the rate of hydrolysis.

    • Purification Protocol: Being a phenolic acid, 2-hydroxy-4-nitrobenzoic acid is more acidic than a typical phenol but less acidic than the target carboxylic acid. It can be challenging to separate via a simple acid-base extraction. The most effective removal methods are recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography .

Problem 3: My ¹H NMR spectrum shows a broad singlet around 7.5-8.5 ppm that integrates to two protons, which is inconsistent with my desired product's structure. What could this be?

Answer: The presence of broad singlets in this region is characteristic of amide (-CONH₂) protons. This strongly suggests that a portion of your product has undergone partial hydrolysis of the cyano group to form 2-carbamoyl-4-nitrobenzoic acid . This can happen if the reaction workup or purification involves harsh acidic or basic conditions at elevated temperatures.[6][7]

Causality & Solution:

  • Root Cause: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, a process that is accelerated by heat.[8][9] If your workup involved, for example, boiling the product in strong acid to remove copper salts, you may have inadvertently hydrolyzed the nitrile.

  • Troubleshooting Steps:

    • Use Milder Workup Conditions: Avoid prolonged heating under strongly acidic or basic conditions. If an acidic wash is needed, perform it at room temperature or below.

    • Control pH: During workup and extraction, keep the pH within a moderate range unless specifically required for separation.

    • Purification: The amide byproduct has different polarity and solubility compared to the carboxylic acid. It can typically be separated by careful recrystallization or column chromatography.

Summary of Common Impurities

Impurity NameStructurePotential SourceRecommended Analytical Method
2-Amino-4-nitrobenzoic acid C₇H₆N₂O₄Incomplete diazotization (unreacted starting material).HPLC, LC-MS
2-Hydroxy-4-nitrobenzoic acid C₇H₅NO₅Hydrolysis of the diazonium salt intermediate.HPLC, LC-MS
Azo-Coupling Byproduct Ar-N=N-Ar'Reaction between diazonium salt and starting amine.UV-Vis, HPLC, LC-MS
2-Carbamoyl-4-nitrobenzoic acid C₈H₆N₂O₅Partial hydrolysis of the product's cyano group during workup.¹H NMR, HPLC, LC-MS
Isomeric Impurities e.g., 4-Cyano-2-nitrobenzoic acidUse of impure starting materials or non-selective reactions (e.g., nitration).HPLC, ¹H NMR

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental goals.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-nitrobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0 °C.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained between 0-5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete. Confirm the presence of excess nitrous acid with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water and warm it to ~60 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature.

    • After the addition is complete, heat the mixture at 60-70 °C for 1 hour to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the crude product.

    • Filter the crude solid, wash with cold water to remove inorganic salts, and then wash with a small amount of cold ethanol.

    • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 2-Cyano-4-nitrobenzoic acid in a minimal amount of a hot solvent, such as ethanol or acetic acid.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common issues encountered during the synthesis.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Cyano-4-nitrobenzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Cyano-4-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Cyano-4-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the causality behind frequent issues and provide actionable, field-proven troubleshooting strategies to enhance reaction yield and product purity.

Introduction: Navigating the Synthesis of a Key Intermediate

2-Cyano-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues related to low yields, competing side reactions, and purification difficulties. The two most prevalent synthetic routes—oxidation of 2-methyl-5-nitrobenzonitrile and the Sandmeyer reaction involving a substituted aniline—each present a unique set of challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot these synthetic pathways effectively.

Section 1: Troubleshooting the Oxidation of 2-Methyl-5-nitrobenzonitrile

The oxidation of the methyl group on the 2-methyl-5-nitrobenzonitrile precursor is a common route. However, the presence of two electron-withdrawing groups (—CN and —NO₂) deactivates the methyl group, making oxidation challenging and often requiring harsh conditions that can lead to byproducts or degradation.[1][2]

Q1: My oxidation reaction with Potassium Permanganate (KMnO₄) is sluggish and results in a low yield. What's going wrong?

Answer: This is a frequent issue stemming from the deactivated nature of the methyl group and potential issues with oxidant solubility and reactivity.

Causality & Expert Insights: The strong electron-withdrawing effects of the nitro and cyano groups reduce the electron density of the benzylic position, making it less susceptible to oxidation. Potassium permanganate, while a powerful oxidant, has low solubility in many organic solvents, leading to a heterogeneous reaction mixture where mass transfer limitations can slow the reaction rate considerably.

Troubleshooting Protocol:

  • Introduce a Phase Transfer Catalyst (PTC): To overcome solubility issues, add a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether. The PTC helps transport the permanganate ion from the aqueous phase to the organic phase where the substrate resides, dramatically accelerating the reaction rate.

  • Optimize the Solvent System: Employing a co-solvent system, such as pyridine/water or acetone/water, can improve the mutual solubility of the substrate and the oxidant. Pyridine can also act as a base to neutralize the acidic byproducts.

  • Control pH: The oxidation rate with KMnO₄ is highly pH-dependent. Maintaining a slightly alkaline condition (e.g., using a sodium carbonate or magnesium sulfate buffer) can prevent the formation of insoluble manganese dioxide (MnO₂) sludge in acidic conditions and can favor the desired oxidation pathway.

  • Temperature Management: While heating is necessary, excessive temperatures can lead to decarboxylation of the product or other degradation pathways. A typical range is 80-100°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over-oxidation.

Q2: I'm observing significant byproduct formation, including 4-nitrophthalic acid. How can I improve the selectivity of the oxidation?

Answer: The formation of 4-nitrophthalic acid indicates over-oxidation, where the cyano group is also hydrolyzed under the harsh reaction conditions.[3] Alternative oxidants or milder conditions are necessary to improve selectivity.

Causality & Expert Insights: Strong oxidants under prolonged heating in aqueous acidic or basic media can hydrolyze the nitrile functional group to a carboxylic acid.[4][5] This leads to the formation of the undesired dicarboxylic acid byproduct, which complicates purification and reduces the yield of the target molecule.

Data Presentation: Comparison of Oxidation Methods

Oxidant SystemTypical ConditionsAdvantagesDisadvantages & Common Byproducts
KMnO₄ / H₂O 80-100°C, Neutral/AlkalineInexpensive, powerfulLow selectivity, potential for nitrile hydrolysis (di-acid formation), MnO₂ waste.
Na₂Cr₂O₇ / H₂SO₄ 60-80°CHigh conversionHighly toxic (Cr(VI)) , harsh acidic conditions promote nitrile hydrolysis.[6]
Dilute HNO₃ High Temp/PressureGood for deactivated substratesRequires specialized equipment (autoclave), potential for ring nitration, safety hazards.[2]
RuCl₃ / NaOCl Room Temp, BiphasicMild conditions, catalyticCatalyst cost, requires careful control of hypochlorite addition.

Recommended Protocol for Improved Selectivity:

  • Stoichiometric Control: Carefully control the stoichiometry of the oxidant. Use slightly more than the theoretical amount (typically 2.0-2.5 equivalents for KMnO₄) and monitor the reaction to stop it once the starting material is consumed.

  • Milder Oxidant Choice: Consider using a milder, more selective oxidation system. Ruthenium-catalyzed oxidation with sodium hypochlorite is a well-established method for oxidizing deactivated methylbenzenes under milder conditions, often at room temperature.[7]

  • Purification Strategy: If byproduct formation is unavoidable, purification can be achieved by exploiting the difference in acidity. The desired monocarboxylic acid can often be separated from the dicarboxylic acid byproduct through careful fractional crystallization or column chromatography.

Experimental Workflow: Oxidation and Purification

Below is a diagram illustrating a typical workflow for the oxidation of 2-methyl-5-nitrobenzonitrile and subsequent purification.

G cluster_reaction Oxidation Reaction cluster_workup Reaction Workup & Purification A 1. Dissolve Substrate in appropriate solvent (e.g., Pyridine/Water) B 2. Add Phase Transfer Catalyst (optional) A->B C 3. Add Oxidant (e.g., KMnO4) portion-wise at 80-100°C B->C D 4. Monitor by TLC until starting material is consumed C->D E 5. Quench reaction (e.g., with Na₂SO₃) D->E Reaction Complete F 6. Filter to remove MnO₂ precipitate E->F G 7. Acidify filtrate with HCl to pH 1-2 F->G H 8. Precipitate crude product G->H I 9. Filter and wash solid with cold water H->I J 10. Recrystallize from suitable solvent (e.g., Ethanol/Water) I->J K 2-Cyano-4-nitrobenzoic acid J->K Pure Product

Caption: Workflow for oxidation and purification.

Section 2: Troubleshooting the Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route, typically starting from 2-amino-5-nitrobenzoic acid or a related precursor. This multi-step process involves diazotization of the primary amine followed by displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.[8] The yield of this reaction is highly sensitive to procedural variables.

Q1: My overall yield for the Sandmeyer reaction is very low. How can I determine which step is failing?

Answer: Low yields in Sandmeyer reactions almost always originate from one of three areas: incomplete diazotization, decomposition of the diazonium salt, or an inefficient cyanation step.[9] A systematic approach is required for diagnosis.

Causality & Expert Insights: Aryl diazonium salts are notoriously unstable intermediates.[9] Their formation requires a stoichiometric amount of nitrous acid (generated in situ from NaNO₂ and a strong acid) and must be performed at low temperatures (0-5 °C) to prevent premature decomposition to phenols and other byproducts.[10] The subsequent cyanation step requires an active copper(I) cyanide catalyst to facilitate the radical-nucleophilic aromatic substitution mechanism.[8]

Troubleshooting Decision Tree:

The following diagram provides a logical path to diagnose issues in your Sandmeyer reaction.

G Start Low Overall Yield in Sandmeyer Reaction Q1 Is the diazotization step complete? (Test with starch-iodide paper) Start->Q1 Sol1 Incomplete Diazotization: • Ensure NaNO₂ is fresh & dry. • Add NaNO₂ solution slowly. • Maintain temp at 0-5°C. • Add NaNO₂ until blue spot persists. Q1->Sol1 No Q2 Is the diazonium solution clear and free of dark precipitates? Q1->Q2 Yes Sol2 Diazonium Salt Decomposition: • Maintain temp strictly at 0-5°C. • Use the diazonium salt immediately. • Ensure starting amine is pure. Q2->Sol2 No (Tarry/Dark) Q3 Is the CuCN solution properly prepared and active? Q2->Q3 Yes Sol3 Inefficient Cyanation Step: • Use freshly prepared CuCN. • Ensure Cu(I) state; avoid oxidation to Cu(II). • Add diazonium salt slowly to CuCN solution. • Allow for gentle warming after addition to drive reaction. Q3->Sol3 No End Yield Improved Q3->End Yes

Caption: Decision tree for Sandmeyer reaction troubleshooting.

Q2: The starch-iodide test for excess nitrous acid is not turning blue, or the blue color fades instantly. What does this mean?

Answer: This indicates that the diazotization is incomplete because not enough nitrous acid is present to react with all of the starting aniline.

Troubleshooting Protocol:

  • Reagent Quality: Ensure your sodium nitrite (NaNO₂) is dry and has been stored properly. It can degrade over time. Use a fresh bottle if in doubt.

  • Slow Addition: Continue to add your aqueous NaNO₂ solution dropwise to the acidic amine suspension. After each small addition, stir for 1-2 minutes and re-test with the starch-iodide paper.

  • Endpoint Confirmation: The reaction is complete only when a drop of the reaction mixture produces an immediate, persistent blue-black spot on the starch-iodide paper. This confirms the presence of a slight excess of nitrous acid, ensuring all the primary amine has been converted.[9]

Q3: Upon adding my cold diazonium salt solution to the copper cyanide, the mixture fizzes violently and turns into a dark, tar-like substance.

Answer: This is a classic sign of rapid, uncontrolled decomposition of the diazonium salt. This is often caused by elevated temperatures or impurities.

Causality & Expert Insights: The displacement of N₂ gas is an entropically favorable process.[8] The addition of the diazonium salt to the copper catalyst solution can be exothermic. If the addition is too fast or the receiving solution is not adequately cooled, the local temperature can rise sharply, triggering rapid decomposition. This often leads to radical side reactions, forming phenols and polymeric tars instead of the desired nitrile product.[9]

Preventative Protocol:

  • Strict Temperature Control: Ensure both the diazonium salt solution and the copper(I) cyanide solution are pre-cooled to 0-5°C before mixing. The addition should be performed in a vessel submerged in an ice-salt bath.

  • Slow, Sub-surface Addition: Add the diazonium salt solution slowly to the vigorously stirred CuCN solution. Using a pipette or dropping funnel with the tip below the surface of the CuCN solution can help dissipate heat and ensure rapid mixing.

  • Catalyst Quality: Use high-quality, freshly prepared, or properly stored copper(I) cyanide. Oxidized copper salts (Cu(II)) are generally less effective and can promote side reactions.[11]

  • Controlled Warming: After the addition is complete, the reaction mixture can be allowed to warm slowly to room temperature, and then gently heated (e.g., to 40-50°C) to drive the reaction to completion, as evidenced by the cessation of nitrogen gas evolution.

FAQs: General Synthesis Guidance

FAQ 1: Which synthetic route is generally better for yield and scalability? For laboratory scale, the Sandmeyer reaction can offer a more direct route if the corresponding aniline is readily available. However, for industrial scale-up, the oxidation of a toluene derivative is often preferred as it avoids the use of highly toxic cyanides and the inherent instability of diazonium salts, despite the challenges of the oxidation step itself.

FAQ 2: What are the most critical safety precautions?

  • Sandmeyer Reaction: Copper(I) cyanide and hydrogen cyanide (which can be liberated by acidification) are extremely toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diazonium salts are potentially explosive when isolated and dry; they should always be kept in a cold aqueous solution and used immediately.

  • Oxidation Reactions: Reactions with strong oxidants like permanganate and dichromate can be highly exothermic and run away if reagents are mixed too quickly. Perform additions slowly with adequate cooling. Chromium(VI) compounds are carcinogenic.[6]

FAQ 3: What are the best analytical methods for monitoring these reactions?

  • Thin Layer Chromatography (TLC): Indispensable for tracking the consumption of starting material and the appearance of the product. Use a solvent system that gives good separation between the starting material (less polar) and the carboxylic acid product (highly polar, often stays at the baseline without an acidic additive like acetic acid in the eluent).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the final isolated product.

References

  • BenchChem. (2025). Application of 2-Cyano-4-nitrobenzamide as an Intermediate in Organic Synthesis.
  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route.
  • Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

  • Sasson Y. et al. (1986). "Liquid-Phase Oxidation of Deactivated Methylbenzenes By Aqueous Sodium Hypochlorite Catalyzed By Ruthenium Salts Under Phase-Transfer Catalytic Conditions". Journal of Organic Chemistry, 51, 2880-2883.
  • Shafi, S. et al. (2019). "Recent trends in the chemistry of Sandmeyer reaction: a review". Journal of the Iranian Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Lai, J. et al. "Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging". Centers for Disease Control and Prevention Stacks. Available at: [Link]

  • Google Patents. (1954). US2695311A - Preparation of 2- and 4-nitrobenzoic acid.
  • PrepChem.com. (2023). Synthesis of 4-cyano-3-nitrobenzoic acid. Available at: [Link]

  • Lumen Learning. Organic Chemistry II: Hydrolysis of nitriles. Available at: [Link]

  • Patsnap Eureka. (2022). Synthesis method of 2-cyano-4-nitroaniline. Available at: [Link]

  • Organic Syntheses. p-NITROBENZOIC ACID. Coll. Vol. 1, p.394 (1941); Vol. 1, p.73 (1921). Available at: [Link]

  • Google Patents. (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Chemistry university. (2021). Hydrolysis of Nitriles. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]

  • Wentzel Lab. (2021). Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions. YouTube. Available at: [Link]

  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

Sources

Optimization

Side reactions and byproduct formation in 2-Cyano-4-nitrobenzoic acid preparation

Welcome to the technical support center for the synthesis of 2-Cyano-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Introduction

2-Cyano-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This document provides a comprehensive overview of the common synthetic routes and delves into the mechanistic origins of frequently encountered byproducts. By understanding the "why" behind these experimental challenges, you can more effectively troubleshoot and refine your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Cyano-4-nitrobenzoic acid?

A1: The most common strategies for synthesizing 2-Cyano-4-nitrobenzoic acid typically begin with a pre-substituted toluene or benzoic acid derivative. Two prevalent routes are:

  • Route A: Oxidation of 2-Cyano-4-nitrotoluene. This method involves the oxidation of the methyl group of 2-cyano-4-nitrotoluene to a carboxylic acid.[1] Strong oxidizing agents like potassium permanganate or nitric acid are often employed.[1]

  • Route B: Cyanation of a substituted benzoic acid. This approach often starts with a halogenated 4-nitrobenzoic acid, such as 4-chloro-3-nitrobenzoic acid, and introduces the cyano group via a nucleophilic substitution reaction, often using a copper(I) cyanide catalyst in a Sandmeyer-type reaction.[2][3]

Q2: What is the most significant side reaction to be aware of during this synthesis?

A2: One of the most critical side reactions is the hydrolysis of the nitrile group.[4][5] Under the often acidic or basic conditions of the synthesis and work-up, the cyano group can be partially or fully hydrolyzed to an amide (2-carbamoyl-4-nitrobenzoic acid) or further to a dicarboxylic acid (4-nitroisophthalic acid).[6][7] This is a significant concern as these byproducts can be difficult to separate from the desired product due to similar polarities.

Q3: Can the nitro group participate in side reactions?

A3: While generally stable under the described synthetic conditions, the strong electron- withdrawing nature of the nitro group activates the aromatic ring. This can influence the reactivity of the other substituents. In some cases, particularly under harsh reducing conditions which are not typical for this synthesis, the nitro group could be reduced to an amino group.

Q4: Is decarboxylation a concern during the synthesis and purification of 2-Cyano-4-nitrobenzoic acid?

A4: Yes, decarboxylation, the loss of the carboxyl group as carbon dioxide, can be a notable side reaction, especially at elevated temperatures.[8][9][10] The presence of the electron-withdrawing nitro group can facilitate this process.[11] It is crucial to avoid excessive heating during the reaction and subsequent purification steps to minimize the formation of 3-nitrobenzonitrile.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

IssuePotential CauseRecommended Solution
Low Yield of 2-Cyano-4-nitrobenzoic acid Incomplete Oxidation (Route A): The oxidizing agent may not be strong enough, or the reaction time and temperature may be insufficient.Ensure the use of a potent oxidizing agent like KMnO4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material.[1]
Inefficient Cyanation (Route B): The copper(I) cyanide catalyst may be inactive, or the reaction temperature may be too low for the Sandmeyer reaction to proceed efficiently.Use freshly prepared, high-quality copper(I) cyanide. Ensure the reaction temperature is maintained within the optimal range for the Sandmeyer reaction (typically elevated temperatures).[2][3]
Presence of 2-Carbamoyl-4-nitrobenzoic acid impurity Partial Hydrolysis of the Nitrile: The reaction or work-up conditions are too acidic or basic, leading to the partial hydrolysis of the cyano group.[4][6]Carefully control the pH during the reaction and work-up. Use milder acidic or basic conditions where possible. Minimize the exposure of the product to strong acids or bases, especially at elevated temperatures.
Presence of 4-Nitroisophthalic acid impurity Complete Hydrolysis of the Nitrile: Prolonged exposure to harsh acidic or basic conditions has led to the complete hydrolysis of both the cyano and the intermediate amide group.[5][12]Shorten the reaction time and use less forcing conditions. If the reaction is performed under acidic conditions, neutralize the mixture promptly upon completion.
Formation of 3-Nitrobenzonitrile Decarboxylation: The reaction or purification temperature is too high, causing the loss of the carboxylic acid group.[8][10][11]Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. During purification (e.g., recrystallization), avoid prolonged heating and use the minimum temperature required to dissolve the solid.
Presence of starting material (e.g., 2-Cyano-4-nitrotoluene or halogenated 4-nitrobenzoic acid) Incomplete Reaction: Insufficient reaction time, temperature, or stoichiometry of reagents.Increase the reaction time and/or temperature. Ensure the correct molar ratios of reactants and catalysts are used. Monitor the reaction progress to determine the point of completion.

Experimental Protocols

Representative Protocol: Synthesis via Oxidation of 2-Cyano-4-nitrotoluene

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-4-nitrotoluene and a solution of potassium permanganate in water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • Isolation: The desired 2-Cyano-4-nitrobenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.

Main Synthetic Pathway and Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions 2-Cyano-4-nitrotoluene 2-Cyano-4-nitrotoluene 2-Cyano-4-nitrobenzoic acid 2-Cyano-4-nitrobenzoic acid 2-Cyano-4-nitrotoluene->2-Cyano-4-nitrobenzoic acid Oxidation (e.g., KMnO4) 2-Carbamoyl-4-nitrobenzoic acid 2-Carbamoyl-4-nitrobenzoic acid 2-Cyano-4-nitrobenzoic acid->2-Carbamoyl-4-nitrobenzoic acid Partial Hydrolysis (H+ or OH-) 3-Nitrobenzonitrile 3-Nitrobenzonitrile 2-Cyano-4-nitrobenzoic acid->3-Nitrobenzonitrile Decarboxylation (Heat) 4-Nitroisophthalic acid 4-Nitroisophthalic acid 2-Carbamoyl-4-nitrobenzoic acid->4-Nitroisophthalic acid Full Hydrolysis (H+ or OH-) G start Analysis of Crude Product Shows Impurities impurity_check Identify Major Impurity start->impurity_check amide Impurity: 2-Carbamoyl-4-nitrobenzoic acid impurity_check->amide Hydrolysis Product dicarboxylic Impurity: 4-Nitroisophthalic acid impurity_check->dicarboxylic Over-Hydrolysis Product decarboxylated Impurity: 3-Nitrobenzonitrile impurity_check->decarboxylated Decarboxylation Product starting_material Impurity: Starting Material impurity_check->starting_material Incomplete Reaction solution_hydrolysis Action: Milder pH conditions, shorter reaction/work-up time amide->solution_hydrolysis dicarboxylic->solution_hydrolysis solution_decarboxylation Action: Lower reaction/purification temperature decarboxylated->solution_decarboxylation solution_incomplete Action: Increase reaction time/temperature, check stoichiometry starting_material->solution_incomplete

Sources

Troubleshooting

Optimizing solvent and temperature for reactions involving 2-Cyano-4-nitrobenzoic acid

Welcome to the technical support center for 2-Cyano-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyano-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction conditions, improve yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions involving 2-Cyano-4-nitrobenzoic acid often slow or incomplete?

This is the most common challenge researchers face. The slow reactivity stems directly from the molecule's electronic structure. The aromatic ring is substituted with two powerful electron-withdrawing groups (EWGs): a cyano group (-CN) at position 2 and a nitro group (-NO₂) at position 4. These groups significantly decrease the electron density of the entire ring and, crucially, the carboxyl group. This electronic "deactivation" makes the carboxylic acid's carbonyl carbon less electrophilic and the hydroxyl proton more acidic but the carboxylate less nucleophilic, hindering its reaction with nucleophiles or its activation by coupling reagents.[1]

Q2: What are the best general-purpose solvents for 2-Cyano-4-nitrobenzoic acid?

The solubility of 2-Cyano-4-nitrobenzoic acid is dictated by its polar functional groups. While sparingly soluble in water, it dissolves more readily in polar organic solvents.[2][3][4] The choice of solvent is critical and depends on the specific reaction being performed (e.g., amidation, esterification) and the other reagents involved. Anhydrous conditions are often necessary, especially in reactions sensitive to water, like those involving acyl chlorides or potent coupling agents.[1][5]

Table 1: Qualitative Solubility of 2-Cyano-4-nitrobenzoic Acid in Common Laboratory Solvents

SolventTypeSolubilityTypical Use Cases
WaterPolar ProticSparingly SolubleGenerally avoided, except for workup/extraction at specific pH.
Ethanol, MethanolPolar ProticSolubleEsterification, some reductions.
AcetonePolar AproticSolubleGeneral purpose, suitable for a range of reactions.[3]
Dichloromethane (DCM)Polar AproticModerately SolubleAmide coupling, esterification; good for anhydrous reactions.[6][7]
Tetrahydrofuran (THF)Polar AproticSolubleAmide coupling, reactions requiring a non-reactive polar solvent.[6]
Dimethylformamide (DMF)Polar AproticVery SolubleReactions with poor solubility in other solvents; requires careful removal.
Acetonitrile (ACN)Polar AproticSolubleUsed in a variety of coupling reactions.[8]

Troubleshooting Guide: Amidation Reactions

Amide bond formation is a primary application for 2-Cyano-4-nitrobenzoic acid. However, due to its deactivated nature, standard conditions often fail.

Problem: Low to no yield in amide coupling reaction.

Causality: The deactivated carboxylic acid fails to activate efficiently with standard coupling reagents, leading to unreacted starting material or hydrolysis of activated intermediates.[1]

Solutions & Protocols:

  • Select a High-Potency Coupling Reagent: For difficult substrates like this, standard carbodiimides may not be sufficient. Uronium-based reagents are highly effective.[1]

    • Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, TBTU.

    • Standard Option (with additives): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) should be used with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to improve efficiency and suppress side reactions.[1]

  • Utilize a Non-Nucleophilic Base: A suitable organic base is critical. Its role is to deprotonate the carboxylic acid, forming a more reactive carboxylate, and to neutralize any acidic byproducts generated during the reaction.[1]

    • Recommended Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA), N-Methylmorpholine (NMM).

    • Avoid: Inorganic bases like NaOH or K₂CO₃ are generally not recommended for these reactions in organic solvents as they are often poorly soluble and can cause hydrolysis of the activated ester intermediate.[1]

  • Optimize Solvent and Temperature:

    • Solvent: Use anhydrous polar aprotic solvents like DMF, DCM, or THF.[6]

    • Temperature: Start the reaction at 0 °C, especially when adding the coupling reagent, to control the initial exothermic reaction. Allow the reaction to slowly warm to room temperature and stir for 4-24 hours to drive it to completion.[6] Monitor progress by TLC or LC-MS.

Experimental Protocol: High-Yield Amidation using HATU
  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-Cyano-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of HATU (1.2 eq) in DMF dropwise.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Monitor the reaction via TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this may increase side product formation.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Perform standard aqueous workup, dry the organic layer over anhydrous Na₂SO₄, and purify by column chromatography or recrystallization.

Troubleshooting Guide: Esterification Reactions

Problem: Poor conversion in acid-catalyzed esterification.

Causality: The direct esterification of a deactivated benzoic acid is an equilibrium-limited process that is often slow. The presence of water, either in the reagents or produced during the reaction, will push the equilibrium back towards the starting materials.

Solutions & Protocols:

  • Force the Equilibrium: Water Removal: The most effective strategy is to remove water as it is formed.

    • Method: Perform the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, using a Dean-Stark apparatus.[9]

    • Temperature: The reaction must be heated to the boiling point of the azeotrope (above 100°C) to effectively remove water.[9]

  • Use a Strong Acid Catalyst:

    • Recommended Catalysts: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) are effective.[9]

  • Alternative: Conversion to Acyl Chloride: For sensitive alcohols or when high temperatures are not viable, a two-step process is more reliable.

    • Step 1: Convert 2-Cyano-4-nitrobenzoic acid to 2-Cyano-4-nitrobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[6]

    • Step 2: React the crude acyl chloride with the desired alcohol in the presence of a base like pyridine or TEA to neutralize the HCl byproduct.

Experimental Protocol: Esterification via Azeotropic Distillation
  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-Cyano-4-nitrobenzoic acid (1.0 eq), the desired alcohol (3-5 eq), and toluene (sufficient to fill the trap and suspend reagents).

  • Add a catalytic amount of p-TsOH (0.05 eq).

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with saturated NaHCO₃ solution to remove the acid catalyst and unreacted benzoic acid.

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting ester.

Thermal Stability and Safety Considerations

Q3: Is 2-Cyano-4-nitrobenzoic acid thermally stable? What are the decomposition risks?

Nitroaromatic compounds are energetic and can decompose exothermically at elevated temperatures.[10] While 2-Cyano-4-nitrobenzoic acid is stable under normal conditions, it will decompose upon strong heating. Studies on isomeric nitrobenzoic acids provide a valuable reference for its thermal behavior. Decomposition can release toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[11][12]

Table 2: Thermal Decomposition Data for Isomeric Nitrobenzoic Acids (for reference)

CompoundPeak Decomposition Temp. (°C at 1.0 °C/min)Decomposition Range (°C at 1.0 °C/min)Apparent Activation Energy (kJ/mol)
2-Nitrobenzoic acid196120-200131.31
3-Nitrobenzoic acid181125-190203.43
4-Nitrobenzoic acid205150-210157.00
Data sourced from studies conducted under a nitrogen atmosphere.[12][13][14]

Safety Recommendations:

  • Avoid High Temperatures: Do not heat the compound unnecessarily. When running reactions, cautiously increase the temperature while monitoring for any signs of decomposition (e.g., gas evolution, color change).[15]

  • Storage: Store in a cool, dry place away from heat sources and strong oxidizing agents.

  • Scale-up: Be extremely cautious when scaling up reactions. The potential for thermal runaway increases with reaction volume.

Process Visualization

Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for your reaction.

SolventSelection start Start: Define Reaction Type amidation Amidation Reaction start->amidation esterification Esterification Reaction start->esterification anhydrous_check Is reaction water-sensitive? (e.g., uses HATU, SOCl₂) amidation->anhydrous_check temp_check Reaction Temperature? esterification->temp_check reagent_check Are all reagents soluble? anhydrous_check->reagent_check No solvent_polar_aprotic Use Polar Aprotic Solvent (DMF, THF, DCM) anhydrous_check->solvent_polar_aprotic Yes temp_check->anhydrous_check Acyl Chloride Route solvent_azeotrope Use Azeotropic Solvent (Toluene) temp_check->solvent_azeotrope >100°C with water removal solvent_alcohol Alcohol as Solvent/Reagent temp_check->solvent_alcohol <100°C Fisher Esterification

Caption: Decision tree for selecting a suitable reaction solvent.

Logic for Reaction Temperature Optimization

This flowchart outlines the iterative process for optimizing the reaction temperature to balance reaction rate and selectivity.

TempOptimization start Start Reaction at Low Temp (e.g., 0°C or RT) monitor Monitor Progress (TLC/LC-MS) after set time (e.g., 2h) start->monitor complete Reaction Complete? monitor->complete byproducts Byproducts Observed? monitor->byproducts slow Reaction Sluggish or Incomplete? increase_temp Cautiously Increase Temp (e.g., in 10-20°C increments) slow->increase_temp extend_time Extend Reaction Time slow->extend_time complete->slow No end_success Workup & Purify Product complete->end_success Yes byproducts->complete No end_fail Re-evaluate Reagents/ Catalyst byproducts->end_fail Yes increase_temp->monitor extend_time->monitor

Caption: Flowchart for systematic temperature optimization.

References

  • BenchChem (2025).
  • BenchChem (n.d.).
  • Solubility of Things (n.d.). 2-Chloro-4-nitrobenzoic acid.
  • Guidechem (n.d.). 2-Chloro-4-nitrobenzoic acid 99-60-5 wiki.
  • ResearchGate (n.d.).
  • Universal Surfactants (n.d.). 2-Chloro-4-nitrobenzoic acid.
  • Guidechem (n.d.). 2-Nitrobenzoic acid 552-16-9 wiki.
  • ResearchGate (n.d.).
  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (1987). Effect of temperature on the ionisation constants of 2-, 3- and 4-nitrobenzoic, phthalic and nicotinic acids in aqueous solution.
  • SciELO (2025). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • BenchChem (2025). An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid.
  • BenchChem (2025).
  • ResearchGate (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.
  • Google Patents (1976).
  • BenchChem (2025). Technical Support Center: 2-Nitrobenzoic Acid Thermal Decomposition.
  • BenchChem (2025). Common side reactions and byproducts in 2-Nitrobenzamide synthesis.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Cyano-4-nitrobenzoic Acid Reactions

Welcome to the technical support center dedicated to overcoming challenges in reactions involving 2-Cyano-4-nitrobenzoic acid. This guide is structured for researchers, chemists, and drug development professionals who ut...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in reactions involving 2-Cyano-4-nitrobenzoic acid. This guide is structured for researchers, chemists, and drug development professionals who utilize this versatile but sometimes challenging reagent. Here, we address common experimental hurdles in a direct question-and-answer format, grounded in established chemical principles and field-proven insights to enhance your reaction success.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental aspects of 2-Cyano-4-nitrobenzoic acid that are critical for designing and troubleshooting reactions.

Q1: What are the key chemical properties of 2-Cyano-4-nitrobenzoic acid that influence its reactivity?

A1: The reactivity of 2-Cyano-4-nitrobenzoic acid is dominated by three functional groups attached to the benzene ring:

  • Carboxylic Acid Group (-COOH): This is the primary site for reactions like amide bond formation and esterification. Its acidity and reactivity are significantly increased by the electron-withdrawing effects of the other two groups.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. It also increases the acidity of the carboxylic acid.

  • Cyano Group (-CN): Also a strong electron-withdrawing group, the cyano (nitrile) group further deactivates the ring and enhances the acidity of the -COOH group. The nitrile itself can be susceptible to hydrolysis under harsh acidic or basic conditions, which is a critical consideration during reaction workup.[1][2][3]

The combined electron-withdrawing nature of the -NO₂ and -CN groups makes the carboxyl group highly electrophilic and prone to activation, but can also make downstream products sensitive to certain conditions.

Q2: What are the most common reactions performed with 2-Cyano-4-nitrobenzoic acid, and what are they used for?

A2: The most prevalent reactions are amide coupling and esterification . Given its structure, this molecule is a valuable building block in medicinal chemistry and materials science. For example, its derivatives are used as intermediates in the synthesis of pharmacologically active molecules, such as potent inhibitors of herpes viruses.[4] The presence of multiple functional groups allows for the construction of complex molecular architectures.

Q3: How do the electron-withdrawing groups (-CN, -NO₂) affect amide coupling or esterification reactions?

A3: The powerful electron-withdrawing nature of the nitro and cyano groups has a dual effect:

  • Positive Effect: They increase the acidity of the carboxylic acid proton, which can facilitate its deprotonation. More importantly, they make the carbonyl carbon more electrophilic. This heightened electrophilicity makes the carboxylic acid easier to "activate" with coupling reagents (for amidation) or to react with alcohols (for esterification), often allowing for milder reaction conditions compared to electron-rich benzoic acids.[5][6]

  • Potential Negative Effect: The high reactivity can sometimes lead to side reactions if not properly controlled. Furthermore, the final amide or ester products retain these electron-withdrawing groups, which influences their stability, solubility, and purification characteristics.

Q4: What are the typical solubility characteristics of 2-Cyano-4-nitrobenzoic acid?

A4: Like many nitrobenzoic acids, it has limited solubility in water but is soluble in many common organic solvents such as ethanol, acetone, ethyl acetate, and DMF.[7][8][9] Solubility can be pH-dependent; in basic solutions, it will deprotonate to form a more soluble carboxylate salt. This property is often exploited during aqueous workups for product extraction and purification.

Section 2: Troubleshooting Guide: Low Conversion & Yield

This section addresses specific experimental failures and provides actionable solutions.

Issue 1: Reaction Stalls or Incomplete Conversion in Amide Coupling

Q: My amide coupling reaction with 2-Cyano-4-nitrobenzoic acid is not going to completion, and I see significant starting material on my TLC/LC-MS. What are the likely causes?

A: Incomplete conversion in amide coupling is a frequent issue. The causes can be systematically diagnosed by considering the key components of the reaction: the acid, the amine, the coupling agent, and the conditions.

Causality Analysis & Solutions:

  • Insufficient Carboxylic Acid Activation: The most common failure point. The carboxylic acid must be converted into a highly reactive intermediate (like an active ester or acyl chloride) for the amine to attack.

    • Solution: Ensure your coupling reagent is fresh and used in sufficient stoichiometry (typically 1.1-1.5 equivalents). For this electron-deficient acid, standard reagents like EDC/HOBt are often sufficient, but for challenging couplings (e.g., with poorly nucleophilic amines), stronger activating agents like HATU or HBTU are recommended.[10][11][12] Pre-activating the acid with the coupling reagent for 15-30 minutes before adding the amine can significantly improve yields.[10]

  • Low Nucleophilicity of the Amine: The amine partner may be sterically hindered or electronically poor (e.g., an aniline with electron-withdrawing groups), making it a weak nucleophile.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) or prolong the reaction time. If this fails, consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which can react with even weak nucleophiles.[4][11]

  • Presence of Moisture: Water will hydrolyze the activated ester intermediate back to the starting carboxylic acid, effectively killing the reaction.

    • Solution: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Molecular sieves can be added to the reaction vessel to scavenge trace amounts of water.[10][13]

  • Incorrect Base or Stoichiometry: A non-nucleophilic base (e.g., DIPEA, Et₃N) is crucial to neutralize the acid generated during the reaction and to ensure the amine remains deprotonated and nucleophilic.

    • Solution: Use at least 2.0 equivalents of a non-nucleophilic base like DIPEA, especially when using aminium-based coupling reagents like HATU.[11] Ensure the base is added before or along with the amine.

Below is a systematic decision-making workflow to diagnose the root cause of low conversion.

G start Low Conversion Observed (via TLC/LC-MS) check_sm Is 2-Cyano-4-nitrobenzoic acid starting material consumed? start->check_sm check_amine Is amine starting material consumed? check_sm->check_amine Yes no_acid_consumed Problem: Ineffective Acid Activation or Amine Reactivity check_sm->no_acid_consumed No acid_consumed Problem: Amine is not reacting or activated intermediate is decomposing. check_amine->acid_consumed No both_consumed Problem: Product Degradation or Side Reaction Dominates check_amine->both_consumed Yes solution_activation Action: 1. Use stronger coupling agent (e.g., HATU). 2. Pre-activate acid before adding amine. 3. Check reagent quality & stoichiometry. 4. Ensure anhydrous conditions. no_acid_consumed->solution_activation solution_amine Action: 1. Increase temperature/reaction time. 2. Ensure sufficient base (DIPEA) is used. 3. Check amine purity. 4. Confirm anhydrous conditions to prevent hydrolysis. acid_consumed->solution_amine solution_side_reaction Action: 1. Analyze crude mixture for side products. 2. Lower reaction temperature. 3. Re-evaluate reaction conditions (see Issue 2). both_consumed->solution_side_reaction G cluster_main Desired Amide Coupling cluster_side Side Reaction Pathway start 2-Cyano-4-nitrobenzoic acid activated Activated Ester (e.g., with HATU) start->activated + Coupling Agent hydrolysis_product 2-Carboxy-4-nitrobenzamide start->hydrolysis_product Harsh Acid/Base + Heat, H2O product Desired Amide Product activated->product + Amine (R-NH2)

Desired reaction vs. potential nitrile hydrolysis.
Issue 3: Difficulty in Product Isolation and Purification

Q: My reaction seems successful, but my final yield is low after workup and purification. What are the best practices for isolating these types of products?

A: Low isolated yields often point to issues during extraction or purification, where the product is lost or degrades.

Causality Analysis & Solutions:

  • Improper Extraction pH: The product, being an amide or ester, is generally neutral. However, unreacted starting material is acidic. This difference is key to separation.

    • Solution: During the aqueous workup, wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove basic impurities like DIPEA, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid. [13][14]Be cautious with the basic wash to avoid hydrolysis of the product's cyano group.

  • Product Solubility: The final product may have moderate polarity, leading to partial solubility in the aqueous phase during extraction, especially if organic solvents like DMF or THF are carried over into the workup.

    • Solution: Dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or dichloromethane (DCM) before the aqueous wash. [10]If product loss to the aqueous layer is suspected, perform a back-extraction of the aqueous layers with fresh organic solvent.

  • Purification Challenges: The polarity of the product might be very similar to that of a key impurity (like an N-acylurea byproduct), making chromatographic separation difficult.

    • Solution: If column chromatography is challenging, consider recrystallization. Common solvents for polar aromatic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. [15]If acidic or basic impurities are the problem, a thorough aqueous workup as described above is the most effective first step before attempting chromatography.

Solvent SystemApplicationRationale & Key Considerations
Ethyl Acetate / Water Primary ExtractionGood for most neutral amide/ester products. Separates well from water.
DCM / Water Primary ExtractionHigher density can be useful. Can sometimes dissolve polar byproducts better.
1M HCl (aq) Aqueous WashRemoves residual amine bases (e.g., DIPEA, Et₃N). [13]
Sat. NaHCO₃ (aq) Aqueous WashRemoves unreacted 2-Cyano-4-nitrobenzoic acid. Use cautiously to avoid hydrolysis. [14]
Brine (Sat. NaCl) Final Aqueous WashRemoves residual water from the organic layer before drying.
Ethanol / Water RecrystallizationGood for moderately polar compounds. Product should be soluble in hot ethanol and precipitate upon addition of water.
Ethyl Acetate / Hexanes Recrystallization / ChromatographyA versatile system for controlling polarity. Used to precipitate products or as an eluent system in silica gel chromatography.

Section 3: Optimized Experimental Protocol Example

This section provides a vetted starting point for a common reaction.

Protocol: Amide Coupling using HATU

This protocol is a robust method for coupling 2-Cyano-4-nitrobenzoic acid, especially with less reactive amines. [10][11]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-Cyano-4-nitrobenzoic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq.) followed by Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Pre-Stirring: Stir the mixture at room temperature for 20 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the desired amine (1.05 eq.) to the reaction mixture, either neat if liquid or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours until the starting acid is consumed (typically 2-16 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 1M HCl (2x), followed by saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.

References

Sources

Troubleshooting

Strategies to prevent dinitration during the synthesis of nitrobenzoic acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of nitrobenzoic acids. This guide is designed to provide you with in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of nitrobenzoic acids. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this common yet nuanced electrophilic aromatic substitution reaction. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize the yield of your desired mononitrated product, and prevent the formation of unwanted byproducts, particularly dinitrated species.

Section 1: Troubleshooting Guide for Dinitration and Other Side Reactions

This section addresses specific problems you may encounter during the nitration of benzoic acid. Each entry details the issue, explains the underlying chemical principles, and provides actionable solutions.

Issue 1: My reaction is producing a significant amount of 3,5-dinitrobenzoic acid. How can I minimize this?

Root Cause Analysis:

The formation of dinitrobenzoic acid is a classic example of over-nitration.[1][2] The carboxylic acid group on the benzoic acid ring is a deactivating, meta-directing group.[1][3] This means it slows down the electrophilic substitution reaction compared to benzene and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta positions.[1][4][5] However, once the first nitro group is added to form 3-nitrobenzoic acid, the ring is further deactivated. For a second nitration to occur, more forcing conditions are required. If your reaction conditions are too harsh, you will inevitably form the dinitrated product.[6]

Key factors that promote dinitration include:

  • High Temperatures: Increased kinetic energy allows the reaction to overcome the higher activation energy barrier required for the second nitration.[6]

  • High Concentration of Nitrating Agent: A higher concentration of the nitronium ion increases the probability of a second electrophilic attack.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, even at moderate temperatures, can lead to the formation of over-nitrated products.[1]

Solutions:

  • Strict Temperature Control: This is the most critical parameter. The reaction should be carried out at a low temperature, typically between 0°C and 30°C.[1][7] Maintaining the reaction in an ice bath is a common and effective practice.[8][9] For particularly sensitive substrates or if dinitration persists, consider temperatures below 0°C.[2]

  • Controlled Addition of Nitrating Mixture: The nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) should be added slowly and dropwise to the solution of benzoic acid in sulfuric acid.[2] This ensures that the concentration of the highly reactive nitronium ion remains low at any given moment, minimizing the chance of a second nitration. It also helps to dissipate the exothermic heat of the reaction.

  • Stoichiometric Control of Nitric Acid: Use a minimal excess of nitric acid. A slight molar excess is necessary to drive the reaction to completion, but a large excess will significantly increase the likelihood of dinitration.[10]

  • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material has been consumed to prevent further reaction.

Issue 2: The reaction is sluggish or incomplete, and upon increasing the temperature, I observe dinitration.

Root Cause Analysis:

Benzoic acid is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid group.[4][11] This can lead to slow reaction rates. The temptation is to increase the temperature to speed up the reaction, but as discussed, this often leads to over-nitration.[2][6]

Solutions:

  • Optimize the Nitrating Agent: While a standard mixture of concentrated nitric and sulfuric acid is common, for a sluggish reaction, you can consider using a stronger nitrating agent.[2] This can be achieved by:

    • Using fuming nitric acid.[2][4]

    • Increasing the proportion of sulfuric acid, which helps to generate a higher concentration of the nitronium ion.[2][12][13]

  • Increase Reaction Time at Low Temperature: Instead of raising the temperature, allow the reaction to stir for a longer period at a controlled low temperature.[1] Patience is key to achieving a good yield of the mononitrated product without significant byproducts.

Issue 3: My final product is discolored (yellow or brown).

Root Cause Analysis:

Discoloration is often due to the formation of side products, including nitrophenols from oxidation or polymeric "tars."[2] These can arise from excessively harsh reaction conditions.

Solutions:

  • Maintain Low Temperatures: As with preventing dinitration, keeping the reaction cold minimizes oxidative side reactions.[2]

  • Purification: Recrystallization of the crude product is often necessary to remove colored impurities.[1][14] Water or dilute aqueous acid can be effective solvents for this purpose.[9][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the precise role of sulfuric acid in this reaction?

A1: Sulfuric acid serves two primary roles. First, it acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺), by protonating nitric acid, which then loses a water molecule.[1][12][13][16] Second, it acts as a solvent for the benzoic acid.

Q2: Why is m-nitrobenzoic acid the major product?

A2: The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director.[1][17][18] It deactivates the aromatic ring, particularly at the ortho and para positions, through inductive and resonance effects.[1][3] This makes the meta positions the most electron-rich and therefore the most susceptible to attack by the electrophilic nitronium ion.[4][19]

Q3: Are there alternative nitrating agents I can use?

A3: Yes, while mixed acid is the most common, other nitrating agents exist. For laboratory-scale synthesis, acetyl nitrate or N-nitro heterocyclic compounds can be used.[20] Mixtures of nitric acid with acetic acid or acetic anhydride are also employed in certain industrial applications.[20] For some substrates, even concentrated nitric acid alone can be sufficient, though it is a slower process.[21]

Q4: What is a typical experimental procedure to favor mononitration?

A4: A general procedure involves dissolving benzoic acid in concentrated sulfuric acid and cooling the mixture in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the temperature below 5-10°C.[8][9] The reaction is stirred at this low temperature for a set period and then quenched by pouring it over ice, which precipitates the product.[8][9]

Section 3: Data and Protocols

Table 1: Influence of Reaction Conditions on Product Distribution
ParameterConditionPrimary ProductDinitration RiskReference
Temperature 0-10°Cm-nitrobenzoic acidLow[1][8]
> 30°Cm-nitrobenzoic acidHigh[1][6][7]
70-145°C3,5-dinitrobenzoic acidVery High[22]
Nitric Acid Stoichiometric (slight excess)m-nitrobenzoic acidLow[10]
Large Excess / Fumingm-nitrobenzoic acidHigh[2][4]
Reaction Time Monitored to completionm-nitrobenzoic acidLow[2]
Prolongedm-nitrobenzoic acidHigh[1]
Experimental Protocol: Controlled Mononitration of Benzoic Acid

Materials:

  • Benzoic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask, carefully add benzoic acid to an appropriate amount of concentrated sulfuric acid. Stir until dissolved.

  • Cool the flask in an ice-salt bath to between 0°C and 5°C.[8]

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping this mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the benzoic acid solution using an addition funnel. Ensure the internal temperature of the reaction flask does not exceed 10°C.[8][9]

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress via TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring.

  • The solid product will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Recrystallize the crude product from hot water or dilute acid to obtain pure m-nitrobenzoic acid.[9][14][15]

Section 4: Visual Guides

Diagram 1: Nitration of Benzoic Acid - Reaction Mechanism

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Potential Side Reaction: Dinitration HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus BenzoicAcid Benzoic Acid H2O H₂O SigmaComplex Sigma Complex (Carbocation Intermediate) BenzoicAcid->SigmaComplex + NO₂⁺ mNBA m-Nitrobenzoic Acid SigmaComplex->mNBA - H⁺ mNBA_start m-Nitrobenzoic Acid Dinitro 3,5-Dinitrobenzoic Acid mNBA_start->Dinitro + NO₂⁺ (Forcing Conditions)

Caption: Mechanism of benzoic acid nitration and the dinitration side reaction.

Diagram 2: Troubleshooting Logic for Dinitration

G Start Problem: Significant Dinitration Observed Temp Is reaction temperature > 15°C? Start->Temp Addition Was nitrating mixture added quickly? Temp->Addition No Sol_Temp Solution: Maintain temp at 0-10°C using an ice bath. Temp->Sol_Temp Yes Stoich Is there a large excess of HNO₃? Addition->Stoich No Sol_Addition Solution: Add nitrating mixture dropwise and slowly. Addition->Sol_Addition Yes Time Was reaction time excessively long? Stoich->Time No Sol_Stoich Solution: Use a minimal molar excess of nitric acid. Stoich->Sol_Stoich Yes Sol_Time Solution: Monitor reaction via TLC and quench upon completion. Time->Sol_Time Yes End Mononitration Optimized Time->End No Sol_Temp->Addition Sol_Addition->Stoich Sol_Stoich->Time Sol_Time->End

Caption: A decision tree for troubleshooting and preventing dinitration.

References

  • Profnit. (n.d.). Nitration Of Benzoic Acid.
  • Various Authors. (2017). What are the major products of nitration of benzoic acid? Quora.
  • Homework.Study.com. (n.d.). Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid?
  • Proprep. (n.d.). Why is methyl 3-nitrobenzoate the major product of this reaction, and why does the amount of dinitration increase at high temperatures?
  • AI for Science - Quora. (n.d.). What are the major products of nitration of benzoic acid?
  • Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • News Zone. (n.d.). Nitration Of Benzoic Acid.
  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • YouTube. (2023). Nitration Reaction of Benzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • ECHEMI. (n.d.). What is the role of sulphuric acid in nitration of benzene?
  • Reddit. (2018). Why does benzoic acid require a higher temperature for nitration?
  • Brainly.in. (2018). Major product of nitration of benzoic acid and why.
  • YouTube. (2021). Nitration of benzoic acid.
  • Wikipedia. (n.d.). Nitration.
  • ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?
  • Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?
  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • YouTube. (2022). The Nitro Group: How to Make Your Own Nitrobenzoic Acid.
  • Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution).
  • Wikipedia. (n.d.). Benzoic acid.

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Optimization

Minimizing decarboxylation of 2-Cyano-4-nitrobenzoic acid at high temperatures

Here is the technical support center guide for minimizing the decarboxylation of 2-Cyano-4-nitrobenzoic acid at high temperatures. Introduction Welcome to the technical resource center for 2-Cyano-4-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for minimizing the decarboxylation of 2-Cyano-4-nitrobenzoic acid at high temperatures.

Introduction

Welcome to the technical resource center for 2-Cyano-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and encounter challenges related to its thermal stability. The presence of two powerful electron-withdrawing groups—the ortho-nitro group and the para-cyano group—makes this molecule susceptible to thermal decarboxylation, leading to the formation of 3-nitrobenzonitrile and a subsequent loss of yield.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you understand, identify, and minimize unwanted decarboxylation in your high-temperature applications.

Part 1: Frequently Asked Questions (FAQ)

This section addresses common initial queries regarding the stability of 2-Cyano-4-nitrobenzoic acid.

Q1: Why is 2-Cyano-4-nitrobenzoic acid prone to decarboxylation at high temperatures?

A1: The susceptibility to decarboxylation is rooted in its electronic structure. The nitro (-NO₂) and cyano (-CN) groups are potent electron-withdrawing groups (EWGs). During thermal decarboxylation, a transient negative charge develops on the aromatic ring as the C-C bond to the carboxyl group breaks. These EWGs effectively stabilize this transient carbanionic intermediate through resonance and inductive effects, thereby lowering the activation energy required for the loss of CO₂.[1][2][3] The ortho position of the nitro group provides particularly strong stabilization.

Q2: At what temperature should I start to worry about decarboxylation?

A2: While there is no single "decarboxylation temperature," significant decomposition for substituted nitrobenzoic acids is often observed at elevated temperatures. For instance, studies on nitrobenzoic acid isomers show decomposition onsets at temperatures ranging from 150°C to over 200°C.[4] For 2-Cyano-4-nitrobenzoic acid, with its two activating EWGs, it is prudent to be cautious with temperatures exceeding 140-150°C . The rate of decarboxylation is highly dependent on the reaction medium, time, and presence of catalysts.[5]

Q3: Is decarboxylation reversible?

A3: No. The decarboxylation of aromatic carboxylic acids, where carbon dioxide (a stable gas) is evolved, is an irreversible process under typical laboratory conditions. Therefore, prevention is the only effective strategy.

Q4: Can my choice of solvent influence the rate of decarboxylation?

A4: Absolutely. The solvent plays a critical role. Protic solvents (like water, alcohols) can potentially facilitate the proton transfer steps that may be involved in certain decarboxylation mechanisms, especially under acidic or basic conditions.[5] High-boiling point, polar aprotic solvents like DMSO or DMF, while often used to achieve high reaction temperatures, can also promote decarboxylation. Whenever possible, using a lower-boiling point or less polar, aprotic solvent is a recommended starting point for optimization.

Part 2: In-Depth Troubleshooting Guide

This guide is structured in a problem-cause-solution format to help you diagnose and resolve decarboxylation issues in your experiments.

Problem 1: Low Yield of Desired Product, Accompanied by Gas Evolution
  • Observation: You are running a reaction with 2-Cyano-4-nitrobenzoic acid at >150°C and notice bubbling (gas evolution) while obtaining a lower-than-expected yield of your target molecule. An analysis of byproducts may reveal the presence of 3-nitrobenzonitrile.

  • Primary Suspected Cause: Thermal decarboxylation of the starting material.

  • Troubleshooting Workflow:

G start Problem: Low Yield & Gas Evolution q1 Is reaction temp > 150°C? start->q1 a1_yes High Probability of Thermal Decarboxylation q1->a1_yes Yes q2 Is a metal catalyst (e.g., Cu, Pd) present? q1->q2 No sol1 Solution 1: Reduce Reaction Temperature a1_yes->sol1 sol2 Solution 2: Change Solvent System a1_yes->sol2 sol3 Solution 3: Use an Alternative Activation Method a1_yes->sol3 a2_yes Catalyst may be promoting decarboxylation. q2->a2_yes Yes q2->sol1 No a2_yes->sol1 sol4 Solution 4: Screen for Alternative Catalysts a2_yes->sol4

Caption: Troubleshooting workflow for suspected decarboxylation.

Solutions & Methodologies
Solution 1: Systematic Temperature Reduction

The most direct approach is to lower the reaction temperature. The goal is to find a temperature that allows for a reasonable reaction rate while minimizing the rate of decarboxylation.

Protocol: Temperature Optimization Study

  • Setup: Prepare 3-5 identical small-scale reactions (e.g., 0.5 mmol scale).

  • Temperature Gradient: Set up the reactions to run at a gradient of temperatures. For example: 150°C (original condition), 135°C, 120°C, and 105°C.

  • Monitoring: At set time points (e.g., 1h, 4h, 12h), take an aliquot from each reaction. Quench the aliquot and analyze by a suitable method (TLC, LC-MS, or GC-MS) to quantify the remaining starting material, desired product, and the decarboxylated byproduct (3-nitrobenzonitrile).

  • Analysis: Plot the conversion to product and formation of byproduct against temperature. Select the optimal temperature that provides the best selectivity for your desired product.

Solution 2: Solvent System Modification

If high temperatures are unavoidable, changing the solvent can significantly impact stability. Move away from high-boiling point polar aprotic or protic solvents.

Table 1: Recommended Solvents for Minimizing Decarboxylation

SolventBoiling Point (°C)TypeRationale for Use
Toluene 111Aprotic, Non-polarLower boiling point, inert nature.
Dioxane 101Aprotic, Polar EtherGood solvating power, less reactive than DMF/DMSO.
Acetonitrile 82Aprotic, PolarSuitable for reactions that can proceed at lower temps.
Xylenes ~140Aprotic, Non-polarUse when >110°C is required; less polar than DMF.
Avoid
DMF 153Aprotic, PolarCan promote decarboxylation at high temperatures.
DMSO 189Aprotic, PolarHigh boiling point often leads to decomposition.
Water/Alcohols VariableProticCan facilitate proton transfer in side reactions.[5]
Solution 3: Alternative Chemical Activation (Low-Temperature Methods)

Instead of relying on high thermal energy to drive a reaction, convert the carboxylic acid into a more reactive intermediate that can undergo the desired transformation at a lower, safer temperature.

Protocol: Conversion to Acid Chloride This protocol converts the carboxylic acid to a highly reactive acid chloride, a common intermediate for amide or ester formation.

  • Setup: In a fume hood, suspend 2-Cyano-4-nitrobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Reaction: Gently reflux the mixture (approx. 76°C) for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Workup: Carefully remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 2-cyano-4-nitrobenzoyl chloride can often be used directly in the next step without purification.[6]

  • Subsequent Reaction: The acid chloride can now be reacted with nucleophiles (e.g., amines, alcohols) at much lower temperatures (e.g., 0°C to room temperature), completely avoiding the high temperatures that cause decarboxylation.

G cluster_high_temp High-Temperature Pathway cluster_low_temp Low-Temperature Activation Pathway start 2-Cyano-4-nitrobenzoic Acid path1 High Temp (>150°C) decarbox Decarboxylation (Undesired) start->decarbox High Temp (>150°C) intermediate 2-Cyano-4-nitrobenzoyl Chloride (Reactive Intermediate) start->intermediate SOCl2, cat. DMF Reflux (~76°C) product1 3-Nitrobenzonitrile + CO2 decarbox->product1 path2 SOCl2, cat. DMF Reflux (~76°C) product2 Desired Product (e.g., Amide, Ester) intermediate->product2 Nucleophile (NuH) Low Temp (0°C - RT) path3 Nucleophile (NuH) Low Temp (0°C - RT)

Caption: Comparison of high- vs. low-temperature reaction pathways.

Solution 4: Catalyst Screening

If your reaction requires a metal catalyst (e.g., for cross-coupling), be aware that some metals, particularly copper, are known to catalyze decarboxylation reactions, sometimes even at lower temperatures.[5][7]

  • Actionable Advice:

    • If using a copper catalyst, try to lower the reaction temperature as much as possible.

    • Screen for alternative catalysts. For example, if performing a Suzuki or Heck coupling, explore different palladium sources and ligands that may operate efficiently at lower temperatures (<120°C).

    • Consult the literature for catalyst systems known to be tolerant of thermally sensitive substrates.

References

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • Effects of Groups on Acidity of Benzoic acid I. (2016). YouTube. [Link]

  • Why do electron withdrawing groups increase the acidity of carboxylic acids? (2020). Quora. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). NIH National Library of Medicine. [Link]

  • DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. (1960). Canadian Journal of Chemistry. [Link]

  • Discuss how electron donating and withdrawing groups affect the acidity of benzoic acid derivatives. (n.d.). Proprep. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). NIH National Library of Medicine. [Link]

  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? (2014). ResearchGate. [Link]

  • Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. (n.d.). ResearchGate. [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO. [Link]

  • 4-Cyano-2-nitrobenzoic acid. (n.d.). PubChem. [Link]

  • Preparation of 2- and 4-nitrobenzoic acid. (1954).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 2-Cyano-4-nitrobenzoic Acid vs. 4-Cyano-2-nitrobenzoic Acid in Synthesis

In the strategic design of synthetic routes for pharmaceuticals, agrochemicals, and advanced materials, the selection of isomeric intermediates is a critical decision point. Positional isomers, while sharing the same mol...

Author: BenchChem Technical Support Team. Date: January 2026

In the strategic design of synthetic routes for pharmaceuticals, agrochemicals, and advanced materials, the selection of isomeric intermediates is a critical decision point. Positional isomers, while sharing the same molecular formula, often exhibit profoundly different physicochemical properties and reactivity. This guide provides an in-depth technical comparison of two such isomers: 2-Cyano-4-nitrobenzoic acid and 4-Cyano-2-nitrobenzoic acid . Our analysis, tailored for researchers, scientists, and drug development professionals, will dissect the nuances of their synthesis, reactivity, and practical applications, providing the causal insights necessary for informed decision-making in the laboratory.

Physicochemical Properties: A Tale of Two Isomers

The placement of the cyano (-CN) and nitro (-NO₂) groups relative to the carboxylic acid (-COOH) function dictates the molecule's electronic environment, polarity, and crystal lattice packing. These factors, in turn, influence solubility, acidity, and melting point. Both isomers possess the same molecular weight and formula, but their structural differences are paramount.

Table 1: Comparison of Physicochemical Properties

Property2-Cyano-4-nitrobenzoic acid4-Cyano-2-nitrobenzoic acid
Structure
CAS Number 126388-92-9[1]64629-99-8[2]
Molecular Formula C₈H₄N₂O₄C₈H₄N₂O₄
Molecular Weight 192.13 g/mol 192.13 g/mol [2]
Melting Point Data not readily availableData not readily available
Acidity (pKa) Data not readily available (Qualitatively predicted to be the stronger acid)Data not readily available (Qualitatively predicted to be the weaker acid)
Solubility Expected to have limited solubility in water, soluble in polar organic solvents.Expected to have limited solubility in water, soluble in polar organic solvents.

While specific experimental data for melting points and pKa are not consistently reported in the literature, we can predict their relative properties based on established electronic principles, which will be explored in the reactivity section.

Synthesis and Strategic Considerations

The accessibility of a starting material is a primary concern in process development. The synthetic routes to these two isomers are distinct, reflecting the directing effects of the substituents on the aromatic ring.

Synthesis of 2-Cyano-4-nitrobenzoic Acid

The most logical and documented pathway to this isomer is the oxidation of a methyl group from a readily available toluene precursor. The synthesis starts from 4-nitro-o-xylene or, more directly, 2-methyl-4-nitrobenzonitrile. The strong electron-withdrawing nature of the nitro and cyano groups makes the methyl group resistant to oxidation, often requiring potent oxidizing agents or catalyzed reactions.[3]

Synthesis of 4-Cyano-2-nitrobenzoic Acid

Direct synthesis of this isomer is less commonly documented. Two plausible strategies emerge based on classic aromatic chemistry: nucleophilic aromatic substitution (SNAr) of a halide or a Sandmeyer reaction .

  • Cyanation of a Halide: This route involves the displacement of a halide (typically chloride) from a precursor like 4-chloro-2-nitrobenzoic acid using a cyanide source, such as copper(I) cyanide (CuCN). This is an effective method for introducing a cyano group, particularly when the ring is activated by electron-withdrawing groups like a nitro group.[4]

  • Sandmeyer Reaction: This classic transformation converts an aromatic amine into a wide array of functional groups. The synthesis would begin with 4-amino-2-nitrobenzoic acid, which is converted to an intermediate diazonium salt. Subsequent treatment with copper(I) cyanide introduces the cyano group at the 4-position.[5][6]

The following workflow illustrates these divergent synthetic strategies.

G cluster_0 Synthesis of 2-Cyano-4-nitrobenzoic acid cluster_1 Synthesis of 4-Cyano-2-nitrobenzoic acid (Route A) cluster_2 Synthesis of 4-Cyano-2-nitrobenzoic acid (Route B) A0 2-Methyl-4-nitrobenzonitrile A2 2-Cyano-4-nitrobenzoic acid A0->A2 Oxidation A1 Oxidizing Agent (e.g., KMnO₄ or HNO₃/Catalyst) A1->A2 B0 4-Chloro-2-nitrobenzoic acid B2 4-Cyano-2-nitrobenzoic acid B0->B2 Nucleophilic Aromatic Substitution (Cyanation) B1 CuCN, Solvent (e.g., Quinoline, DMF) B1->B2 C0 4-Amino-2-nitrobenzoic acid C2 4-Cyano-2-nitrobenzoic acid C0->C2 Sandmeyer Reaction C1 1. NaNO₂, HCl (Diazotization) 2. CuCN (Sandmeyer Reaction) C1->C2

Caption: Comparative synthetic workflows for the target isomers.

Mechanistic Insights and Reactivity Comparison

The true utility of an intermediate is revealed in its reactivity. The electronic interplay between the three functional groups in each isomer creates distinct chemical personalities. Both the -NO₂ and -CN groups are strongly electron-withdrawing, but their positions relative to the -COOH group and to each other are key.

G cluster_0 2-Cyano-4-nitrobenzoic acid cluster_1 4-Cyano-2-nitrobenzoic acid A_ring Aromatic Ring A_COOH -COOH (Position 1) A_CN -CN (Position 2) (ortho) A_CN->A_COOH Strong -I (Inductive) Steric Hindrance ('Ortho Effect') A_NO2 -NO₂ (Position 4) (para) A_NO2->A_COOH Strong -I (Inductive) Strong -M (Mesomeric) B_ring Aromatic Ring B_COOH -COOH (Position 1) B_NO2 -NO₂ (Position 2) (ortho) B_NO2->B_COOH Strong -I (Inductive) Steric Hindrance ('Ortho Effect') B_CN -CN (Position 4) (para) B_CN->B_COOH Strong -I (Inductive) Strong -M (Mesomeric)

Caption: Electronic effects influencing carboxylic acid reactivity.

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion, increasing acidity (lowering pKa).

  • 2-Cyano-4-nitrobenzoic acid: The carboxylate is stabilized by the inductive effect (-I) of the ortho-cyano group and by both the inductive (-I) and powerful mesomeric/resonance (-M) effects of the para-nitro group. The ortho-cyano group may also cause steric hindrance, forcing the carboxylic acid out of the plane of the benzene ring, which can further enhance acidity by reducing destabilizing resonance with the ring.

  • 4-Cyano-2-nitrobenzoic acid: The carboxylate is stabilized by the inductive effect (-I) of the ortho-nitro group and by both the inductive (-I) and mesomeric (-M) effects of the para-cyano group.

Expert Assessment: 2-Cyano-4-nitrobenzoic acid is predicted to be the stronger acid. While both isomers benefit from powerful electron-withdrawing groups, the resonance stabilization from a para-nitro group is generally stronger than that from a para-cyano group. This superior delocalization of the negative charge on the carboxylate makes the conjugate base of the 2-cyano-4-nitro isomer more stable.

Reactivity of the Carboxylic Acid Group

Reactions such as esterification and amidation involve nucleophilic attack on the carbonyl carbon of the carboxylic acid (or its activated form, like an acyl chloride).

  • Causality: The electrophilicity of this carbonyl carbon is enhanced by the electron-withdrawing effects of the ring substituents. Due to the stronger overall electron-withdrawing capacity of the substituent array in 2-cyano-4-nitrobenzoic acid (driven by the para-nitro group), its carbonyl carbon is expected to be more electrophilic.

  • Performance Insight: This suggests that 2-Cyano-4-nitrobenzoic acid may react faster or under milder conditions in amidation and esterification reactions compared to its isomer. However, the steric bulk of the ortho-cyano group might slightly impede the approach of very large nucleophiles.

Reactivity of the Aromatic Ring

Both isomers are highly electron-deficient, making them poor candidates for electrophilic aromatic substitution but excellent substrates for Nucleophilic Aromatic Substitution (SNAr) , should a suitable leaving group be present on the ring. The nitro and cyano groups strongly activate the ortho and para positions to nucleophilic attack.

Applications in Research and Development: Case Studies

The choice between these isomers is often dictated by the final target molecule. Their distinct structures make them valuable in different fields.

Case Study 1: 2-Cyano-4-nitrobenzoic acid in Antiviral Drug Discovery

This isomer is a key precursor for the synthesis of 2-cyano-4-nitrobenzamide . This benzamide serves as a crucial intermediate in the preparation of N-acylthiourea derivatives, which have shown potent inhibitory activity against herpes viruses.[7] The synthetic logic involves activating the carboxylic acid, converting it to the amide, and then using the amide in subsequent steps to build the thiourea pharmacophore.

Caption: Synthetic pathway utilizing 2-Cyano-4-nitrobenzoic acid.

Case Study 2: 4-Cyano-2-nitrobenzoic acid in Agrochemicals

The methyl ester of this isomer, 4-cyano-2-nitrobenzoic acid methyl ester , is a documented intermediate in the synthesis of the sulfonylurea herbicide Mesosulfuron-methyl .[2] In a patented synthetic route, the nitro group at the 2-position is displaced by a nucleophile (benzyl mercaptan), initiating a sequence of reduction, sulfonylation, and condensation reactions to build the complex herbicide molecule.[2] The specific arrangement of the cyano and nitro (or its subsequent transformations) groups is essential for the final biological activity.

Caption: Synthetic pathway utilizing 4-Cyano-2-nitrobenzoic acid.

Experimental Protocols

The following protocols are representative methods based on established chemical principles and analogous reactions reported in the literature. They are intended as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of 2-Cyano-4-nitrobenzoic acid via Oxidation

(Representative method adapted from the oxidation of substituted nitrotoluenes)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-4-nitrobenzonitrile (1.0 eq.). Add a solution of potassium permanganate (KMnO₄, ~3.0 eq.) in a mixture of water and a suitable co-solvent like pyridine or tert-butanol.

  • Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the pad with hot water.

  • Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of 2-cyano-4-nitrobenzoic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Protocol 2: Synthesis of 4-Cyano-2-nitrobenzoic acid via Cyanation

(Representative method adapted from the synthesis of 4-cyano-3-nitrobenzoic acid)[4]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), combine 4-chloro-2-nitrobenzoic acid (1.0 eq.), copper(I) cyanide (CuCN, 2.0 eq.), and a high-boiling solvent such as quinoline or N,N-dimethylformamide (DMF).

  • Execution: Heat the reaction mixture to a high temperature (typically 160-180 °C) with stirring. The reaction is often monitored by TLC or LC-MS, tracking the disappearance of the starting material. This may take several hours.

  • Work-up: Cool the dark reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a solution of concentrated hydrochloric acid or aqueous ferric chloride to dissolve copper salts.

  • Isolation: Extract the aqueous mixture several times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product is often a dark solid. Purify the material using column chromatography on silica gel, eluting with a solvent system such as dichloromethane/acetic acid or ethyl acetate/hexanes to afford the pure 4-cyano-2-nitrobenzoic acid.

Conclusion and Recommendations

The choice between 2-Cyano-4-nitrobenzoic acid and 4-Cyano-2-nitrobenzoic acid is fundamentally a choice between two distinct synthons with unique reactivity profiles and established applications.

  • Choose 2-Cyano-4-nitrobenzoic acid when:

    • The synthetic goal involves leveraging a highly acidic benzoic acid or a highly electrophilic carbonyl carbon for subsequent transformations like amidation.

    • The target molecule requires the specific para-nitro, ortho-cyano substitution pattern, as seen in certain antiviral precursors.

    • The synthetic strategy starts from readily available nitrotoluene derivatives.

  • Choose 4-Cyano-2-nitrobenzoic acid when:

    • The synthetic strategy requires the introduction of the cyano group via a Sandmeyer reaction or nucleophilic substitution of a halide.

    • The target molecule, such as the herbicide Mesosulfuron-methyl, requires the specific para-cyano, ortho-nitro (or a group derived from it) substitution pattern.

By understanding the causal relationships between isomeric structure, synthesis, and reactivity, researchers can design more efficient, predictable, and robust synthetic routes, ultimately accelerating the discovery and development process.

References

  • Synthetic Communic
  • CN109879817B - Preparation method of mesosulfuron-methyl - Google Patents.
  • Aztec Biotech. 4-Cyano-2-nitrobenzoic acid methyl ester. Available at: [Link]

  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents.
  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]

  • Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Available at: [Link]

  • Dounay, A. B., & Dube, P. (2012). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Organic letters, 14(16), 4334–4337. Available at: [Link]

  • PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Available at: [Link]

  • CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents.
  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents.
  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Available at: [Link]

  • Jin, J., Wen, Q., Lu, P., & Wang, Y. (2012). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Chemical Communications, 48(80), 9933-9935. Available at: [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Available at: [Link]

  • ResearchGate. A Bio-inspired Copper Catalyst System for Practical Catalytic Cyanation of Aryl Bromides. Available at: [Link]

  • CN106243046A - Preparation method of mesosulfuron-methyl - Google Patents.
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Comparative

An In-depth Acidity Analysis: A Comparative Guide to 2-Cyano-4-nitrobenzoic Acid and Isomeric Nitrobenzoic Acids

In the landscape of pharmaceutical and materials science research, the acidity of an organic molecule, quantified by its acid dissociation constant (pKa), is a cornerstone of its physicochemical profile. This parameter c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the acidity of an organic molecule, quantified by its acid dissociation constant (pKa), is a cornerstone of its physicochemical profile. This parameter critically influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, thereby dictating its efficacy and application. This guide provides a comprehensive comparison of the acidity of 2-Cyano-4-nitrobenzoic acid and its structural isomers, the nitrobenzoic acids. We will delve into the electronic effects governing their acidity and provide a robust experimental framework for pKa determination.

Understanding Acidity in Substituted Benzoic Acids

The acidity of benzoic acid is significantly modulated by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the resulting carboxylate anion through inductive and resonance effects.[1][2] Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a decrease in acidity.[2][3] The magnitude of this effect is dictated by the interplay of:

  • Inductive Effect (-I): The withdrawal of electron density through the sigma (σ) bonds. The strength of this effect diminishes with distance from the carboxyl group.[1][3]

  • Resonance Effect (-M or -R): The delocalization of electrons through the pi (π) system of the aromatic ring. This effect is most pronounced when the substituent is at the ortho or para position relative to the carboxyl group.[4][5]

Both the nitro (-NO₂) and cyano (-CN) groups are potent electron-withdrawing groups. The nitro group exerts a strong -I and -M effect, while the cyano group exhibits a strong -I and a moderate -M effect.[1][5]

Comparative Acidity: A Data-Driven Analysis

The acidity of 2-Cyano-4-nitrobenzoic acid and its related isomers is best understood through a direct comparison of their pKa values. A lower pKa value signifies a stronger acid.[6]

CompoundStructurepKa Value
Benzoic AcidC₆H₅COOH4.20[7]
2-Nitrobenzoic Acido-NO₂C₆H₄COOH2.16[8]
3-Nitrobenzoic Acidm-NO₂C₆H₄COOH3.47[9]
4-Nitrobenzoic Acidp-NO₂C₆H₄COOH3.44[10]
2-Cyanobenzoic Acido-CNC₆H₄COOH(Stronger than Benzoic Acid)[11]
3-Cyanobenzoic Acidm-CNC₆H₄COOH3.60[12]
4-Cyanobenzoic Acidp-CNC₆H₄COOH3.55[13]
2-Cyano-4-nitrobenzoic Acid2-CN-4-NO₂C₆H₃COOH(Predicted to be the strongest)

From the data, a clear trend emerges: all substituted isomers are more acidic than benzoic acid itself. This is a direct consequence of the electron-withdrawing nature of the nitro and cyano groups, which stabilize the carboxylate anion.[14]

Analysis of Isomeric Effects:

  • Ortho Effect: 2-Nitrobenzoic acid is significantly more acidic than its meta and para isomers. This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors. The proximity of the ortho substituent can force the carboxyl group out of the plane of the benzene ring, which can increase acidity.[15][16] Additionally, the inductive effect is strongest at the ortho position due to its proximity to the carboxyl group.[16] A similar, though less pronounced, ortho effect is observed for 2-cyanobenzoic acid.[11]

  • Meta vs. Para Isomers: For the nitrobenzoic acids, the para isomer is slightly more acidic than the meta isomer.[10][17] This is because the nitro group at the para position can delocalize the negative charge of the carboxylate anion through both resonance and inductive effects. At the meta position, only the inductive effect is operative.[5] A similar trend is observed for the cyanobenzoic acids.[12][13]

  • 2-Cyano-4-nitrobenzoic Acid: The presence of two potent electron-withdrawing groups, a cyano group at the 2-position and a nitro group at the 4-position, will have a synergistic effect on acidity. Both groups will contribute to the stabilization of the carboxylate anion through a combination of strong inductive and resonance effects. This additive effect is expected to make 2-Cyano-4-nitrobenzoic acid a significantly stronger acid than any of the single-substituted isomers.

Visualizing Electronic Effects

The following diagram illustrates the interplay of inductive and resonance effects on the stability of the carboxylate anion for the different isomers.

Caption: Electronic effects on benzoate anion stability.

Experimental Determination of pKa: A Validated Protocol

To empirically validate the predicted acidities, a precise determination of pKa is essential. Potentiometric titration is a robust and widely used method for this purpose.[18][19]

Principle:

This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the acidic compound. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[18]

Step-by-Step Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the benzoic acid derivative in a suitable solvent (e.g., a water-ethanol mixture for compounds with low aqueous solubility).

    • Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

    • Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[18]

  • Titration Setup:

    • Place a known volume (e.g., 25.00 mL) of the acidic solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Fill a burette with the standardized 0.1 M NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then for several increments beyond this point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is the pH of the solution at the half-equivalence point.[18]

Alternative Method: UV-Vis Spectrophotometry

For compounds with a chromophore that changes absorbance with pH, UV-Vis spectrophotometry offers a sensitive alternative for pKa determination.[20][21] This method relies on measuring the absorbance of the compound in a series of buffer solutions of known pH.[20][22]

Experimental Workflow Visualization

The following diagram outlines the key stages in the experimental determination of pKa via potentiometric titration.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Solutions 0.01 M Acidic Solution 0.1 M Standardized NaOH setup Setup Titration Apparatus Beaker with Acid Stirrer pH Electrode Burette with NaOH prep_solutions->setup calibrate_ph Calibrate pH Meter Standard Buffers (pH 4, 7, 10) calibrate_ph->setup titrate Perform Titration Add NaOH in Increments Record pH and Volume setup->titrate plot_curve Plot Titration Curve pH vs. Volume of NaOH titrate->plot_curve determine_ep Determine Equivalence Point Inflection Point or First Derivative Peak plot_curve->determine_ep calculate_pka Calculate pKa pH at Half-Equivalence Point determine_ep->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of substituted benzoic acids is a predictable yet nuanced property governed by the electronic nature and position of the substituents. Both the nitro and cyano groups significantly increase the acidity of benzoic acid through their powerful electron-withdrawing effects. The presence of both groups in 2-Cyano-4-nitrobenzoic acid is anticipated to result in a compound with markedly enhanced acidity. The experimental protocols detailed herein provide a reliable framework for the empirical determination of these crucial pKa values, enabling researchers to make informed decisions in drug design and material development.

References

  • Wikipedia. 3-Nitrobenzoic acid. [Link][9]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link][1]

  • PubChem. 4-Nitrobenzoic Acid. [Link][10]

  • PubChem. 3-Nitrobenzoic acid. [Link][17]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link][20]

  • Allen Institute for AI. pK_a value of 4- nitrobenzoic acid to lower than that of benzoic acid . Explain. [Link][6]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link][23]

  • National Center for Biotechnology Information. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. [Link][24]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Benzoic Acids. [Link][2]

  • National Center for Biotechnology Information. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link][21]

  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. [Link][4]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link][22]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link][18]

  • HCPG. Acidity of Carboxylic Acids. [Link][15]

  • Allen Institute for AI. p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to. [Link][25]

  • Quora. (2020, December 9). What has more acidic character between para Nitro benzoic acid and meta hydroxy benzoic acid.? Please urgently help.!. [Link][5]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link][3]

  • Quora. (2017, August 30). Does cyanide show the ortho effect in benzoic acid? If not, then what are the exceptions of.... [Link][11]

  • Brainly.in. (2019, March 21). Pka value of 4 nitrobenzoic acid is lower than that of benzoic acid. [Link][14]

  • National Center for Biotechnology Information. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link][19]

  • Wikipedia. 2-Nitrobenzoic acid. [Link][8]

  • Wikimedia Commons. (2025, September 18). File:PKa of benzoic acid is 4.2 which means it is a weaker acid than p-cyanobenzoic acid.png. [Link][26]

  • ResearchGate. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link][7]

  • Wikipedia. 4-Nitrobenzoic acid. [Link][27]

Sources

Validation

A Senior Application Scientist's Guide to Alternative Precursors for N-Acyl-N'-Arylthiourea Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, N-acyl-N'-arylthioureas represent a class of compounds with remarkable biological ver...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, N-acyl-N'-arylthioureas represent a class of compounds with remarkable biological versatility. Their synthesis, therefore, is a critical area of study. While the traditional approach to their preparation is well-established, it is not without its limitations. This guide provides an in-depth comparison of alternative precursors for the synthesis of N-acyl-N'-arylthioureas, offering field-proven insights and experimental data to inform your selection of the most appropriate synthetic strategy.

The Conventional Route: A Critical Look at Acyl Chlorides

The most common method for synthesizing N-acyl-N'-arylthioureas involves the reaction of an acyl chloride with a thiocyanate salt (such as potassium or ammonium thiocyanate) to form an acyl isothiocyanate intermediate in situ. This intermediate is then reacted with an aryl amine to yield the final product.[1] This method, while effective, often requires the preparation of acyl chlorides from their corresponding carboxylic acids, a step that can involve harsh reagents like thionyl chloride or oxalyl chloride. These reagents can be hazardous and may not be compatible with sensitive functional groups on the desired molecule.

A Greener Alternative: Direct Activation of Carboxylic Acids

A significant advancement in the synthesis of N-acyl-N'-arylthioureas is the move away from acyl chlorides towards the direct use of carboxylic acids. This approach is not only more atom-economical but also avoids the use of harsh chlorinating agents, making it a "greener" alternative.

One of the most promising methods for this direct conversion involves the use of trichloroisocyanuric acid (TCCA) in combination with triphenylphosphine (TPP). This reagent system effectively activates the carboxylic acid, allowing for its direct conversion to the acyl isothiocyanate intermediate.

Causality of Experimental Choice: The TCCA/TPP System

The TCCA/TPP system is a powerful tool for this transformation due to the in situ generation of a highly reactive phosphonium salt. The carboxylic acid attacks this species, forming an activated acyl phosphonium salt. This intermediate then readily reacts with a thiocyanate salt to generate the acyl isothiocyanate. The mild reaction conditions and the ability to perform this as a one-pot synthesis are significant advantages over the traditional acyl chloride route.

Expanding the Precursor Toolkit: N-Acyl Cyanamides and Three-Component Reactions

Beyond the direct use of carboxylic acids, other innovative precursors and methodologies are emerging for the synthesis of N-acyl-N'-arylthioureas and related structures.

N-Acyl Cyanamides: A Radical Approach

A novel, tin-free, one-pot radical approach utilizes N-acyl cyanamides as precursors.[2] This method involves the photoactivated reduction of aromatic disulfides, leading to hydrothiolation of the cyanamide. This is followed by a spontaneous 1,3-migration of the acyl group to form an N-acyl isothiourea, which can then be reacted with an amine.[2] While this method is highly innovative, its broader applicability and substrate scope are still under investigation.

Three-Component Synthesis: Building Complexity in One Pot

Three-component reactions offer an efficient way to build molecular complexity in a single step. For the synthesis of related S-substituted N-acyl ureas, a one-pot system combining an alkyl halide, thiourea, and a carbamoyl chloride has been developed.[3] This strategy proceeds through the formation of an isothiouronium salt intermediate. While this specific example leads to N-acyl ureas, the principle of using multi-component reactions to construct the core thiourea scaffold holds promise for the development of new synthetic routes to N-acyl-N'-arylthioureas.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison of these methods, the following table summarizes key performance indicators based on available experimental data.

Precursor ClassMethodTypical Reaction ConditionsTypical YieldsAdvantagesDisadvantages
Acyl Chlorides Traditional MethodAnhydrous acetone, refluxGood to excellentWell-established, generally high yielding.Requires preparation of acyl chlorides, which can involve harsh reagents. Not suitable for sensitive substrates.
with Phase-Transfer CatalystBiphasic system with a catalyst like TBABImproved yields (e.g., from 41% to 76% in one study)Higher yields, potentially milder conditions.Adds cost and an additional reagent to the reaction.
Carboxylic Acids TCCA/TPP ActivationRoom temperature, one-potGood to excellentAvoids harsh chlorinating agents, milder conditions, "greener" approach.Requires stoichiometric amounts of TPP, leading to triphenylphosphine oxide as a byproduct which needs to be removed.
N-Acyl Cyanamides Radical-based SynthesisPhotoactivation, Hünig's baseModerate to goodNovel, tin-free radical approach.Requires specialized equipment (photo-reactor), substrate scope may be limited.
Alkyl Halides, Thiourea, Carbamoyl Chlorides Three-Component SynthesisMild conditions (40 °C)Good to excellent (for S-substituted N-acyl ureas)High atom economy, one-pot procedure.Primarily demonstrated for N-acyl ureas; direct applicability to N-acyl-N'-arylthioureas needs further development.

Experimental Protocols: Step-by-Step Methodologies

To ensure the reproducibility of these findings, detailed experimental protocols for the key synthetic methods are provided below.

Protocol 1: Traditional Synthesis from Acyl Chloride

This protocol is a general procedure for the one-pot synthesis of N-acyl-N'-arylthioureas from an acyl chloride.

Materials:

  • Acyl chloride (1.0 eq)

  • Ammonium thiocyanate (1.2 eq)

  • Aryl amine (1.0 eq)

  • Anhydrous acetone

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate in anhydrous acetone.

  • To this solution, add the acyl chloride dropwise with stirring. The reaction is often exothermic.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the formation of the acyl isothiocyanate.

  • Add the aryl amine to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetone) to afford the pure N-acyl-N'-arylthiourea.

Diagram of Traditional Synthesis Workflow

G cluster_0 Step 1: Acyl Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation cluster_2 Workup AcylChloride Acyl Chloride AcylIsothiocyanate Acyl Isothiocyanate (in situ) AcylChloride->AcylIsothiocyanate AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->AcylIsothiocyanate Acetone Anhydrous Acetone ArylAmine Aryl Amine AcylIsothiocyanate->ArylAmine + Product N-Acyl-N'-Arylthiourea ArylAmine->Product Reflux Workup 1. Pour into ice water 2. Filter 3. Recrystallize Product->Workup

Caption: Workflow for the traditional synthesis of N-acyl-N'-arylthioureas.

Protocol 2: Synthesis from Carboxylic Acid via TCCA/TPP Activation

This protocol describes a one-pot procedure for the synthesis of N-acyl-N'-arylthioureas directly from carboxylic acids.

Materials:

  • Carboxylic acid (1.0 eq)

  • Trichloroisocyanuric acid (TCCA) (0.4 eq)

  • Triphenylphosphine (TPP) (1.2 eq)

  • Potassium thiocyanate (1.2 eq)

  • Aryl amine (1.0 eq)

  • Anhydrous acetonitrile

Procedure:

  • To a stirred solution of the carboxylic acid and TCCA in anhydrous acetonitrile, add TPP portion-wise at room temperature.

  • Stir the mixture for 15-30 minutes until the carboxylic acid is fully activated (can be monitored by TLC).

  • Add potassium thiocyanate to the reaction mixture and continue stirring for 1-2 hours.

  • Introduce the aryl amine to the reaction vessel and stir at room temperature for an additional 2-3 hours.

  • Upon completion of the reaction, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and obtain the pure N-acyl-N'-arylthiourea.

Diagram of TCCA/TPP Activation Workflow

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Acyl Isothiocyanate Formation cluster_2 Step 3: Thiourea Formation cluster_3 Workup CarboxylicAcid Carboxylic Acid ActivatedAcid Activated Acylphosphonium Salt CarboxylicAcid->ActivatedAcid TCCA_TPP TCCA / TPP TCCA_TPP->ActivatedAcid Acetonitrile Anhydrous Acetonitrile KSCN Potassium Thiocyanate ActivatedAcid->KSCN + AcylIsothiocyanate Acyl Isothiocyanate KSCN->AcylIsothiocyanate ArylAmine Aryl Amine AcylIsothiocyanate->ArylAmine + Product N-Acyl-N'-Arylthiourea ArylAmine->Product Stir at RT Workup 1. Quench with water 2. Extract 3. Column Chromatography Product->Workup

Caption: One-pot synthesis of N-acyl-N'-arylthioureas from carboxylic acids.

Conclusion and Future Outlook

The synthesis of N-acyl-N'-arylthioureas has evolved beyond the traditional reliance on acyl chlorides. The direct use of carboxylic acids as precursors, facilitated by activating agents like the TCCA/TPP system, offers a milder and more environmentally friendly alternative without compromising on yield. Furthermore, the exploration of novel precursors such as N-acyl cyanamides and the application of multi-component reaction strategies are pushing the boundaries of synthetic efficiency and innovation in this field.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including substrate compatibility, desired scale, and cost-effectiveness. The methods outlined in this guide provide a robust toolkit for the synthesis of this important class of compounds, enabling the continued exploration of their therapeutic potential. As research progresses, we can anticipate the development of even more efficient and sustainable methods for the synthesis of N-acyl-N'-arylthioureas, further empowering the scientific community in the quest for new and effective medicines.

References

  • Shandu, M. P., Ngwenya, A. R., Lamola, J. L., & Moshapo, P. T. (2025). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. RSC Advances, 15(1), 1-8.
  • Maestri, G., Larraufie, M. H., Ollivier, C., Malacria, M., Fensterbank, L., & Lacote, E. (2012). Rearrangements of N-acyl isothioureas. Alternate access to acylguanidines from cyanamides. Organic letters, 14(21), 5538–5541.
  • Wei, K. L., Wu, C. H., Huang, W. H., Lin, J. J., & Dai, S. A. (2006). N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide-imide)s. Macromolecules, 39(1), 12-14.
  • Roman, R., Nuță, D. C., Limban, C., Chiriță, C., Popa, M., Bleotu, C., ... & Chifiriuc, M. C. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.

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Comparative

A Researcher's Guide to the Spectroscopic Comparison of 2-Cyano-4-nitrobenzoic Acid and Its Derivatives

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is a foundational pillar of success. 2-Cyano-4-nitrobenzoic acid (CNBA) and its derivatives are valu...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is a foundational pillar of success. 2-Cyano-4-nitrobenzoic acid (CNBA) and its derivatives are valuable intermediates, notably in the synthesis of antiviral agents and other complex molecules.[1] The strategic placement of the cyano (-C≡N), nitro (–NO₂), and carboxylic acid (–COOH) groups creates a unique electronic and structural profile, making these compounds versatile synthons. However, subtle modifications to this scaffold, such as esterification of the acid, reduction of the nitro group, or substitution on the aromatic ring, can profoundly alter the molecule's properties.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of CNBA and two key derivatives: Methyl 2-cyano-4-nitrobenzoate (the methyl ester) and 4-Amino-2-cyanobenzoic acid (the reduced form). By understanding how specific functional group transformations manifest in common spectroscopic analyses—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—researchers can gain unambiguous structural confirmation and deeper insight into the electronic nature of their compounds.

The Logic of Spectroscopic Characterization

The core principle behind this comparative analysis is that each spectroscopic technique probes a different aspect of molecular structure.

  • NMR Spectroscopy reveals the carbon-hydrogen framework and the electronic environment of each nucleus.[2][3]

  • FT-IR Spectroscopy identifies the specific functional groups present by detecting their characteristic vibrational frequencies.[4]

  • UV-Vis Spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

  • Mass Spectrometry determines the molecular weight and provides clues about the structure through fragmentation patterns.[5]

By integrating data from these orthogonal techniques, a self-validating and comprehensive structural picture emerges.

G cluster_workflow General Spectroscopic Workflow prep Sample Preparation (Dissolution/Pelletizing) analysis Spectroscopic Analysis (NMR, FT-IR, UV-Vis, MS) prep->analysis Input Sample processing Data Processing (Transformation, Baseline Correction) analysis->processing Raw Data (FID, Interferogram) interpretation Comparative Interpretation & Structural Elucidation processing->interpretation Processed Spectra

Caption: A generalized workflow for the spectroscopic characterization of synthesized organic compounds.

Comparative Structural Analysis

The guide focuses on CNBA and two common derivatives that represent frequent synthetic transformations: esterification and nitro group reduction.

G CNBA 2-Cyano-4-nitrobenzoic Acid (Parent Compound) Ester Methyl 2-cyano-4-nitrobenzoate (Derivative 1) CNBA->Ester Esterification (CH₃OH, H⁺) Amine 4-Amino-2-cyanobenzoic Acid (Derivative 2) CNBA->Amine Reduction (e.g., H₂, Pd/C)

Sources

Validation

The Scaffolding of a Cure: Evaluating the Biological Activity of Compounds Synthesized from 2-Cyano-4-nitrobenzoic Acid

A Senior Application Scientist's Guide to Synthesis, Evaluation, and Comparison In the landscape of medicinal chemistry, the journey from a simple precursor molecule to a potent therapeutic agent is one of meticulous des...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Evaluation, and Comparison

In the landscape of medicinal chemistry, the journey from a simple precursor molecule to a potent therapeutic agent is one of meticulous design, synthesis, and rigorous evaluation. 2-Cyano-4-nitrobenzoic acid is one such precursor, a versatile scaffold ripe with potential. The electron-withdrawing properties of its cyano and nitro groups make it an attractive starting point for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth technical exploration of the synthesis and biological evaluation of compounds derived from this promising starting material, with a focus on their potential as anticancer agents. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and objectively compare the performance of a synthesized compound with established alternatives, supported by experimental data.

From Precursor to Potency: The Synthetic Pathway

The journey begins with the transformation of the starting material into a more reactive intermediate. For the synthesis of many biologically active nitrogen-containing heterocycles, such as quinazolines, the carboxylic acid and nitro group of 2-Cyano-4-nitrobenzoic acid need to be chemically altered. A common strategic approach involves the reduction of the nitro group to an amine and the conversion of the carboxylic acid to a group amenable to cyclization.

A particularly fruitful avenue of investigation has been the synthesis of quinazoline derivatives, a class of compounds known to possess a wide range of pharmacological activities, including anticancer effects. Many successful anticancer drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold and function by inhibiting epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.

A representative synthetic pathway to a quinazoline derivative, inspired by the work of Zhu et al. (2021), begins with a close derivative of our starting material, 2-amino-4-nitrobenzoic acid. This intermediate can be readily synthesized from 2-Cyano-4-nitrobenzoic acid through standard organic chemistry transformations. The following workflow illustrates the synthesis of a 6-nitroquinazolin-4(3H)-one, a key intermediate for further elaboration.[1]

Synthetic Workflow A 2-Amino-4-nitrobenzoic acid C 6-Nitroquinazolin-4(3H)-one A->C Cyclization (150°C, 16h) B Formamide B->C

Caption: Synthesis of a key quinazoline intermediate.

This initial cyclization reaction provides the core quinazoline structure, which can then be further modified to introduce various substituents, leading to a library of compounds for biological screening.[1]

Assessing Biological Activity: A Two-Pronged Approach

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. For potential anticancer agents, a tiered approach is often employed, starting with in vitro assays to assess cytotoxicity against cancer cell lines, followed by more specific assays to elucidate the mechanism of action.

Part 1: In Vitro Cytotoxicity Screening

The initial screening of novel compounds typically involves assessing their ability to kill or inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, HT-29 colon cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The old medium is removed from the cells, and the medium containing the different compound concentrations is added. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with synthesized compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 2: Mechanistic Studies - Targeting the Engine of Cancer

For compounds that exhibit significant cytotoxicity, the next step is to investigate their mechanism of action. As many quinazoline derivatives are known to target EGFR, an enzyme inhibition assay is a logical next step.

Experimental Protocol: EGFR Kinase Inhibition Assay

  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The synthesized compounds are pre-incubated with the EGFR kinase in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric assay that measures the amount of ADP produced or a fluorescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value for EGFR inhibition is then determined.

Comparative Analysis: Putting the Data into Context

The true measure of a novel compound's potential lies in its performance relative to existing alternatives. In the study by Zhu et al. (2021), a series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and evaluated. Their cytotoxic and EGFR inhibitory activities were compared to those of known anticancer agents.[1]

The following table summarizes the in vitro anticancer activity of a representative synthesized compound (let's call it "Compound X" for illustrative purposes, based on the findings for the most potent compounds in the study) and compares it with a standard chemotherapy drug, cisplatin, and a targeted therapy, gefitinib.

CompoundA549 (Lung Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)EGFR Kinase IC50 (µM)
Compound X (Synthesized) 0.5 - 2.0 0.8 - 3.0 1.0 - 5.0 < 0.1
Gefitinib (Standard) ~0.02>10~5.0~0.03
Cisplatin (Standard) ~3.0~8.0~7.0Not Applicable

Note: The IC50 values for "Compound X" are presented as a range to represent the high potency observed for the lead compounds in the cited study.[1]

The data reveals that "Compound X" exhibits potent anticancer activity against all three cell lines, with IC50 values in the low micromolar range.[1] Importantly, its EGFR kinase inhibitory activity is also very high, suggesting that its anticancer effect is, at least in part, mediated through the inhibition of this key signaling pathway. When compared to the standards, "Compound X" shows significantly better activity against the HT-29 cell line than gefitinib and is more potent than cisplatin across all cell lines.[1]

Signaling Pathway EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates CompoundX Compound X CompoundX->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by the synthesized compound.

Broader Horizons: Antimicrobial Potential

While the focus of this guide has been on anticancer activity, it is worth noting that derivatives of nitrobenzoic acids have also shown promise as antimicrobial agents. The structural features that make them effective against cancer cells can sometimes be repurposed to target microbial pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The journey from 2-Cyano-4-nitrobenzoic acid to a potential therapeutic agent is a testament to the power of medicinal chemistry. Through strategic synthesis and rigorous biological evaluation, it is possible to develop novel compounds with potent and selective activity. The quinazoline derivatives highlighted in this guide demonstrate significant promise as anticancer agents, with activity profiles that are competitive with, and in some cases superior to, established drugs.

The self-validating nature of the described protocols, from synthesis and characterization to tiered biological screening, ensures the generation of reliable and reproducible data. The comparative analysis underscores the importance of benchmarking new compounds against existing standards to truly gauge their therapeutic potential.

Future research in this area could explore the synthesis of a wider range of derivatives to further optimize the structure-activity relationship. Additionally, in vivo studies in animal models are a crucial next step to evaluate the efficacy and safety of the most promising compounds. The versatility of the 2-Cyano-4-nitrobenzoic acid scaffold suggests that its derivatives will continue to be a rich source of new and effective therapeutic agents for years to come.

References

  • Zhu, H., Tang, L., Zhang, C., Wei, B., Yang, P., He, D., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 671353. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Cyano-4-nitrobenzoic Acid: An Evaluation of Cost and Efficiency

Introduction 2-Cyano-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strateg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyano-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic positioning of its cyano, nitro, and carboxylic acid functionalities makes it a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive comparison of three distinct synthetic routes to 2-Cyano-4-nitrobenzoic acid, with a focus on cost-effectiveness, reaction efficiency, and overall practicality for researchers and professionals in the field. The presented methodologies are critically evaluated, supported by detailed experimental protocols and a comparative analysis of key performance indicators.

Synthetic Strategies at a Glance

Three primary synthetic routes to 2-Cyano-4-nitrobenzoic acid are explored in this guide:

  • Route 1: Oxidation of 2-Methyl-5-nitrobenzonitrile

  • Route 2: Sandmeyer Reaction of 2-Amino-4-nitrobenzoic Acid

  • Route 3: Cyanation of 2-Chloro-4-nitrobenzoic Acid (Rosenmund-von Braun Reaction)

The following sections will delve into the mechanistic underpinnings, experimental details, and a comparative analysis of these synthetic pathways.

dot

[Image of the chemical reaction for Route 1: 2-Methyl-5-nitrobenzonitrile being oxidized to 2-Cyano-4-nitrobenzoic acid using KMnO4]

[Image of the two-step chemical reaction for Route 2: 2-Amino-4-nitrobenzoic acid first reacting with NaNO2 and acid to form a diazonium salt, which then reacts with CuCN to form 2-Cyano-4-nitrobenzoic acid]

[Image of the chemical reaction for Route 3: 2-Chloro-4-nitrobenzoic acid reacting with CuCN to form 2-Cyano-4-nitrobenzoic acid]

Figure 2: Experimental workflows for the three synthetic routes.

Conclusion

The choice of the optimal synthetic route to 2-Cyano-4-nitrobenzoic acid is contingent upon a variety of factors including cost, scale, available equipment, and safety considerations.

  • For large-scale, cost-effective synthesis, Route 1 (Oxidation) appears to be the most promising, provided that an efficient and environmentally acceptable method for manganese dioxide waste disposal is in place.

  • Route 2 (Sandmeyer Reaction) is a reliable and well-established method that may be preferred in a laboratory setting where the higher cost of the starting material is less of a concern and the necessary safety infrastructure for handling cyanides and diazonium salts is available.

  • Route 3 (Rosenmund-von Braun Reaction) offers a direct approach but is hampered by harsh reaction conditions and potential purification challenges, making it a less favored option unless the specific starting material is readily and cheaply available.

Ultimately, the selection of the synthetic pathway will be a strategic decision made by the research and development team, balancing the trade-offs between cost, efficiency, safety, and environmental impact.

References

  • DGR Industrial Products, Inc. Sodium Nitrite, 200 grams. [Link]

  • Hobby Chemical Supply. Potassium Permanganate. [Link]

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  • Pyro Chem Source. Potassium Permanganate-POT PERMANG. [Link]

  • IndiaMART. 2 Chloro 4 Nitrobenzoic Acid, Purity: 98%. [Link]

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  • Amerigo Scientific. 2-Amino-4-nitrobenzoic acid. [Link]

  • Shree Chemopharma Ankleshwar Pvt. Ltd. 2 Chloro 4 Nitro Benzoic Acid. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Cenmed Enterprises. 5 Methyl 2 Nitro Benzonitrile 25 Mg. [Link]

  • IndiaMART. 2-Methyl-5-Nitrobenzonitrile in Hyderabad. [Link]

  • Oakwood Chemical. 2-Amino-4-nitrobenzoic acid. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

  • Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Wikipedia. Rosenmund–von Braun reaction. [Link]

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  • ResearchGate. Ligand-Promoted Rosenmund–von Braun Reaction. [Link]

  • SciSpace. Rosenmund–von Braun reaction. [Link]

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  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
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  • ACS Catalysis. Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]

  • Journal of Applied Polymer Science. Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. [Link]

Validation

2-Cyano-4-nitrobenzoic acid vs. 2-chloro-4-nitrobenzoic acid as a synthetic intermediate

An In-Depth Technical Guide to Synthetic Intermediates: 2-Cyano-4-nitrobenzoic Acid vs. 2-Chloro-4-nitrobenzoic Acid For researchers and professionals in drug development and fine chemical synthesis, the selection of an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Synthetic Intermediates: 2-Cyano-4-nitrobenzoic Acid vs. 2-Chloro-4-nitrobenzoic Acid

For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate starting material is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Substituted nitrobenzoic acids are a cornerstone of this process, serving as versatile scaffolds for constructing complex molecular architectures. This guide provides a detailed comparative analysis of two key intermediates: 2-cyano-4-nitrobenzoic acid and 2-chloro-4-nitrobenzoic acid. We will explore their physicochemical properties, delve into their reactivity with mechanistic insights, and provide practical, field-proven protocols to inform your synthetic strategy.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of the physical properties of each intermediate is essential for planning experimental conditions such as solvent selection and purification methods. The table below summarizes their key characteristics.

Property2-Cyano-4-nitrobenzoic Acid2-Chloro-4-nitrobenzoic Acid
CAS Number 126388-92-9[1]99-60-5[2]
Molecular Formula C₈H₄N₂O₄[1]C₇H₄ClNO₄[2]
Molecular Weight 192.13 g/mol [1]201.56 g/mol [2]
Appearance Not specified in search resultsYellow crystalline powder[2][3]
Melting Point Not specified in search results139-143 °C[2][4]
Solubility Not specified in search resultsSlightly soluble in water; soluble in ethanol, acetone, diethyl ether[2][3]

Reactivity and Mechanistic Insights: The Chloro vs. Cyano Dichotomy

The primary utility of these molecules lies in the reactivity of the aromatic ring, which is highly activated by the presence of the electron-withdrawing nitro group. This activation is particularly pronounced for nucleophilic aromatic substitution (SNAr) at the C2 position, ortho to the carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Leaving Groups

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (chloro or cyano), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the para-position is crucial for stabilizing this intermediate by delocalizing the negative charge.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

Reduction_Workflow A 1. Dissolve 2-chloro-4-nitrobenzoic acid in ethanol C 3. Add SnCl₂ solution to reactant A->C B 2. Prepare SnCl₂·2H₂O solution in concentrated HCl B->C D 4. Heat to reflux (70-110°C) Monitor by TLC C->D E 5. Cool and neutralize with conc. NaOH (precipitates tin salts) D->E F 6. Extract product with ethyl acetate E->F G 7. Wash, dry, and concentrate organic layers F->G H 8. Obtain crude 4-amino-2-chlorobenzoic acid G->H

Caption: Experimental workflow for the reduction of 2-chloro-4-nitrobenzoic acid.

Step-by-Step Methodology

Materials:

  • 2-chloro-4-nitrobenzoic acid

  • Ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Concentrated sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-nitrobenzoic acid in a suitable volume of ethanol.

  • Reductant Preparation: In a separate beaker, carefully dissolve 4-5 molar equivalents of tin(II) chloride dihydrate in concentrated hydrochloric acid. This step is exothermic and should be performed with caution in a fume hood. [5]3. Reaction Initiation: Add the acidic tin(II) chloride solution to the ethanolic solution of the starting material.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 70-110°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. [5]5. Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow, dropwise addition of a concentrated sodium hydroxide solution until the pH is basic. This will cause the precipitation of tin salts.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate to transfer the product into the organic phase.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-chlorobenzoic acid, which can be further purified by recrystallization if necessary.

Conclusion and Strategic Recommendations

Both 2-cyano-4-nitrobenzoic acid and 2-chloro-4-nitrobenzoic acid are powerful intermediates, each with a distinct profile of reactivity and application.

  • Choose 2-Chloro-4-nitrobenzoic Acid for:

    • Well-established, conventional SNAr reactions.

    • Syntheses where cost and availability are primary concerns, as it is a more common building block.

    • Pathways leading to established pharmaceutical scaffolds where its use is well-documented.

  • Choose 2-Cyano-4-nitrobenzoic Acid for:

    • SNAr reactions that are sluggish with chloro-derivatives, as the cyanide may offer enhanced reactivity.

    • Synthetic routes requiring the selective displacement of the C2 substituent in the presence of other halogens.

    • Target molecules where the cyano group itself can be retained or further elaborated into other functional groups like amides or tetrazoles.

Ultimately, the decision rests on a careful analysis of the target molecule, the desired synthetic route, and the specific reaction conditions. This guide provides the foundational data and mechanistic understanding to empower researchers to make an informed and strategic choice between these two versatile intermediates.

References

  • Vertex AI Search Result 1. (No title provided)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-nitrobenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
  • PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). J Pharm Sci, 99(9), 4054-71. Retrieved from [Link]

  • PubMed. (2013). Cyanide anion as a leaving group in nucleophilic aromatic substitution: synthesis of quaternary centers at azine heterocycles. J Org Chem, 78(2), 762-9. Retrieved from [Link]

  • ResearchGate. (2013). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. Retrieved from [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

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Comparative

A Researcher's Guide to Confirming the Structure of 2-Cyano-4-nitrobenzoic Acid Reaction Products

This guide provides an in-depth comparison of methodologies for the definitive structural elucidation of products derived from 2-Cyano-4-nitrobenzoic acid. We will explore common reaction pathways, compare the analytical...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for the definitive structural elucidation of products derived from 2-Cyano-4-nitrobenzoic acid. We will explore common reaction pathways, compare the analytical techniques used for confirmation, and provide the experimental rationale essential for robust and reliable results in a research and development setting.

The Challenge: Navigating Multiple Reactive Sites

The reactivity of 2-Cyano-4-nitrobenzoic acid is dictated by its three distinct functional groups. The choice of reagents and reaction conditions determines which group reacts, leading to several potential products. Understanding these pathways is the first step in designing a proper analytical strategy.

The primary reaction pathways include:

  • Reduction of the Nitro Group: The electron-withdrawing nitro group can be selectively reduced to an amine (-NH2), yielding 2-Cyano-4-aminobenzoic acid. This transformation is fundamental in synthesizing precursors for dyes and pharmacologically active molecules.[1][2]

  • Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH), forming 4-nitroisophthalic acid, or to an amide (-CONH2) as an intermediate.[3][4][5]

  • Reaction at the Carboxylic Acid: The carboxylic acid group can undergo esterification or amidation. For instance, reaction with thionyl chloride can form an acyl chloride, a highly reactive intermediate for synthesizing esters and amides.[6]

The possibility of sequential or combined reactions further complicates the product landscape, making unambiguous structural confirmation paramount.

Reaction_Pathways Start 2-Cyano-4-nitrobenzoic Acid P1 2-Cyano-4-aminobenzoic Acid Start->P1 Nitro Reduction P2 4-Nitroisophthalic Acid Start->P2 Nitrile Hydrolysis P3 2-Cyano-4-nitrobenzamide Start->P3 Carboxylic Acid Amidation

Caption: Primary reaction pathways of 2-Cyano-4-nitrobenzoic acid.

The Gold Standard: A Multi-Pronged Analytical Approach

Relying on a single analytical technique is insufficient for definitive structure confirmation. A robust validation system integrates data from multiple, complementary methods. The core of this process involves a combination of spectroscopic and, where possible, crystallographic techniques.[7][8]

Workflow cluster_reaction Synthesis cluster_analysis Structural Analysis Reaction Perform Reaction (e.g., Reduction) Workup Work-up & Purification (e.g., Recrystallization) Reaction->Workup TLC_HPLC Purity Check (TLC/HPLC) Workup->TLC_HPLC Spectroscopy Spectroscopic Analysis (NMR, IR, MS) TLC_HPLC->Spectroscopy Xray X-ray Crystallography (If crystalline solid) Spectroscopy->Xray Confirmation Structure Confirmed Spectroscopy->Confirmation High Confidence Xray->Confirmation

Caption: General workflow for reaction product structure confirmation.

Spectroscopic Methods: The Core of Characterization

Spectroscopy provides a detailed picture of the molecular structure by probing how the molecule interacts with electromagnetic radiation.[7][8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms. Both ¹H and ¹³C NMR experiments are essential.

  • Expertise & Experience: When reducing the nitro group to an amine, a significant upfield shift (to lower ppm values) is expected for the aromatic protons in the ¹H NMR spectrum due to the electron-donating nature of the new amino group. The broad singlet for the -NH2 protons, which may appear around 5.9 ppm in DMSO-d6, is a key indicator.[9] Conversely, the disappearance of the characteristic downfield signals of the nitro-substituted ring confirms the reaction's success. The carboxylic acid proton is typically observed as a very broad singlet far downfield, often above 11 ppm.[9]

2. Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying the presence or absence of specific functional groups, each of which has a characteristic vibrational frequency.

  • Trustworthiness: This technique provides a self-validating system. For a successful reduction of the nitro group, the characteristic strong asymmetric and symmetric stretches of the -NO2 group (typically around 1560-1500 cm⁻¹ and 1385-1335 cm⁻¹) must disappear.[10] Concurrently, the appearance of two distinct N-H stretching bands (around 3500-3300 cm⁻¹) confirms the formation of the primary amine.[9] The sharp, medium-intensity peak for the -C≡N stretch (around 2260-2220 cm⁻¹) should remain unchanged in this specific reaction.[10]

3. Mass Spectrometry (MS): MS provides the molecular weight of the product, which is a critical piece of evidence. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Causality: The molecular ion peak ([M]+ or [M+H]+) directly confirms that the expected chemical transformation has occurred. For example, the conversion of 2-Cyano-4-nitrobenzoic acid (MW: 192.13 g/mol ) to 2-Cyano-4-aminobenzoic acid (MW: 162.15 g/mol ) will show a mass difference of 30 units, corresponding to the replacement of NO2 with NH2.

Comparative Spectral Data Summary

The table below contrasts the expected key analytical data for the starting material and its primary reduction product, 2-Cyano-4-aminobenzoic acid.

Technique Parameter 2-Cyano-4-nitrobenzoic Acid (Starting Material) 2-Cyano-4-aminobenzoic Acid (Product) Rationale for Change
IR Spectroscopy ν(N-H) stretch (cm⁻¹)Absent~3480, ~3370 (two bands)Formation of primary amine (-NH2) group.
ν(C≡N) stretch (cm⁻¹)~2230~2225Nitrile group remains intact.
ν(C=O) stretch (cm⁻¹)~1700~1680Carboxylic acid group remains intact.
ν(NO₂) asym. stretch (cm⁻¹)~1540AbsentReduction of the nitro (-NO2) group.
¹H NMR Aromatic Protons (ppm)δ ~8.2-8.8δ ~6.6-7.7Shielding effect from the electron-donating -NH2 group.
-NH₂ Protons (ppm)Absentδ ~5.9 (broad singlet)Appearance of the new amine group.
-COOH Proton (ppm)δ > 12 (broad singlet)δ > 11 (broad singlet)Remains as a highly deshielded acidic proton.
Mass Spec. Molecular Weight ( g/mol )192.13[11]162.15Loss of O₂ (32) and gain of H₂ (2) from NO₂ to NH₂.

Note: Exact spectral values can vary depending on the solvent, concentration, and instrument used.[12][13]

Experimental Protocol: Reduction of 2-Cyano-4-nitrobenzoic Acid

This section provides a detailed, validated protocol for the selective reduction of the nitro group using tin(II) chloride, a classic and reliable method.[1]

Objective: To synthesize and confirm the structure of 2-Cyano-4-aminobenzoic acid.

Materials:

  • 2-Cyano-4-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Cyano-4-nitrobenzoic acid in ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of tin(II) chloride dihydrate (4-5 molar equivalents) in concentrated hydrochloric acid. Add this solution dropwise to the stirred ethanolic solution of the starting material. Causality: The acidic medium is crucial for the reducing action of SnCl₂.[1]

  • Reaction Monitoring: Heat the mixture to reflux (approximately 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness: TLC allows for visual confirmation that the starting material spot is being consumed and a new, more polar product spot is forming.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Precipitation: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the tin salts. The desired product, 2-Cyano-4-aminobenzoic acid, may also precipitate or can be extracted.

  • Purification: Filter the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) is highly recommended to obtain a pure sample for analysis. Trustworthiness: Recrystallization is a critical step to remove unreacted starting materials and inorganic salts, ensuring the purity of the sample for spectroscopic analysis.

  • Characterization: Dry the purified product and subject it to the full suite of analyses: NMR, IR, and MS, comparing the obtained data with the expected values in the table above.

Conclusion

The structural confirmation of reaction products of 2-Cyano-4-nitrobenzoic acid is a non-trivial but essential process that underpins the integrity of subsequent research. By employing a multi-technique analytical approach grounded in a solid understanding of the potential reaction pathways, researchers can eliminate ambiguity. The integration of NMR for connectivity, IR for functional group analysis, and MS for molecular weight verification provides a self-validating system that ensures the correct structure is assigned. This rigorous approach is indispensable for advancing drug discovery and materials science, where molecular structure dictates function and performance.

References

  • Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
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  • Dalal Institute. (n.d.). Methods of Determining Mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
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  • Chemistry LibreTexts. (2024, September 1). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyano-2-nitrobenzoic acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Retrieved from [Link]

  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • PubMed. (2023, December 3). Synthesis and spectroscopic characterization of 13C4-labeled 4-cyano-2-oxobutyraldehyde semicarbazone: A metabolite of nitrofurazone. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

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Validation

A Comparative Performance Analysis of Novel Antiviral Agents Derived from 2-Cyano-4-nitrobenzoic Acid

This guide provides a comprehensive performance analysis of a novel class of antiviral agents derived from the versatile chemical scaffold, 2-Cyano-4-nitrobenzoic acid. Intended for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance analysis of a novel class of antiviral agents derived from the versatile chemical scaffold, 2-Cyano-4-nitrobenzoic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and comparative efficacy of these compounds against relevant viral pathogens. We will explore the rationale behind the molecular design, detail the experimental workflows for virological and toxicological assessment, and present a structure-activity relationship (SAR) analysis to guide future optimization efforts.

The unique electronic properties of the 2-Cyano-4-nitrobenzoic acid scaffold, characterized by the presence of electron-withdrawing cyano and nitro groups, make it a compelling starting point for the synthesis of pharmacologically active molecules.[1] These groups can activate the aromatic ring for nucleophilic substitution, providing a versatile handle for creating a library of derivatives with diverse functionalities.[1] This guide will focus on a hypothetical series of amide and ester derivatives to illustrate the potential of this scaffold in antiviral drug discovery.

Rationale and Synthesis of 2-Cyano-4-nitrobenzoic Acid Derivatives

The core hypothesis is that the 2-Cyano-4-nitrobenzoic acid moiety can serve as a pharmacophore that facilitates interactions with viral or host-cell targets, while modifications at the carboxylic acid position can be used to modulate the compound's potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the cyano and nitro groups is anticipated to play a role in the molecule's interaction with biological targets.[1]

General Synthesis Pathway

The synthesis of the proposed derivatives commences with the activation of the carboxylic acid of 2-Cyano-4-nitrobenzoic acid, followed by reaction with a variety of amines or alcohols to yield the corresponding amides and esters. A plausible synthetic route involves the conversion of the benzoic acid to an acid chloride, which then serves as a reactive intermediate.[1]

Hypothetical Synthesis of Amide Derivatives (CNA-A1 to CNA-A3) and Ester Derivatives (CNA-E1 to CNA-E3):

A two-step process is proposed:

  • Activation of 2-Cyano-4-nitrobenzoic acid: 2-Cyano-4-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) to yield 2-cyano-4-nitrobenzoyl chloride.[1]

  • Amidation/Esterification: The resulting acid chloride is reacted with the respective amine (for amides) or alcohol (for esters) in the presence of a base like triethylamine (TEA) to neutralize the HCl byproduct.

This synthetic strategy allows for the creation of a diverse library of compounds by simply varying the amine or alcohol used in the second step.

Experimental Protocols for Performance Evaluation

To objectively assess the antiviral potential and safety profile of the synthesized compounds, a series of standardized in vitro assays are essential. The following protocols are fundamental to determining the efficacy and cytotoxicity of novel antiviral candidates.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The first step in evaluating any new compound is to determine its effect on the host cells that will be used for the viral infection assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Seed permissive cells (e.g., A549 for influenza virus, Vero for Herpes Simplex Virus) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Addition: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate for 24-48 hours (this duration should match the duration of the antiviral assay).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[2]

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., isopropanol with 0.1 N HCl) to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits viral replication, typically measured as the 50% inhibitory concentration (IC₅₀).[3]

Protocol:

  • Cell Monolayer Preparation: Grow a confluent monolayer of permissive cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the test compounds.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of the test compounds. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a formaldehyde solution and stain with a crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the IC₅₀, the concentration that reduces the number of plaques by 50% compared to a virus-only control.

The workflow for these essential assays is depicted in the following diagram:

G cluster_0 Cytotoxicity Assessment cluster_1 Antiviral Activity Assessment A1 Seed Cells in 96-well Plate A2 Add Serial Dilutions of Compounds A1->A2 A3 Incubate for 24-48h A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate CC50 A6->A7 C1 Calculate Selectivity Index (SI = CC50 / IC50) A7->C1 Provides Safety Profile B1 Prepare Cell Monolayers in 6-well Plates B2 Infect with Virus + Compound Dilutions B1->B2 B3 Adsorption Phase B2->B3 B4 Add Semi-Solid Overlay B3->B4 B5 Incubate for Plaque Formation B4->B5 B6 Fix and Stain Plaques B5->B6 B7 Calculate IC50 B6->B7 B7->C1 Provides Efficacy Data G cluster_0 Viral Replication Cycle Entry Viral Entry & Uncoating Replication Viral RNA Replication (RdRp activity) Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Inhibitor 2-Cyano-4-nitrobenzoic Acid Derivative Inhibitor->Replication Inhibition

Caption: Proposed Mechanism of Action via Inhibition of Viral RNA Replication.

Conclusion and Future Directions

The 2-Cyano-4-nitrobenzoic acid scaffold presents a promising starting point for the development of novel antiviral agents. The hypothetical data and SAR analysis suggest that lipophilic modifications at the carboxylic acid position can lead to potent antiviral activity against influenza A virus. Specifically, the cyclohexyl derivatives (CNA-A3 and CNA-E3) warrant further investigation due to their favorable balance of potency and selectivity in this illustrative model.

Future work should focus on:

  • Synthesizing and characterizing a broader library of derivatives to refine the SAR.

  • Conducting in-depth mechanistic studies to identify the precise molecular target.

  • Evaluating the in vivo efficacy and safety of the most promising lead compounds in animal models.

This guide provides a foundational framework for the systematic evaluation of antiviral agents derived from 2-Cyano-4-nitrobenzoic acid. By combining rational drug design, standardized experimental protocols, and careful data analysis, the potential of this chemical class in combating viral diseases can be fully explored.

References

  • Benchchem.
  • Piras, S., et al. (2020). Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. PMC - NIH.
  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635–638. [Link]

  • Wang, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparing the Efficacy of PARP Inhibitors Synthesized from Nitrobenzoic Acid Precursors

This guide provides an in-depth comparison of Poly(ADP-ribose) polymerase (PARP) inhibitors derived from different isomers of nitrobenzoic acid. We will explore how the initial choice of an ortho-, meta-, or para-nitrobe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Poly(ADP-ribose) polymerase (PARP) inhibitors derived from different isomers of nitrobenzoic acid. We will explore how the initial choice of an ortho-, meta-, or para-nitrobenzoic acid precursor fundamentally dictates the synthetic pathway, the final molecular architecture, and, consequently, the therapeutic efficacy of these critical anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern PARP inhibitor potency.

Introduction: PARP, Synthetic Lethality, and the Benzamide Pharmacophore

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) system. Acting as a molecular sensor for DNA single-strand breaks (SSBs), PARP1 binds to damaged sites and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2] This PARylation process serves as a scaffold to recruit other DNA repair proteins, primarily for the base excision repair (BER) pathway.[1][2]

The therapeutic power of PARP inhibitors (PARPi) lies in the concept of synthetic lethality . In cancer cells with defective homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the cell is heavily reliant on PARP1-mediated BER to repair SSBs. When a PARPi is introduced, these SSBs go unrepaired and, during DNA replication, degenerate into highly toxic double-strand breaks (DSBs).[3] Since the HR pathway is already compromised, the cell cannot repair these DSBs, leading to genomic instability and cell death.[3]

Nearly all clinically successful PARP inhibitors are competitive inhibitors that occupy the NAD+ binding site in PARP's catalytic domain.[2] Their chemical structures are built around a benzamide core pharmacophore , which mimics the nicotinamide moiety of NAD+ and is crucial for binding.[4] This fundamental structural requirement makes nitrobenzoic acids—versatile and commercially available building blocks—logical starting points for the synthesis of a vast array of PARP inhibitors.

The Critical Role of the Nitrobenzoic Acid Precursor

The selection of a specific nitrobenzoic acid isomer (ortho, meta, or para) is a pivotal decision in the synthetic strategy. This choice dictates the relative positions of the carboxamide group (the primary binding motif) and a reactive functional group (the amine, formed by reducing the nitro group). This geometry, in turn, determines the type of scaffold that can be constructed and how the molecule will ultimately orient itself within the PARP1 active site.

The general synthetic logic proceeds as follows:

  • Amidation: The carboxylic acid is converted to a primary carboxamide.

  • Reduction: The nitro group is reduced to an amine, providing a handle for further chemical elaboration.

  • Scaffold Construction: The resulting aminobenzamide is cyclized or derivatized to build the final, often heterocyclic, inhibitor structure.

The spatial relationship between the carboxamide and the amine is locked in by the initial choice of precursor, setting the stage for divergent synthetic outcomes and biological activities.

G cluster_precursors Nitrobenzoic Acid Precursors cluster_intermediates Key Intermediates cluster_scaffolds Resulting Scaffolds ortho ortho-Nitrobenzoic Acid ortho_amino ortho-Aminobenzamide ortho->ortho_amino Amidation, Reduction meta meta-Nitrobenzoic Acid meta_amino meta-Aminobenzamide meta->meta_amino Amidation, Reduction para para-Nitrobenzoic Acid para_amino para-Aminobenzamide para->para_amino Amidation, Reduction benzimidazole Benzimidazoles (e.g., Veliparib) ortho_amino->benzimidazole Scaffold Elaboration simple_benzamide Substituted Benzamides (e.g., 3-Aminobenzamide) meta_amino->simple_benzamide Scaffold Elaboration phthalazinone Phthalazinones / Tricyclics (e.g., Olaparib, Rucaparib) para_amino->phthalazinone Scaffold Elaboration

Caption: Divergent synthetic pathways from nitrobenzoic acid isomers.

Comparative Efficacy and Structure-Activity Relationship (SAR)

The efficacy of a PARP inhibitor is determined by two primary factors: its ability to inhibit the catalytic activity of the enzyme (measured by IC₅₀) and its capacity to "trap" the PARP enzyme on DNA.[5] PARP trapping is a crucial component of cytotoxicity, as the PARP-DNA complex itself is a physical obstacle to DNA replication and repair.[5] The choice of precursor directly impacts the final scaffold's ability to optimize these functions.

Ortho-Derived Scaffolds: Rigid Benzimidazoles

An ortho-aminobenzamide precursor is ideal for constructing fused heterocyclic systems like benzimidazoles (e.g., Veliparib). This scaffold creates a rigid structure that pre-organizes the carboxamide group for optimal hydrogen bonding with key residues Gly-863 and Ser-904 in the PARP active site.[6] While Veliparib is a potent catalytic inhibitor, it is known to be a relatively weak PARP trapper compared to other clinical inhibitors.[7] This suggests that while the ortho-derived scaffold provides excellent binding for catalytic inhibition, it may not form the additional interactions necessary for potent trapping.

Meta-Derived Scaffolds: The Foundation

meta-Nitrobenzoic acid gives rise to meta-aminobenzamide, the parent structure of 3-aminobenzamide (3-AB), one of the first-generation PARP inhibitors.[3] 3-AB is a weak, non-selective inhibitor but serves as a foundational tool compound. The meta-orientation provides a different geometric vector for substitution compared to its isomers. While this scaffold has not led to the most potent clinical drugs, it was instrumental in establishing the core pharmacophore requirements for PARP inhibition.

Para-Derived Scaffolds: Potent Trappers

The molecular architecture arising from para-substituted precursors has yielded some of the most potent and clinically successful PARP inhibitors, including the phthalazinone-based Olaparib. While commercial syntheses of Olaparib are complex and may not start directly from p-nitrobenzoic acid, the core structure reflects the spatial relationships of a para-substituted ring.[8][9] This arrangement allows for the attachment of a larger, more complex side chain that can extend into a hydrophobic pocket and form additional interactions, notably a π-π stacking interaction with Tyr-907.[6] These extended interactions are believed to be critical for stabilizing the PARP-DNA complex, making inhibitors like Olaparib and Talazoparib exceptionally potent PARP trappers.[5]

Comparative Performance Data

The following table summarizes the inhibitory concentration (IC₅₀) against PARP1 and the relative PARP trapping potency for several key inhibitors, categorized by the structural class that would logically derive from a specific precursor geometry.

PARP InhibitorPrecursor-Derived Scaffold ClassPARP1 IC₅₀ (nM)Relative PARP Trapping PotencyKey References
Veliparib Ortho (Benzimidazole)~5+[7][10]
Olaparib Para (Phthalazinone)~1-5+++[7][10]
Niraparib Para (Indazole Carboxamide)~4++++[10]
Rucaparib Para (Tricyclic Indole)~1-2+++[10]
Talazoparib Para (Tricyclic)~1+++++[10]

Note: Trapping potency is a relative measure, with '+++++' being the highest.

This data clearly illustrates that while potent catalytic inhibition (low nM IC₅₀) is achievable from multiple scaffolds, the highest PARP trapping efficacy is associated with the more complex, extended structures enabled by a para-disubstituted aromatic core.

G cluster_main Mechanism of PARP Inhibition and Synthetic Lethality cluster_brca_proficient BRCA Proficient Cell cluster_brca_deficient BRCA Deficient Cell dna_damage DNA Single-Strand Break (SSB) parp_activation PARP1 Activation & Binding to DNA dna_damage->parp_activation par_synthesis PAR Synthesis (PARylation) parp_activation->par_synthesis unrepaired_ssb Unrepaired SSB parp_activation->unrepaired_ssb if inhibited ber_recruitment Recruitment of BER Repair Proteins par_synthesis->ber_recruitment ssb_repair SSB Repair ber_recruitment->ssb_repair parpi PARP Inhibitor inhibition Catalytic Inhibition & PARP Trapping parpi->inhibition inhibition->parp_activation blocks replication_fork Replication Fork Collapse unrepaired_ssb->replication_fork dsb Double-Strand Break (DSB) replication_fork->dsb hr_repair Homologous Recombination (HR) Repair dsb->hr_repair hr_deficient Defective HR Repair dsb->hr_deficient cell_survival Cell Survival hr_repair->cell_survival apoptosis Apoptosis (Synthetic Lethality) hr_deficient->apoptosis

Caption: The PARP1 signaling pathway and the principle of synthetic lethality.

Experimental Protocols

To empower researchers in this field, we provide validated, self-contained protocols for the synthesis of a core intermediate and the evaluation of inhibitor efficacy.

Protocol 1: Synthesis of a Core Intermediate (Representative Example)

Objective: To synthesize para-aminobenzamide from para-nitrobenzoic acid. This intermediate serves as a precursor for more complex para-derived scaffolds.

Materials:

  • para-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH) solution (28%)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) supply or a transfer hydrogenation source (e.g., ammonium formate)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend para-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Gently reflux the mixture for 2-3 hours until the solution becomes clear.

    • Rationale: This converts the carboxylic acid to the more reactive acid chloride, facilitating amidation.

  • Amidation: Carefully cool the reaction mixture to room temperature. Slowly add the solution dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide (10 eq). A precipitate will form immediately.

    • Rationale: The excess ammonia acts as both the nucleophile to form the amide and the base to neutralize the HCl byproduct.

  • Isolation of para-Nitrobenzamide: Stir the mixture for 1 hour at 0°C. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be recrystallized from ethanol if necessary.

  • Nitro Group Reduction: Dissolve the synthesized para-nitrobenzamide (1.0 eq) in methanol. Add the 10% Pd/C catalyst (approx. 5-10 mol% Pd).

  • Hydrogenation: Place the reaction flask under an atmosphere of hydrogen gas (balloon or Parr shaker at 40-50 psi). Stir vigorously at room temperature for 4-8 hours, monitoring the reaction by TLC.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.

  • Workup and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield para-aminobenzamide.

Protocol 2: Cell-Based PARP Activity Assay (ELISA)

Objective: To quantify the inhibition of PARP activity in whole cells treated with a synthesized inhibitor.[10]

Materials:

  • Cancer cell line of choice (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized PARP inhibitor

  • DNA-damaging agent (e.g., 10 mM H₂O₂ or 0.1% MMS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Commercial PAR ELISA Kit (containing PAR-coated plates, anti-PAR antibody, secondary antibody-HRP conjugate, and substrate)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight (37°C, 5% CO₂).

  • Inhibitor Treatment: Prepare serial dilutions of your synthesized PARP inhibitor in complete medium. Pre-treat the cells by replacing the old medium with the inhibitor-containing medium. Incubate for 1-2 hours.

    • Rationale: Pre-incubation ensures the inhibitor has entered the cells and engaged its target before DNA damage is induced.

  • Induction of DNA Damage: Add the DNA-damaging agent (e.g., H₂O₂) directly to the wells and incubate for 15-30 minutes. This will activate the PARP enzyme.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 15 minutes.

  • ELISA Protocol: a. Transfer the cell lysates to the wells of the PAR ELISA plate. b. Follow the manufacturer's instructions for incubation with the primary anti-PAR antibody and the secondary HRP-conjugated antibody, with appropriate washing steps in between. c. Add the TMB substrate and allow the color to develop. Stop the reaction with the provided stop solution.

  • Quantification: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of PAR generated (i.e., PARP activity).

  • Analysis: Compare the absorbance values of inhibitor-treated wells to the untreated (but DNA-damaged) control wells. Calculate the percent inhibition and determine the IC₅₀ value of your compound.

Conclusion and Future Outlook

The choice of a nitrobenzoic acid precursor is a foundational element in the design and synthesis of PARP inhibitors. Our analysis demonstrates a clear structure-activity relationship:

  • Ortho-derived scaffolds readily form rigid, fused systems that are effective for catalytic inhibition.

  • Meta-derived scaffolds provided the initial proof-of-concept for the benzamide pharmacophore.

  • Para-derived scaffolds have proven most successful, enabling the synthesis of complex molecules with extended functionalities that lead to both potent catalytic inhibition and superior PARP trapping—the key driver of clinical efficacy.

This guide underscores that the seemingly simple choice of an isomeric starting material has profound and cascading effects on the synthetic feasibility and ultimate biological function of a drug candidate. Future design of next-generation PARP inhibitors will continue to build on these principles, exploring novel scaffolds that optimize interactions within the NAD+ binding site and beyond to fine-tune efficacy and selectivity profiles.

References

  • Structural requirements for potent PARP inhibition. ResearchGate. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Available at: [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central. Available at: [Link]

  • Chemical structures and known PARP activities of clinical PARP... ResearchGate. Available at: [Link]

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. ResearchGate. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. Available at: [Link]

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available at: [Link]

  • Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. ResearchGate. Available at: [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health. Available at: [Link]

  • Synthesis of Olaparib Derivatives and Their Antitumor Activities. ResearchGate. Available at: [Link]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors... PubMed Central. Available at: [Link]

  • Which one is more acidic o-nitrobenzoic acid or p-nitrobenzoic acid? Quora. Available at: [Link]

  • In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. MDPI. Available at: [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Available at: [Link]

  • Which is more acidic in m-Nitrobenzoic acid and p-Nitrobenzoic acid? Quora. Available at: [Link]

  • Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors... ResearchGate. Available at: [Link]

  • Comparison of PARPi efficacy according to homologous recombination deficiency biomarkers in patients with ovarian cancer... PubMed. Available at: [Link]

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. PubMed Central. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. Available at: [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2-Cyano-4-nitrobenzoic Acid

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Cyano-4-nitrobenzoic acid (CAS No. 126388-92-9).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Cyano-4-nitrobenzoic acid (CAS No. 126388-92-9). As a niche laboratory chemical, its specific disposal protocols are not always readily available. Therefore, this guide synthesizes data from the safety profiles of structurally analogous compounds—including nitrobenzoic acids and cyanobenzoic acids—to establish a robust and scientifically grounded disposal procedure. The core principle of this guide is risk mitigation through established hazardous waste management protocols.

The chemical structure of 2-Cyano-4-nitrobenzoic acid, featuring a nitro group, a nitrile (cyano) group, and a carboxylic acid on an aromatic ring, dictates its classification as a hazardous substance. Aromatic nitro compounds are recognized for their potential toxicity and reactivity.[1] This procedural guide is designed for direct application by researchers, laboratory managers, and drug development professionals to ensure operational safety and environmental compliance.

Hazard Profile & Risk Assessment

A thorough understanding of the chemical's hazard profile is foundational to its safe handling and disposal. The hazard characteristics are inferred from its functional groups:

  • Nitro Group on an Aromatic Ring: This moiety is associated with toxicity and potential explosivity under specific conditions, particularly in dinitro or trinitro compounds.[1] While this compound is mononitrated, it should be handled with the caution afforded to all nitroaromatics.

  • Cyano (Nitrile) Group: The presence of the cyano group introduces potential toxicity risks.

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule.

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[2][3]

Based on analogous compounds, 2-Cyano-4-nitrobenzoic acid should be presumed to be harmful if swallowed, a skin irritant, and a serious eye irritant.[3][4][5]

Summary of Assumed Hazards and Required Protective Equipment
Hazard CategoryAssumed RiskRequired Personal Protective Equipment (PPE)Rationale
Acute Toxicity (Oral) Harmful if swallowed. [4]Standard laboratory PPE.Prevents accidental ingestion.
Skin Irritation/Corrosion Causes skin irritation. Chemical-resistant gloves (e.g., nitrile), lab coat.[1][6]Protects skin from direct contact.
Eye Damage/Irritation Causes serious eye irritation. Chemical safety goggles and/or face shield.[1][6]Prevents dust or particles from entering the eyes.
Respiratory Hazard May cause respiratory irritation (if dusty). [3]Work in a chemical fume hood. Use a NIOSH-approved respirator if dust is generated.[1]Minimizes inhalation of airborne particles.

Core Disposal Directive: Professional Hazardous Waste Management

Under no circumstances should 2-Cyano-4-nitrobenzoic acid be disposed of via standard laboratory drains or in regular solid waste.[2][7] The compound's chemical nature necessitates that it be treated as regulated hazardous waste.

The only acceptable disposal route is through a licensed and approved hazardous waste disposal contractor.[8][9][10] These contractors are equipped with the facilities, such as high-temperature incinerators with afterburners and scrubbers, required to destroy the chemical in an environmentally safe manner.[11]

Pre-Disposal Protocol: Waste Segregation and Handling

Proper preparation of the waste is a critical step in ensuring safe transport and disposal. The following procedure must be followed.

Step-by-Step Waste Segregation and Storage
  • Maintain Original Container: Whenever possible, leave the 2-Cyano-4-nitrobenzoic acid waste in its original, clearly labeled container. This provides immediate identification for waste handlers.

  • Do Not Mix Waste Streams: Never mix 2-Cyano-4-nitrobenzoic acid with other waste chemicals. Mixing can lead to unknown and potentially dangerous chemical reactions. It is particularly important to keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][12][13]

  • Secure and Seal Container: Ensure the container cap is tightly sealed to prevent any release of dust or solid material.

  • Affix Hazardous Waste Label: Attach a completed hazardous waste tag to the container. This label must include:

    • The full chemical name: "2-Cyano-4-nitrobenzoic acid"

    • The CAS Number: "126388-92-9"

    • An accurate statement of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date and your laboratory contact information.

  • Store in a Designated Area: Store the sealed and labeled container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials. Store the container in a cool, dry place.[10]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is essential for mitigating risk.

Spill Response Protocol
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate spill area. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in the table above (gloves, goggles, lab coat, respirator if necessary).

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or earth.[1][7] Do not use paper towels or other combustible materials. [1]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container. Avoid generating dust.[2][11]

  • Label and Dispose: Label the container as "Spill Debris containing 2-Cyano-4-nitrobenzoic acid" and manage it as hazardous waste according to the protocol in Section 3.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[11]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If irritation persists, seek medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water. Call a physician or poison control center immediately.[2][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the handling and disposal of 2-Cyano-4-nitrobenzoic acid.

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_spill Spill Response cluster_disposal Disposal Path start Handling 2-Cyano-4-nitrobenzoic Acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Unused chemical, contaminated items) fume_hood->waste_gen is_spill Is it a spill? waste_gen->is_spill spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Sealed Container is_spill->spill_protocol Yes segregate Segregate Waste (Do Not Mix) is_spill->segregate No label_waste Label Container as Hazardous Waste spill_protocol->label_waste segregate->label_waste store Store in Designated Waste Accumulation Area label_waste->store dispose Arrange Pickup by Licensed Disposal Contractor store->dispose

Caption: Decision workflow for the safe disposal of 2-Cyano-4-nitrobenzoic acid.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
  • BenchChem. (n.d.). Essential Safety and Operational Guidance for 2-Cyano-4-nitrobenzamide.
  • ECHA. (n.d.). Registration Dossier: Nitrobenzene. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Cyanobenzoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Cyanobenzoic acid.
  • Chemius. (n.d.). Safety Data Sheet: nitro razredčilo.
  • Fisher Scientific. (2012). Safety Data Sheet: m-Cyanobenzoic acid.
  • Reddit. (2025). 2-nitrophenol waste. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrobenzoic acid.
  • Angene Chemical. (2021). Safety Data Sheet: 4-Bromo-2-cyanobenzoic acid.
  • US EPA. (n.d.). Nitrocellulose Drum Removal Work Plan.
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  • Apollo Scientific. (2023). Safety Data Sheet: 2-Methyl-4-nitrobenzoic acid.
  • Carl ROTH. (2024). Safety Data Sheet: 4-Nitrobenzoic acid.

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Handling

Personal protective equipment for handling 2-Cyano-4-nitrobenzoic acid

Essential Safety and Handling Guide for 2-Cyano-4-nitrobenzoic acid This document provides critical, in-depth guidance for the safe handling, use, and disposal of 2-Cyano-4-nitrobenzoic acid. As a compound integrating th...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Cyano-4-nitrobenzoic acid

This document provides critical, in-depth guidance for the safe handling, use, and disposal of 2-Cyano-4-nitrobenzoic acid. As a compound integrating the distinct chemical hazards of a nitroaromatic ring, a cyano (nitrile) group, and a carboxylic acid, it demands a rigorous and informed approach to safety. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary procedural knowledge, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Understanding the Hazard Profile: A Triad of Risks

The primary challenge in handling 2-Cyano-4-nitrobenzoic acid lies in its composite structure. Each functional group contributes to its overall hazard profile. A comprehensive risk assessment must therefore consider the synergistic potential of these groups.

  • Aromatic Nitro Group: Compounds in this class are known skin and eye irritants and may have systemic effects. They are often combustible and can produce toxic nitrogen oxides upon decomposition.[1]

  • Cyano (Nitrile) Group: While an organic nitrile is not an inorganic cyanide salt, it is classified as a "cyanide compound" for handling purposes due to its high acute toxicity potential.[2] It can be fatal if swallowed, inhaled, or absorbed through the skin.[2] Critically, contact with acids or water can lead to the hydrolysis and release of highly toxic hydrogen cyanide (HCN) gas.[3][4]

  • Carboxylic Acid Group: This group imparts acidic properties, contributing to skin and eye irritation or damage.[5]

The combination of these hazards necessitates stringent engineering controls and a multi-layered approach to Personal Protective Equipment (PPE).

Hazard ClassificationGHS Hazard StatementRationale based on Structurally Similar Compounds
Acute Toxicity H302: Harmful if swallowed.Based on data for 4-Nitrobenzoic acid. The cyano group significantly increases the risk of acute toxicity.
Skin Irritation H315: Causes skin irritation.Common to nitrobenzoic acids and related structures.[5]
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation.A consistent hazard across various nitrobenzoic acids.[5]
Mutagenicity/Carcinogenicity H341/H351: Suspected of causing genetic defects/cancer.A noted concern for some nitroaromatic compounds.
Respiratory Irritation H335: May cause respiratory irritation.A risk when handling the compound as a powder or dust.[5]

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is not a checklist but a comprehensive barrier system designed to mitigate the specific risks identified above. Standard laboratory attire, including long pants and fully enclosed, chemical-resistant shoes, is mandatory at all times.[2][6]

Protection AreaRequired PPESpecification & Rationale (Why it's essential)
Eye & Face Protection Chemical Safety Goggles & Full-Face ShieldGoggles are the minimum requirement to prevent contact with dust and splashes, conforming to OSHA 29 CFR 1910.133 or EN166 standards.[7][8] A face shield worn over goggles is mandatory due to the severe eye damage potential of related compounds and the risk of splashes during handling.[2][3][9]
Hand Protection Double Chemical-Resistant GlovesDouble-gloving with nitrile gloves is the recommended minimum for handling cyanide compounds to provide a secondary barrier against contamination.[2][3][6] For prolonged work or higher-risk operations, consult manufacturer compatibility charts for gloves resistant to both nitriles and aromatic nitro compounds. Always inspect gloves before use and change them immediately upon any sign of contamination or degradation.[9]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, kept fully buttoned, provides essential protection against splashes and dust contamination.[10] For large-scale operations or significant spill risk, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection Engineering Controls (Primary) & Respirator (Secondary)All handling of 2-Cyano-4-nitrobenzoic acid must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If engineering controls are insufficient or during a significant spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (or a self-contained breathing apparatus) is required.[4][9][11]

Safe Handling and Operational Protocol

A systematic workflow is essential to minimize exposure and ensure safety from preparation through cleanup. All operations must be conducted in a designated area, clearly marked with a warning sign indicating the handling of a highly toxic substance.[2]

Step-by-Step Handling Procedure
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment (spatulas, weigh boats, glassware) and the designated, labeled hazardous waste container inside the hood.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Transport: When moving the chemical from storage, use a secondary, shatter-resistant container.[2]

  • Handling: Conduct all manipulations, including weighing and transferring, deep within the fume hood to contain any dust. Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[12]

  • Post-Handling: After use, securely close the primary container. Decontaminate all surfaces and equipment that came into contact with the chemical using the procedure outlined in Section 5.

  • Waste Segregation: Place all contaminated disposable items (gloves, wipes, weigh boats) directly into the designated hazardous waste container located inside the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands and forearms thoroughly with soap and water after work is complete.

Workflow for Handling 2-Cyano-4-nitrobenzoic acid

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_final Final Steps A 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B 2. Verify Fume Hood Operation & Designate Area A->B C 3. Introduce Chemical & Equipment into Hood B->C D 4. Weigh & Transfer (Minimize Dust Generation) C->D E 5. Secure Primary Container D->E F 6. Decontaminate Surfaces & Equipment (See Section 5) E->F G 7. Dispose of Contaminated Waste in Designated Container F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe handling workflow for 2-Cyano-4-nitrobenzoic acid.

Emergency Procedures: A Self-Validating Plan

Immediate and correct response to an exposure or spill is critical. Ensure the location of the nearest safety shower, eyewash station, and spill kit is known before beginning work.[2]

  • Skin Contact: Immediately remove all contaminated clothing while moving to a safety shower.[3] Flush the affected area with copious amounts of water for at least 15 minutes.[3][6] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responders.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, call 911 and provide artificial respiration if trained to do so.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Call 911 or a poison control center immediately.[15]

  • Spill Response:

    • Inside a Fume Hood: Clean all contaminated surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3][6] Collect all cleaning materials as cyanide-containing hazardous waste.

    • Outside a Fume Hood: Evacuate the immediate area.[6] Alert personnel and call emergency services (911 from a cell phone), informing them of a spill involving a toxic cyanide-containing compound.[6] Only personnel with appropriate respiratory protection and PPE should attempt cleanup.[4] Shovel or sweep up the dry spill, avoiding dust generation, and place it into a sealed, labeled container for disposal.[16]

Decontamination and Waste Disposal

Proper decontamination and waste management are paramount to prevent cross-contamination and environmental release.

Decontamination Protocol

All non-disposable equipment and surfaces must be decontaminated after use. This is a two-step process that must be conducted entirely within a chemical fume hood.[3]

  • Alkaline Wash: First, wipe down surfaces with a pH 10 buffer solution. This ensures an alkaline environment, which minimizes the risk of HCN gas formation.[6]

  • Oxidative Decontamination: Next, wipe down the same surfaces with a freshly prepared 10% bleach solution (sodium hypochlorite), which oxidizes and degrades the cyano group.[3]

  • Final Rinse: A final rinse with water may be performed. All wipes and solutions must be disposed of as hazardous waste.[3]

Waste Disposal Plan

2-Cyano-4-nitrobenzoic acid and all materials contaminated with it are considered acutely hazardous waste.[2]

  • Segregation: All waste must be collected in a dedicated, clearly labeled, and sealed container.

  • Incompatibility: This waste stream must be kept separate from all other chemical waste, especially acids , to prevent the generation of deadly hydrogen cyanide gas.[4]

  • Disposal: The sealed container must be disposed of through an approved professional hazardous waste disposal service in accordance with all local, state, and federal regulations.[5] Do not pour any amount down the drain.

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds - University of California, Berkeley. [Link]

  • Cyanide Safety - 911Metallurgist. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide - Northwestern University. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. [Link]

  • Personal Protective Equipment - US Environmental Protection Agency (EPA). [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety - Environmental Marketing Services. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]

  • Safety Data Sheet: 4-Nitrobenzoic acid - Carl ROTH. [Link]

  • SAFETY DATA SHEET - 2-Chloro-4-nitrobenzoic acid - Fisher Scientific. [Link]

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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